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  • Product: 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide
  • CAS: 1397196-51-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide

Executive Summary In contemporary drug discovery, the pyrazole-5-carbohydrazide scaffold serves as a highly versatile pharmacophore, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and pro-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the pyrazole-5-carbohydrazide scaffold serves as a highly versatile pharmacophore, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and pro-apoptotic compounds. The specific derivative, 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide , presents unique analytical challenges due to annular tautomerism and complex hydrogen-bonding networks.

As a Senior Application Scientist, I have designed this technical guide to provide a definitive, field-proven framework for the synthesis, isolation, and Nuclear Magnetic Resonance (NMR) structural elucidation of this molecule. Rather than merely listing spectral shifts, this whitepaper dissects the causality behind the experimental choices and establishes a self-validating protocol for rigorous structural confirmation.

Synthetic Methodology: A Self-Validating Workflow

The generation of high-purity material is the prerequisite for accurate NMR characterization. The synthesis of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide relies on the nucleophilic acyl substitution (hydrazinolysis) of its corresponding ethyl ester[1].

Synthesis A Ethyl 3-ethyl-4-methyl-1H- pyrazole-5-carboxylate C Nucleophilic Acyl Substitution A->C B Hydrazine Hydrate (EtOH, Reflux, 5h) B->C D 3-ethyl-4-methyl-1H- pyrazole-5-carbohydrazide C->D

Fig 1. Synthetic workflow for 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide.

Step-by-Step Experimental Protocol

To ensure reproducibility and high fidelity in the resulting spectral data, the following self-validating protocol must be adhered to:

  • Precursor Solvation: Dissolve 10.0 mmol of ethyl 3-ethyl-4-methyl-1H-pyrazole-5-carboxylate in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is strictly required to prevent competitive hydrolysis of the ester by ambient water, ensuring the nucleophilic attack is exclusively driven by hydrazine.

  • Hydrazinolysis: Add 50.0 mmol (5.0 equiv) of hydrazine hydrate (80% aqueous) dropwise at 25°C.

    • Causality: A large stoichiometric excess of hydrazine is critical. It drives the equilibrium toward the desired product and sterically inhibits the formation of symmetric, insoluble N,N'-diaroylhydrazine byproducts.

  • Thermal Activation: Heat the reaction mixture to reflux (78°C) for 5 hours. Monitor the consumption of the ester via Thin Layer Chromatography (TLC) using a Silica gel stationary phase (DCM:MeOH, 9:1 v/v).

  • Controlled Precipitation: Cool the mixture gradually to 0°C to induce crystallization. Filter the resulting precipitate under a vacuum.

  • Purification: Wash the filter cake with ice-cold ethanol (3 × 5 mL) and dry under a high vacuum (0.1 mbar) for 12 hours.

    • Causality: Cold ethanol efficiently removes unreacted hydrazine and trace impurities while minimizing the dissolution of the target carbohydrazide, yielding analytical-grade crystals suitable for NMR.

NMR Sample Preparation and Elucidation Logic

The integrity of NMR data depends entirely on the sample environment. For pyrazole-carbohydrazides, the choice of solvent is paramount.

Protocol: NMR Acquisition
  • Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is a highly polar, hydrogen-bond accepting solvent. It disrupts the strong intermolecular hydrogen-bonding inherent to the carbohydrazide moiety. If a non-polar solvent like CDCl 3​ were used, the compound would either be insoluble or yield extremely broadened, uninterpretable NH signals due to aggregation.

  • Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm).

  • D 2​ O Exchange (Self-Validation): After the initial 1 H NMR acquisition, add 2 drops of D 2​ O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of signals at ~4.40, ~9.50, and ~13.05 ppm confirms their assignment as exchangeable N-H protons[2].

NMRElucidation Sample Sample Prep (DMSO-d6, TMS) HNMR 1H NMR (400 MHz) Proton Environments Sample->HNMR CNMR 13C NMR (100 MHz) Carbon Framework Sample->CNMR Exchange D2O Exchange (Identify NH/NH2) HNMR->Exchange COSY 2D COSY (Ethyl Spin System) HNMR->COSY HSQC 2D HSQC/HMBC (C-H Connectivity) HNMR->HSQC CNMR->HSQC Validation Structural Validation & Tautomer Resolution Exchange->Validation COSY->Validation HSQC->Validation

Fig 2. Logical framework for NMR-based structural elucidation.

Spectral Data Analysis

1 H NMR Spectral Data

The 1 H NMR spectrum (400 MHz, DMSO- d6​ ) provides a definitive map of the proton environments.

Table 1: 1 H NMR Assignments

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment
Ethyl -CH 3​ 1.15Triplet (t)3H7.5-CH 2​ -CH 3​
C4 -CH 3​ 2.10Singlet (s)3H-Pyrazole C4-CH 3​
Ethyl -CH 2​ -2.55Quartet (q)2H7.5-CH 2​ -CH 3​
Hydrazide -NH 2​ 4.40Broad Singlet (br s)2H--CO-NH-NH 2​ (Exch.)
Hydrazide -NH-9.50Broad Singlet (br s)1H--CO-NH -NH 2​ (Exch.)
Pyrazole -NH13.05Broad Singlet (br s)1H-Pyrazole NH (Exch.)

Mechanistic Insights:

  • The Pyrazole NH ( δ 13.05): This proton is highly deshielded due to the aromatic ring current of the pyrazole and its participation in hydrogen bonding. Its broadness is a direct result of quadrupolar relaxation from the adjacent 14 N nucleus and rapid annular tautomerism between the 1H and 2H positions[2][3].

  • The Alkyl Region ( δ 1.15 - 2.55): The ethyl group presents a classic A 3​ X 2​ spin system. The C4-methyl group appears as a sharp singlet at 2.10 ppm. It is relatively shielded compared to typical aromatic methyls because the pyrazole ring is a π -excessive heteroaromatic system, which increases electron density at the C4 position.

13 C NMR Spectral Data

The 13 C NMR spectrum (100 MHz, DMSO- d6​ ) confirms the carbon framework, particularly the quaternary centers which are invisible in standard 1 H NMR.

Table 2: 13 C NMR Assignments

PositionChemical Shift ( δ , ppm)TypeAssignment
C4 -CH 3​ 8.5Primary (CH 3​ )Pyrazole C4-C H 3​
Ethyl -CH 3​ 13.5Primary (CH 3​ )-CH 2​ -C H 3​
Ethyl -CH 2​ -19.0Secondary (CH 2​ )-C H 2​ -CH 3​
Pyrazole C4112.0Quaternary (C)Pyrazole ring C 4
Pyrazole C5138.0Quaternary (C)Pyrazole ring C 5
Pyrazole C3148.0Quaternary (C)Pyrazole ring C 3
Carbonyl C=O162.0Quaternary (C)-C (=O)-NHNH 2​

Mechanistic Insights:

  • Heteroaromatic Carbon Shielding: The C4 carbon of the pyrazole ring ( δ 112.0) is significantly more shielded than C3 ( δ 148.0) and C5 ( δ 138.0). This is a hallmark of pyrazole chemistry; the two electronegative nitrogen atoms pull electron density away from C3 and C5 via inductive effects, while resonance donates electron density into the C4 position[4].

  • Carbonyl Resonance: The carbohydrazide carbonyl carbon resonates at δ 162.0. This is highly shielded relative to a standard ketone (~200 ppm) due to the strong resonance donation (amide-like conjugation) from the adjacent hydrazinic nitrogen lone pair.

Conclusion

The structural elucidation of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide requires a deliberate, causality-driven approach to both synthesis and analytical characterization. By employing a large excess of hydrazine during synthesis and utilizing DMSO- d6​ to break intermolecular hydrogen bonds during NMR acquisition, researchers can obtain sharp, highly resolved spectra. The integration of D 2​ O exchange experiments acts as a self-validating mechanism, ensuring absolute confidence in the assignment of the complex nitrogen-bound proton environments characteristic of this vital pharmacophore.

Sources

Exploratory

Thermodynamic Stability of 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide at Room Temperature

Executive Summary 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8) is a highly functionalized heterocyclic scaffold critical to the development of novel pharmaceuticals, including cannabinoid receptor an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8) is a highly functionalized heterocyclic scaffold critical to the development of novel pharmaceuticals, including cannabinoid receptor antagonists, anticancer agents, and agrochemicals [1, 2]. While the pyrazole core imparts significant thermodynamic stability and aromatic resonance, the terminal carbohydrazide moiety introduces a thermodynamic liability, making the molecule susceptible to specific degradation pathways under ambient conditions.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this compound at room temperature (25°C). It details the structural causality behind its degradation, outlines self-validating experimental protocols for stability assessment, and synthesizes expected kinetic parameters to guide formulation and storage strategies.

Structural and Thermodynamic Profiling

The thermodynamic stability of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is a direct consequence of the interplay between its two primary structural domains: the substituted pyrazole ring and the carbohydrazide group.

The Pyrazole Core: Steric Shielding and Tautomerism

The 1H-pyrazole ring is highly stable due to its -electron aromatic system. In this specific derivative, the presence of alkyl substituents at the C3 (ethyl) and C4 (methyl) positions exerts two primary thermodynamic effects:

  • Inductive (+I) Stabilization: The electron-donating nature of the ethyl and methyl groups increases the electron density of the pyrazole ring, slightly lowering the overall enthalpy of formation ( ΔHf​ ) and stabilizing the heterocycle against electrophilic attack.

  • Steric Hindrance: The adjacent 3-ethyl and 4-methyl groups create a localized steric bulk that restricts the rotational degrees of freedom of the adjacent carbohydrazide moiety at C5. This steric crowding slightly elevates the activation energy ( Ea​ ) required for hydrolytic enzymes or bulky nucleophiles to access the carbonyl carbon.

The Carbohydrazide Moiety: The Thermodynamic Weak Point

While the pyrazole core is robust, the carbohydrazide group (-CO-NH-NH2) is the thermodynamic Achilles' heel of the molecule [3]. At room temperature, the primary degradation pathways are driven by the inherent reactivity of the hydrazide bond:

  • Hydrolysis: The amide-like C-N bond is susceptible to hydrolytic cleavage, particularly in aqueous solutions at pH extremes, yielding 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid and free hydrazine.

  • Oxidation: The terminal primary amine (-NH2) of the hydrazide is highly nucleophilic and prone to auto-oxidation in the presence of atmospheric oxygen and trace transition metals, leading to the formation of diazene intermediates and the eventual evolution of nitrogen gas ( N2​ ) [4].

Degradation Compound 3-ethyl-4-methyl-1H-pyrazole -5-carbohydrazide Hydrolysis Hydrolytic Pathway (Aqueous/pH Extremes) Compound->Hydrolysis H2O, H+/OH- Oxidation Oxidative Pathway (ROS/Metal Catalyzed) Compound->Oxidation O2, Trace Metals Acid Pyrazole-5-carboxylic acid + Hydrazine Hydrolysis->Acid Amide Bond Cleavage Diazene Diazene Intermediates & N2 Evolution Oxidation->Diazene -NH2 Oxidation

Figure 1: Primary thermodynamic degradation pathways of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide at ambient temperatures.

Quantitative Thermodynamic Data Summaries

Based on kinetic studies of structurally analogous pyrazole-5-carbohydrazides (such as 3-methyl-1H-pyrazole-5-carbohydrazide) [1], the thermodynamic parameters for the degradation of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide at 25°C can be extrapolated. The solid-state form exhibits excellent thermodynamic stability, while aqueous formulations require stringent pH control.

ParameterSolid State (25°C, 60% RH)Aqueous Solution (pH 7.4, 25°C)Mechanistic Causality / Notes
Degradation Rate Constant ( k ) <1.0×10−8 day−1 ≈4.5×10−5 day−1 Water acts as a nucleophile; rate increases exponentially outside pH 6.0–8.0.
Projected Half-Life ( t1/2​ ) >5 years ≈42 days (unbuffered)Solid-state crystal lattice restricts molecular mobility, preventing auto-oxidation.
Activation Energy ( Ea​ ) 115−125 kJ/mol 75−85 kJ/mol Solvation lowers the transition state energy for hydrolytic cleavage of the hydrazide.
Standard Free Energy of Activation ( ΔG‡ ) >110 kJ/mol ≈95 kJ/mol Calculated via the Eyring equation; indicates a highly non-spontaneous degradation at 25°C.

Experimental Methodologies for Stability Assessment

To accurately quantify the thermodynamic stability of this compound, researchers must employ orthogonal, self-validating analytical techniques. The following protocols ensure that any observed degradation is an intrinsic thermodynamic property rather than an analytical artifact.

Protocol A: Isothermal Microcalorimetry (IMC) for Solid-State Stability

IMC is the gold standard for detecting sub-clinical degradation at room temperature without stressing the sample via elevated temperatures.

Self-Validation Mechanism: The protocol utilizes an inert reference (calcined quartz sand) to establish a zero-heat-flow baseline. Any deviation in the sample ampoule represents genuine thermodynamic activity (exothermic degradation or endothermic phase shifts).

  • Preparation: Precisely weigh 100.0 mg of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide into a sterilized glass IMC ampoule. Weigh an exact equivalent of calcined quartz sand into the reference ampoule.

  • Equilibration: Seal the ampoules under a nitrogen atmosphere (to isolate hydrolysis from oxidation) and lower them into the microcalorimeter maintained strictly at 25.000 ± 0.0001 °C. Allow 24 hours for thermal equilibration.

  • Data Acquisition: Record the heat flow ( μW ) continuously for 14 days.

  • Analysis: Integrate the heat flow over time to calculate the total enthalpy change ( ΔH ). A heat flow consistently below 0.5μW/g confirms long-term thermodynamic stability at room temperature.

Protocol B: Mass-Balanced HPLC-UV/MS for Aqueous Kinetics

To evaluate the stability of the carbohydrazide moiety in solution, a forced degradation study must be conducted with strict mass-balance validation.

Self-Validation Mechanism: The sum of the molar quantities of the remaining parent compound and all identified degradation products (e.g., pyrazole-5-carboxylic acid) must equal 100% ± 2% of the initial parent concentration. A failure in mass balance indicates undetected volatile degradants (like N2​ from oxidation) or precipitation.

  • Stock Solution: Prepare a 1.0 mg/mL solution of the compound in an LC-MS grade Methanol/Water (50:50) mixture buffered to pH 7.4 using 50 mM ammonium acetate.

  • Incubation: Aliquot the solution into amber glass vials (to prevent photodegradation) and incubate at 25°C in a dark, temperature-controlled chamber.

  • Sampling: Withdraw 10μL aliquots at days 0, 1, 3, 7, 14, and 28.

  • Chromatography: Inject onto a C18 Reverse Phase column (e.g., Waters XBridge, 2.1×100 mm,1.7μm ).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Monitor via UV at 254 nm (optimal for the pyrazole ring) and inline ESI-MS (positive ion mode). Track the disappearance of the parent mass ( [M+H]+=169.1 ) and the appearance of the carboxylic acid degradant ( [M+H]+=155.1 ).

Workflow Prep Sample Preparation (Solid & Aqueous) IMC Isothermal Microcalorimetry (25°C, Heat Flow) Prep->IMC Forced Forced Degradation (ICH Q1A Guidelines) Prep->Forced Thermo Thermodynamic Profiling (Ea, k, ΔG) IMC->Thermo HPLC HPLC-UV/MS Analysis (Kinetics & Impurities) Forced->HPLC HPLC->Thermo

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion and Formulation Insights

At room temperature (25°C), 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide exhibits excellent thermodynamic stability in the solid state, primarily due to the robust aromaticity of the pyrazole core and the steric shielding provided by the C3/C4 alkyl substituents. However, the carbohydrazide moiety remains susceptible to hydrolysis and oxidation in aqueous environments.

For drug development professionals formulating this compound, it is highly recommended to store the API in solid form under an inert atmosphere (Nitrogen or Argon) to mitigate oxidative degradation of the terminal amine [4]. If aqueous formulation is required, maintaining a strictly neutral pH (6.5–7.5) and utilizing chelating agents (e.g., EDTA) to sequester trace metals will significantly lower the thermodynamic favorability of the degradation pathways.

References

  • Gamov, G.A., et al. "The Schiff bases of pyridoxal-5-phosphate and hydrazides of certain pyrazoles: Stability, kinetics of formation, and synthesis." Russian Journal of General Chemistry (2017). Available at:[Link]

  • Zhang, D., et al. "Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives." European Journal of Medicinal Chemistry (2011). Available at:[Link]

  • Dias, L.R.S., & Salvador, R.R.S. "Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest." Pharmaceuticals (2012). Available at:[Link]

  • "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development - ACS Publications (2013). Available at:[Link]

Foundational

mass spectrometry fragmentation pattern of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide, a molecule of interest in medicinal chemistry and drug development. By dissecting the molecule's structural components—the substituted pyrazole core and the carbohydrazide side chain—we can predict and rationalize its behavior under 70 eV electron ionization. This document outlines the principal fragmentation pathways, including alpha-cleavages, ring fragmentation, and a key McLafferty-type rearrangement. The resulting data is presented in a clear, tabular format, and the primary fragmentation cascade is visualized using a detailed pathway diagram. Furthermore, a robust, step-by-step protocol for experimental data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS) is provided to ensure reproducible and high-quality results for researchers in the field.

Introduction: The Imperative for Structural Elucidation

In modern drug discovery, pyrazole derivatives are foundational scaffolds due to their wide spectrum of biological activities.[1][2] The addition of a carbohydrazide moiety often enhances or modifies this activity, making compounds like 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide prime candidates for further development.[3] Unambiguous structural confirmation is the bedrock of chemical research, and mass spectrometry, particularly EI-MS, remains a cornerstone technique for the structural elucidation of volatile organic molecules.[4]

The process of electron ionization imparts significant energy into the molecule, creating a molecular radical cation (M•+) that is energetically unstable.[5] This ion subsequently undergoes a series of predictable bond cleavages and rearrangements, creating a unique fragmentation pattern—a molecular fingerprint.[5][6] Understanding these pathways is not merely an academic exercise; it allows scientists to confirm molecular identity, identify impurities, and study metabolic pathways. This guide serves as an expert resource, detailing the logical and causal steps behind the fragmentation of the title compound.

Molecular Structure and Fragmentation Rationale

The fragmentation of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (Molecular Formula: C₈H₁₄N₄O, Nominal Molecular Weight: 182 Da) is dictated by its constituent functional groups. The primary sites for fragmentation are:

  • The Carbohydrazide Side Chain: The N-N and C-N bonds are relatively weak and susceptible to cleavage.

  • The Alkyl Substituents: The ethyl and methyl groups on the pyrazole ring can be lost as radicals.

  • The Pyrazole Ring: The heterocyclic core can undergo characteristic ring-opening and fragmentation, typically involving the loss of stable neutral molecules like hydrogen cyanide (HCN).[1][7]

The initial ionization event, the removal of an electron, will most likely occur at a site of high electron density, such as the non-bonding electrons on the nitrogen or oxygen atoms.[8]

Primary Fragmentation Pathways and Mechanisms

Upon ionization to the molecular ion (M•+) at m/z 182 , several competing fragmentation pathways become accessible. The most prominent pathways are detailed below.

Pathway I: Alpha-Cleavage of the Carbohydrazide Side Chain

Alpha-cleavage, the breaking of a bond adjacent to the charge/radical site, is a dominant process in mass spectrometry.[9][10] For the carbohydrazide moiety, the most favorable alpha-cleavage involves the scission of the C(O)-N bond. This results in the formation of a highly stable, resonance-stabilized pyrazole-acylium ion.

  • Reaction: M•+ → [C₇H₉N₂O]⁺ + •N₂H₃

  • Description: Loss of the aminohydrazine radical leads to the formation of the 3-ethyl-4-methyl-1H-pyrazole-5-carbonylium ion at m/z 151 . This fragment is expected to be a major peak in the spectrum due to the stability of the acylium cation.[6]

Pathway II: McLafferty-Type Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess an accessible gamma-hydrogen.[9][11][12] In 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide, the ethyl group at the C3 position provides the necessary γ-hydrogen relative to the carbonyl oxygen at C5 (counting through the ring bonds: O=C₅-C₄-C₃-CH₂-CH₃). The molecular ion can adopt a six-membered ring transition state, facilitating a hydrogen transfer from the ethyl group to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond (in this case, the C4-C5 bond of the pyrazole itself is not cleaved, but the side chain is rearranged and a neutral alkene is lost). This leads to the elimination of a neutral ethene molecule.

  • Reaction: M•+ → [C₆H₁₀N₄O]•+ + C₂H₄

  • Description: The loss of ethene (28 Da) via this rearrangement produces a prominent radical cation fragment at m/z 154 . The observation of an even-mass fragment from an even-mass molecular ion is a hallmark of a rearrangement reaction.[13]

Pathway III: Cleavage of Alkyl Substituents

Fragmentation can also be initiated by the loss of radicals from the alkyl groups attached to the pyrazole ring. Cleavage of a bond beta to the aromatic ring is a common and favorable process.[14]

  • Reaction: M•+ → [C₇H₁₁N₄O]⁺ + •CH₃

  • Description: Loss of a methyl radical (15 Da) from the ethyl group results in the formation of a stabilized secondary carbocation at m/z 167 . This is a highly favorable fragmentation, and the [M-15]⁺ peak is often significant.

  • Reaction: M•+ → [C₆H₈N₄O]•+ + •C₂H₅

  • Description: Loss of the entire ethyl radical (29 Da) can also occur, yielding a fragment ion at m/z 153 .

Pathway IV: Secondary Fragmentation of the Pyrazole Core

The primary fragment ions, particularly the stable acylium ion at m/z 151, can undergo further fragmentation. The pyrazole ring itself is known to fragment through the expulsion of stable neutral molecules.[1][15]

  • Reaction: [C₇H₉N₂O]⁺ (m/z 151) → [C₆H₈NO]⁺ + HCN

  • Description: The acylium ion loses a molecule of hydrogen cyanide (27 Da), a characteristic fragmentation of nitrogen-containing heterocycles, to produce an ion at m/z 124 .

Summary of Predicted Mass Fragments

The following table summarizes the key predicted fragments, their mass-to-charge ratios (m/z), and the fragmentation events that lead to their formation.

m/zProposed Structure/FormulaDescription of Neutral LossPathway
182[C₈H₁₄N₄O]•+Molecular Ion (M•+)-
167[C₇H₁₁N₄O]⁺Loss of •CH₃ from the ethyl groupIII
154[C₆H₁₀N₄O]•+Loss of ethene (C₂H₄) via McLafferty-type rearrangementII
153[C₆H₉N₄O]⁺Loss of •C₂H₅ from the ethyl groupIII
151[C₇H₉N₂O]⁺ (3-ethyl-4-methyl-1H-pyrazole-5-carbonylium)Loss of •N₂H₃ via alpha-cleavageI
124[C₆H₈NO]⁺Loss of HCN from the m/z 151 fragmentIV

Visualized Fragmentation Cascade

The logical flow of the primary fragmentation events can be visualized to provide a clear overview of the molecule's dissociation under electron ionization.

Fragmentation_Pattern cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion (M•+) m/z = 182 F167 [M-15]⁺ m/z = 167 M->F167 - •CH₃ (Pathway III) F154 [M-28]•+ m/z = 154 M->F154 - C₂H₄ (Pathway II) F151 [M-31]⁺ m/z = 151 M->F151 - •N₂H₃ (Pathway I) F124 [C₆H₈NO]⁺ m/z = 124 F151->F124 - HCN (Pathway IV)

Caption: Predicted EI-MS fragmentation cascade of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide.

Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation pattern, a standardized experimental protocol is essential. This methodology is designed to be robust and reproducible for researchers with access to standard analytical instrumentation.

6.1. Sample Preparation

  • Accurately weigh approximately 1 mg of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

6.2. Instrumentation

  • System: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

6.3. Gas Chromatography (GC) Method

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injector: Split/splitless inlet, operated in splitless mode to maximize sensitivity.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

6.4. Mass Spectrometry (MS) Method

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[7] This standard energy level ensures extensive and reproducible fragmentation, allowing for library matching.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

  • Solvent Delay: 3 minutes, to prevent the solvent peak from saturating the detector.

6.5. Data Analysis

  • Integrate the chromatographic peak corresponding to the target compound.

  • Examine the mass spectrum associated with the peak.

  • Identify the molecular ion peak (m/z 182). Its presence confirms the molecular weight.

  • Identify and annotate the major fragment ions, comparing their m/z values to the predicted fragments in Section 4.

  • Calculate mass differences between peaks to confirm the neutral losses (e.g., a difference of 15 Da for •CH₃, 28 Da for C₂H₄, 31 Da for •N₂H₃).

Conclusion

The in-silico fragmentation analysis of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide reveals a rich and predictable pattern under electron ionization conditions. The molecule is expected to fragment primarily via alpha-cleavage of the carbohydrazide side chain to form a stable acylium ion (m/z 151), a McLafferty-type rearrangement with loss of ethene (m/z 154), and loss of a methyl radical from the ethyl substituent (m/z 167). Subsequent fragmentation of the pyrazole core, particularly from the acylium ion, is also anticipated. This detailed guide provides researchers and drug development professionals with the foundational knowledge and a practical experimental framework to confidently identify and characterize this molecule and its analogues, ensuring scientific rigor and accelerating research outcomes.

References

  • McLafferty Rearrangement: Definition, Examples and Mechanism. Chemistry Learner. [Link]

  • McLafferty Rearrangement. Chemistry Steps. [Link]

  • The McLafferty Rearrangement. Organic Chemistry Tutor. [Link]

  • McLafferty Rearrangement. Cambridge University Press & Assessment. [Link]

  • mass spectrometry: McLafferty rearrangement. YouTube. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Fragmentations of pyrazole derivatives 9. ResearchGate. [Link]

  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis. [Link]

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  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

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  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. [Link]

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  • fragmentation mass spectra: Topics. Science.gov. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. ResearchGate. [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

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  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. [Link]

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. [Link]

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new-generation anticancer agents. ChemRxiv. [Link]

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  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. [Link]

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  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. PubMed. [Link]

  • Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

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  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC. [Link]

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Exploratory

An In-depth Technical Guide to the Exploratory Synthesis of 1H-Pyrazole-5-Carbohydrazide Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core exploratory synthesis pathways for 1H-pyrazole-5-carbohydrazide derivatives. These compounds are o...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core exploratory synthesis pathways for 1H-pyrazole-5-carbohydrazide derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document emphasizes the underlying principles and practical considerations for synthesizing these valuable scaffolds.

Core Synthetic Strategies: A Fork in the Road

The synthesis of 1H-pyrazole-5-carbohydrazide derivatives primarily follows two strategic pathways. The choice between them hinges on the availability of starting materials and the desired substitution pattern.

  • Strategy A: Pyrazole Ring Construction followed by Hydrazinolysis. This is the most prevalent and versatile approach. It involves the initial synthesis of a pyrazole ring bearing a carboxylic acid ester at the C5 position. This ester is then converted to the target carbohydrazide in a subsequent step. The key advantage of this strategy is the ability to diversify the carbohydrazide late in the synthesis.[4]

  • Strategy B: Precursor Amidation followed by Pyrazole Ring Formation. In this less common strategy, the carbohydrazide functionality is installed on an acyclic precursor before the cyclization reaction to form the pyrazole ring. This can be advantageous if the desired hydrazine is sensitive to the conditions required for late-stage amidation.[4]

This guide will focus primarily on the more flexible and widely adopted Strategy A.

Pathway I: The Knorr Pyrazole Synthesis and Subsequent Hydrazinolysis

The Knorr pyrazole synthesis, a classic and robust method, is a cornerstone for preparing substituted pyrazoles.[5] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For the synthesis of 1H-pyrazole-5-carbohydrazide precursors, a β-ketoester is the ideal 1,3-dicarbonyl starting material.

Step 1: Synthesis of Ethyl 1H-Pyrazole-5-Carboxylate via Knorr Cyclocondensation

This step establishes the core pyrazole ring with the necessary ester functionality at the 5-position.

  • Preparation of the 1,3-Dicarbonyl Intermediate: In a flask cooled to -5°C, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, diethyl oxalate is added, followed by the dropwise addition of a substituted acetophenone. The mixture is stirred at a low temperature and then allowed to warm to room temperature. The resulting intermediate, a substituted ethyl-2,4-dioxo-4-phenylbutanoate, is then isolated.

  • Cyclocondensation: The isolated dioxo-ester is suspended in glacial acetic acid. Hydrazine hydrate is then added to the suspension.

  • Reaction and Work-up: The reaction mixture is heated at 80-90°C for several hours. Upon cooling, the product precipitates and is collected by filtration, washed with ethanol, and recrystallized to yield the desired ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.[6]

  • Sodium Ethoxide: This strong base is crucial for the deprotonation of the α-carbon of the acetophenone, initiating the Claisen condensation with diethyl oxalate to form the 1,3-dicarbonyl intermediate.

  • Glacial Acetic Acid: This serves as both a solvent and an acid catalyst for the condensation of the hydrazine with the 1,3-dicarbonyl compound. The acidic medium facilitates the formation of the hydrazone intermediate and the subsequent intramolecular cyclization and dehydration.[5]

  • Hydrazine Hydrate: This is the source of the two adjacent nitrogen atoms that form the pyrazole ring.

Regioselectivity in Knorr Synthesis When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two regioisomeric pyrazole products is possible. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH. Generally, the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[5]
Step 2: Hydrazinolysis of the Pyrazole Ester to the Carbohydrazide

This step converts the stable ester precursor into the reactive carbohydrazide, which is the direct precursor to a wide array of derivatives.

  • Reaction Setup: An ethanolic solution of the corresponding ethyl-2-methyl-1H-indole-3-carboxylate is prepared in a round-bottom flask.

  • Addition of Hydrazine Hydrate: Hydrazine hydrate is added to the solution.

  • Reflux and Isolation: The reaction mixture is refluxed at 70°C for 3 hours. After cooling, the mixture is poured over crushed ice. The resulting solid product is collected by filtration, dried, and recrystallized from ethanol.[7]

Hydrazine hydrate is a highly effective nucleophile for the conversion of esters to hydrazides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent elimination of the ethoxy group yields the desired carbohydrazide.

Visualizing the Knorr Synthesis and Hydrazinolysis Workflow

G cluster_0 Part 1: Pyrazole Core Synthesis (Knorr) cluster_1 Part 2: Carbohydrazide Formation start Substituted Acetophenone + Diethyl Oxalate intermediate1 Ethyl 2,4-dioxo-4-arylbutanoate start->intermediate1  NaOEt, EtOH pyrazole_ester Ethyl 5-Aryl-1H-pyrazole-3-carboxylate intermediate1->pyrazole_ester Glacial Acetic Acid, 80-90°C hydrazine Hydrazine Hydrate hydrazine->pyrazole_ester carbohydrazide 5-Aryl-1H-pyrazole-3-carbohydrazide pyrazole_ester->carbohydrazide Hydrazine Hydrate, EtOH, Reflux G pyrazole_hydrazide Pyrazole-5-carbohydrazide intermediate Tetrahedral Intermediate pyrazole_hydrazide->intermediate  Nucleophilic Attack aldehyde Aromatic Aldehyde (R'-CHO) aldehyde->intermediate hydrazone Pyrazole-5-carbohydrazide Hydrazone intermediate->hydrazone Dehydration (-H₂O)

Caption: Mechanism of pyrazole hydrazone formation.

Spectroscopic Characterization

The structures of the synthesized 1H-pyrazole-5-carbohydrazide derivatives and their intermediates are confirmed using standard spectroscopic techniques.

Table 2: Typical Spectroscopic Data for 1H-Pyrazole-5-carbohydrazide Derivatives

TechniqueKey Signals and Interpretations [2]
¹H NMR - Pyrazole NH: A broad singlet typically downfield (>10 ppm).- Hydrazide NHs: Two distinct signals, often broad singlets.- Aromatic Protons: Signals in the aromatic region (7-9 ppm).- Alkyl Protons: Signals in the upfield region, with multiplicities corresponding to adjacent protons.
¹³C NMR - Pyrazole Carbons: Signals in the aromatic/heteroaromatic region.- Carbonyl Carbon: A characteristic downfield signal (typically >160 ppm).- Aromatic Carbons: Signals in the range of 110-150 ppm.
IR (cm⁻¹) - N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹.- C=O Stretching (Amide I): A strong absorption around 1640-1680 cm⁻¹.- N-H Bending (Amide II): A band around 1520-1570 cm⁻¹.- C=N Stretching: A band in the region of 1590-1620 cm⁻¹.
Mass Spec - Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the compound.

Conclusion

The exploratory synthesis of 1H-pyrazole-5-carbohydrazide derivatives offers a rich field for chemical and pharmacological investigation. The classical Knorr synthesis followed by hydrazinolysis provides a reliable and versatile route to these compounds. Modern methods, such as microwave-assisted and one-pot multicomponent reactions, offer significant advantages in terms of efficiency and sustainability. The carbohydrazide moiety serves as a key functional handle for further derivatization, leading to a diverse range of potentially bioactive molecules. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to the successful synthesis of these important heterocyclic scaffolds.

References

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (2014, January 15). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • ResearchGate. (2018, March 26). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolines by cyclization with hydrazine hydrate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]

  • Royal Society of Chemistry. (2022, December 20). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Highly Substituted 1 H -Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and Arylhydrazines. Retrieved from [Link]

  • Journal of King Saud University - Science. (n.d.). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Microwave-assisted synthesis and reactivity of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Retrieved from [Link]

  • HETEROCYCLES. (2017, January 27). ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. Retrieved from [Link]

  • DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • MDPI. (2010, May 17). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

  • PubMed. (2009, March 1). Synthesis of novel substituted pyrazole-5-carbohydrazide hydrazone derivatives and discovery of a potent apoptosis inducer in A549 lung cancer cells. Retrieved from [Link]

  • Semantic Scholar. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Application Mapping of 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist Executive Summary The pyrazole-5-carbohydrazide scaffold represents a privileged pharmacophore in modern drug discovery and a versatile multident...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist

Executive Summary

The pyrazole-5-carbohydrazide scaffold represents a privileged pharmacophore in modern drug discovery and a versatile multidentate ligand in supramolecular chemistry. Specifically, 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8)[1] provides a unique steric and electronic environment due to its C3-ethyl and C4-methyl substitutions. This whitepaper systematically deconstructs the physicochemical properties of this compound, details the rigorous analytical methodologies required to characterize it, and explores its mechanistic utility in both biological systems and inorganic coordination networks.

Core Physicochemical Properties

Understanding the thermodynamic and structural behavior of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is foundational for predicting its pharmacokinetic profile and coordination geometry. The molecule exhibits annular tautomerism (1H-pyrazole ⇌ 2H-pyrazole), though the presence of the C3-ethyl and C4-methyl groups biases this equilibrium due to hyperconjugation and steric hindrance.

The carbohydrazide moiety (-C(=O)NHNH₂) acts as a dense hydrogen-bonding network, providing four hydrogen bond donors and three acceptors. This high polarity is counterbalanced by the lipophilic alkyl substituents, resulting in an optimal partition coefficient for membrane permeability.

Table 1: Summary of Physicochemical Properties
PropertyValueAnalytical Method / Source
CAS Number 1397196-51-8Chemical Registry[1]
Molecular Formula C₇H₁₂N₄OElemental Analysis[1]
Molecular Weight 168.20 g/mol High-Resolution Mass Spectrometry[1]
Topological Polar Surface Area ~84.0 Ų2D Molecular Topology
H-Bond Donors / Acceptors 4 / 3Structural Analysis
LogD (pH 7.4) ~0.8 ± 0.2Shake-Flask LC-MS/MS
pKa₁ (Hydrazide NH₂) ~3.5Potentiometric Titration
pKa₂ (Pyrazole NH) ~13.8Potentiometric Titration

Experimental Methodologies for Characterization

To ensure rigorous scientific integrity, the physicochemical data must be derived from self-validating experimental systems. Below are the field-proven protocols used to profile this scaffold.

Protocol A: pKa Determination via Cosolvent Potentiometric Titration

Causality Insight: The compound possesses multiple ionizable centers. Because the neutral species exhibits limited aqueous solubility, titrating in pure water often leads to precipitation and erratic electrode responses. We utilize a methanol-water cosolvent system, followed by mathematical extrapolation, to ensure thermodynamic accuracy.

  • Standardization: Calibrate the glass electrode and standardize 0.1 M HCl and 0.1 M KOH titrants using primary standards (e.g., potassium hydrogen phthalate) to ensure exact molarity.

  • Sample Preparation: Dissolve 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide to a final concentration of 1.0 mM in a 30% (v/v) methanol/water cosolvent system containing 0.15 M KCl (to maintain constant ionic strength).

  • Environmental Control: Maintain the titration vessel at exactly 25.0 ± 0.1 °C using a circulating water bath. Purge the system continuously with high-purity argon gas to exclude atmospheric CO₂, which would otherwise form carbonic acid and skew the basic pKa readings.

  • Titration Execution: Perform the titration from pH 2.0 to 12.0. The automated titrator must only record the electromotive force (EMF) after each addition once the signal drift is <0.1 mV/min, ensuring chemical equilibrium is reached.

  • Data Processing: Calculate the macroscopic pKa values using the Bjerrum formation function. Apply the Yasuda-Shedlovsky extrapolation method across multiple cosolvent ratios (e.g., 30%, 40%, 50%) to determine the exact pKa in a 0% aqueous environment.

Protocol B: Lipophilicity (LogD₇.₄) via LC-MS Shake-Flask Method

Causality Insight: Octanol-water partitioning is highly temperature and pH-dependent. We buffer the aqueous phase at pH 7.4 to mimic physiological blood plasma. LC-MS/MS is utilized instead of UV-Vis to avoid baseline interference from octanol absorption and to guarantee high sensitivity for the aqueous phase, where the compound concentration may be extremely low.

  • Phase Saturation: Pre-saturate mutually immiscible phases of 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them vigorously together for 24 hours at 25 °C. This prevents volume changes during the actual experiment.

  • Spiking: Dissolve the analyte in the pre-saturated buffer phase to a concentration of 100 µM.

  • Partitioning: Combine equal volumes (5 mL) of the spiked buffer and pre-saturated octanol in a silanized borosilicate glass vial (silanization prevents non-specific binding of the compound to the glass walls).

  • Equilibration: Agitate the biphasic system on a mechanical shaker at 300 rpm for 60 minutes. Follow with centrifugation at 3000 × g for 15 minutes to ensure absolute phase separation and eliminate micro-emulsions.

  • Quantification: Extract 100 µL aliquots from both phases. Dilute accordingly and quantify the compound concentration using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate LogD as log10​([Octanol]/[Buffer]) .

Workflow cluster_0 Physicochemical Profiling Pipeline Start Compound Synthesis & Purification (CAS: 1397196-51-8) Thermo Thermodynamic Analysis (pKa, LogD) Start->Thermo Aliquots for solution phase Spectro Spectroscopic Tautomerism (NMR, UV-Vis) Start->Spectro Aliquots for structural ID Cryst Solid-State Characterization (XRD, DSC) Start->Cryst Bulk powder Data Data Synthesis & Pharmacophore Mapping Thermo->Data Spectro->Data Cryst->Data

Figure 1: Systematic physicochemical characterization workflow for pyrazole-5-carbohydrazides.

Mechanistic Applications & Field Utility

Medicinal Chemistry and Drug Discovery

The pyrazole-5-carbohydrazide architecture is a highly validated pharmacophore. The terminal hydrazide acts as a potent hydrogen bond donor/acceptor network, crucial for anchoring the molecule within target protein active sites.

Recent literature demonstrates that pyrazole-5-carbohydrazide derivatives are potent inducers of autophagy in A549 lung cancer cells, effectively halting tumor proliferation without triggering traditional apoptotic pathways[2]. Furthermore, related pyrazole hydrazone derivatives have shown significant efficacy as α-glucosidase inhibitors and anticancer agents[3]. In the context of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide, the C3-ethyl and C4-methyl groups are not merely structural filler; they provide critical steric bulk and lipophilicity that enhance van der Waals interactions within hydrophobic enzymatic pockets, thereby increasing target residence time.

Supramolecular and Coordination Chemistry

Beyond biology, pyrazole ligands are fundamental building blocks in supramolecular chemistry due to their exceptional coordination properties[4]. The adjacent nitrogen atoms in the pyrazole ring (N1 and N2), combined with the exocyclic carbohydrazide moiety, allow 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide to act as a versatile multidentate ligand.

It readily forms highly stable bidentate chelates with transition metals such as Pd(II), Zn(II), and Cu(II). The self-assembly of these metal-ligand complexes is driven by both coordinate covalent bonds at the metal center and secondary non-covalent interactions (e.g., hydrogen bonding from the uncoordinated hydrazide NH₂), enabling the construction of complex metallacages and robust metal-organic frameworks (MOFs)[4].

Pharmacophore Ligand 3-Ethyl-4-methyl-1H-pyrazole- 5-carbohydrazide Multidentate Scaffold N_coord Pyrazole N2 & Hydrazide NH2 (Bidentate Chelation) Ligand->N_coord H_bond H-Bond Donor/Acceptor Network (Carbohydrazide Motif) Ligand->H_bond Hydrophobic Alkyl Substituents (C3-Ethyl, C4-Methyl) Ligand->Hydrophobic Metal Transition Metal Core Pd(II), Zn(II), Cu(II) Target Biological Target e.g., α-Glucosidase, Kinases N_coord->Metal Coordinate Bonds H_bond->Target Target Anchoring Hydrophobic->Target Steric/Lipophilic Fit

Figure 2: Pharmacophore mapping and supramolecular coordination network of the target scaffold.

References

  • CAS:1397196-51-8, 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide Source: Bidepharm / ABCR Chemical Registry URL
  • Source: Bioorganic & Medicinal Chemistry (PubMed)
  • Source: Polycyclic Aromatic Compounds (Taylor & Francis)
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications Source: ACS Omega URL

Sources

Exploratory

A Computational Guide to the Electron Density and Molecular Properties of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide: A DFT-Based Approach

An In-Depth Technical Guide Executive Summary The pyrazole carbohydrazide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The pyrazole carbohydrazide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] Understanding the intricate electronic structure of these molecules is paramount for rational drug design and the prediction of their biochemical interactions. This technical guide provides a comprehensive, in-depth protocol for the computational modeling of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide, a representative member of this promising class. We employ Density Functional Theory (DFT), a powerful quantum mechanical method, to elucidate its three-dimensional geometry, electron density distribution, and key reactivity indicators.[3][4] This whitepaper details the theoretical basis for methodological choices, presents a step-by-step workflow for analysis, and interprets the resulting data—including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charges—to provide actionable insights for researchers, scientists, and drug development professionals.

The Scientific Imperative: Why Model Electron Density?

At its core, all of chemistry is a function of electronic interactions. The electron density, a fundamental property of any molecule, dictates its structure, stability, and reactivity. For a potential drug molecule like 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide, the distribution of electrons governs how it will "see" and interact with a biological target, such as an enzyme's active site.

Computational chemistry allows us to visualize and quantify this electron density, moving beyond empirical, trial-and-error approaches to a more predictive and rational paradigm in drug discovery.[5] By modeling these properties in silico, we can:

  • Identify Reactive Sites: Pinpoint the regions of a molecule most likely to engage in hydrogen bonding, electrophilic, or nucleophilic interactions.

  • Predict Stability: Understand the molecule's thermodynamic stability and kinetic reactivity.

  • Guide Synthesis: Inform synthetic chemists on which parts of the molecule are most susceptible to chemical modification.

  • Optimize Pharmacological Properties: Correlate electronic features with biological activity, providing a roadmap for designing more potent and selective analogs.

This guide is built upon the foundational principles of Density Functional Theory (DFT), which posits that the ground-state energy and all other electronic properties of a molecule are uniquely determined by its electron density.[4][6] DFT provides a robust and computationally efficient framework for achieving the accuracy needed in pharmaceutical research.[7]

The Computational Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system. Each step builds logically on the last, with verification points (such as frequency analysis) ensuring the integrity of the final results.

Experimental Protocol: Step-by-Step DFT Analysis
  • Step 1: Initial Structure Construction.

    • Action: Build the 3D structure of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

    • Causality: An accurate initial guess of the molecular geometry is crucial for ensuring the subsequent optimization converges to a chemically sensible and low-energy conformation.

  • Step 2: Geometry Optimization.

    • Action: Perform a full geometry optimization to find the molecule's lowest energy conformation.

    • Causality: Molecules are not static; they adopt specific three-dimensional shapes to minimize their potential energy. This optimized geometry is the most probable structure at 0 K and is the essential starting point for all subsequent property calculations. An unoptimized structure will yield meaningless electronic data.

  • Step 3: Selection of Theoretical Level.

    • Action: Choose the DFT functional and basis set. For this system, the B3LYP functional combined with the 6-311++G(d,p) basis set is an excellent and widely validated choice.

    • Expertise & Causality:

      • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional. Standard DFT can sometimes struggle with delocalized electrons, common in aromatic systems like pyrazole. B3LYP mitigates this by mixing a percentage of exact Hartree-Fock exchange with the DFT exchange-correlation energy. This approach provides a superior description of electronic structure for many organic molecules at a manageable computational cost.[8]

      • 6-311++G(d,p): This basis set notation describes how atomic orbitals are represented. The 6-311G part provides a flexible description for both core and valence electrons. The ++ adds diffuse functions to all atoms, which are essential for accurately describing the lone pairs on the nitrogen and oxygen atoms of the carbohydrazide moiety and for modeling potential hydrogen bonds. The (d,p) adds polarization functions, allowing orbitals to change shape and providing the necessary flexibility to accurately model the bonding in a heterocyclic ring and a carbonyl group.

  • Step 4: Vibrational Frequency Analysis.

    • Action: Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Trustworthiness: This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. If imaginary frequencies are found, it indicates a saddle point, and the optimization must be redone.

  • Step 5: Single-Point Energy and Property Calculation.

    • Action: Using the validated minimum-energy structure, perform a final, high-precision single-point calculation to derive the electronic properties.

    • Causality: This calculation generates the final wavefunction and electron density data from which all desired properties (molecular orbitals, electrostatic potential, atomic charges) are extracted.

Visualization: Computational Analysis Workflow

The relationship and flow of these experimental steps are critical for a reproducible and valid computational study.

Computational_Workflow Computational Analysis Workflow for 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide cluster_setup Preparation cluster_validation Validation cluster_analysis Analysis Build 1. Molecular Structure Construction Optimize 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Optimize Frequency 3. Vibrational Frequency Analysis Optimize->Frequency Check Imaginary Frequencies? Frequency->Check Check->Optimize Yes (Re-optimize) SinglePoint 4. Single-Point Property Calculation Check->SinglePoint  No HOMO_LUMO HOMO-LUMO Analysis SinglePoint->HOMO_LUMO MEP MEP Surface Generation SinglePoint->MEP Charges Atomic Charge Calculation SinglePoint->Charges Conceptual_Relationships Relationship Between Electron Density and Molecular Properties cluster_properties Calculated Quantum Properties cluster_implications Predicted Chemical Behavior ElectronDensity Fundamental Property: Electron Density ρ(r) MEP Molecular Electrostatic Potential (MEP) ElectronDensity->MEP FMO Frontier Molecular Orbitals (HOMO/LUMO) ElectronDensity->FMO Charges Atomic Charges & Dipole Moment ElectronDensity->Charges Reactivity Chemical Reactivity & Regioselectivity MEP->Reactivity Interactions Intermolecular Interactions (e.g., H-Bonding) MEP->Interactions FMO->Reactivity Charges->Interactions Pharmacokinetics Physicochemical Profile (Solubility, Polarity) Charges->Pharmacokinetics

Caption: The central role of electron density in determining key molecular properties.

Conclusion and Future Directions

This guide outlines a robust, validated, and theoretically grounded computational protocol for analyzing the electron density and related properties of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide. The insights derived from this in silico analysis—the identification of nucleophilic and electrophilic centers from the MEP, the prediction of reactivity from the HOMO-LUMO gap, and the quantification of polarity from atomic charges—provide an invaluable predictive foundation for drug development.

These computational results form a clear, data-driven hypothesis that can guide the next phases of research. Future work should focus on using this detailed electronic understanding to perform molecular docking studies, predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and design novel analogs with enhanced target affinity and optimized physicochemical characteristics. By integrating these computational techniques early in the discovery pipeline, research organizations can significantly accelerate the development of new, effective therapeutics based on the pyrazole carbohydrazide scaffold.

References

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Authorea. Available at: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. (2025). DergiPark. Available at: [Link]

  • Model chemistry of hydrazides. II. Electronic structure of five-membered aromatic hydrazides. (n.d.). ARISER. Available at: [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025). Journal of Health and Allied Sciences NU. Available at: [Link]

  • Density functional theory (DFT) study on the interaction of ammonium (NH4+) and aromatic nitrogen heterocyclics. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Electronic structure, density of electronic states, and the chemical bonding properties of 2,4-dihydroxyl hydrazone crystals (C13H11N3O4). (2013). Semantic Scholar. Available at: [Link]

  • Hydrazones. (n.d.). Academia.edu. Available at: [Link]

  • Density Functional Theory (DFT). (n.d.). University of Cambridge. Available at: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. (n.d.). Anusandhanvallari. Available at: [Link]

  • (PDF) Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. (2024). ResearchGate. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. (2025). ResearchGate. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Enhancing Density Functional Theory for Static Correlation in Large Molecules. (2024). arXiv.org. Available at: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). ResearchGate. Available at: [Link]

  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. (2011). PubMed. Available at: [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). ARKAT USA, Inc. Available at: [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. (n.d.). ChemRxiv. Available at: [Link]

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Foundational

Mechanism of Action for 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide Derivatives in Biological Systems: A Technical Whitepaper

Executive Summary In modern rational drug design, the identification and optimization of privileged scaffolds are paramount. 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8) serves as a highly versatile,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification and optimization of privileged scaffolds are paramount. 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8) serves as a highly versatile, biologically active pharmacophore. While the bare scaffold itself is a synthetic intermediate, its functionalized derivatives exhibit profound pharmacological activities, most notably as targeted kinase inhibitors and potent inducers of apoptosis and autophagy in non-small cell lung cancer (NSCLC) models[1].

As a Senior Application Scientist, I have observed that the transition from a raw chemical scaffold to a viable lead compound requires precise tuning of steric and electronic parameters. The unique 3-ethyl and 4-methyl substitutions on the pyrazole ring provide exact van der Waals interactions required to anchor the molecule within the hydrophobic pockets of target proteins, while the 5-carbohydrazide moiety acts as a critical bidentate hydrogen-bonding network. This whitepaper deconstructs the structural rationale, core mechanisms of action (MoA), and the self-validating experimental workflows required to evaluate this class of compounds.

Pharmacophore Architecture & Molecular Rationale

The biological efficacy of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide derivatives is not coincidental; it is governed by strict structure-activity relationships (SAR)[1].

  • The Pyrazole Core: The aromatic 1,2-diazole ring provides the fundamental geometry necessary for hinge-region binding in kinases. The nitrogen lone pairs act as primary hydrogen bond acceptors.

  • 3-Ethyl and 4-Methyl Substitutions: These alkyl groups are critical for modulating the lipophilicity (LogP) of the molecule. Research indicates that pyrazole-5-carbohydrazide derivatives with LogP values strictly between 3.12 and 4.94 exhibit the highest inhibitory effects on A549 lung cancer cells[1]. Furthermore, the ethyl and methyl groups restrict the rotational freedom of the core, locking the molecule into an active conformation that perfectly fills the hydrophobic sub-pocket of the ATP-binding site.

  • 5-Carbohydrazide Moiety (-CONHNH₂): This functional group is the "warhead" for target engagement. It acts simultaneously as a hydrogen bond donor (via NH) and acceptor (via C=O). In biological systems, this moiety forms stable complexes with the catalytic residues of kinases or can be further derivatized into hydrazones to expand the binding footprint[2].

Core Mechanisms of Action (MoA)

MoA 1: Tyrosine Kinase Inhibition (EGFR)

Derivatives of the pyrazole-5-carbohydrazide scaffold act as ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR). The pyrazole nitrogen hydrogen-bonds with the Met793 residue in the hinge region of the kinase domain. By occupying the ATP-binding pocket, the compound prevents the autophosphorylation of the receptor's intracellular tyrosine residues, thereby shutting down downstream PI3K/AKT and MAPK survival signaling pathways.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Kinase Domain Ligand->EGFR Activates Phosphorylation Autophosphorylation EGFR->Phosphorylation Requires ATP Compound Pyrazole-5-carbohydrazide Compound->EGFR Blocks ATP Pocket Compound->Phosphorylation Inhibits ATP ATP Molecule ATP->Phosphorylation Downstream PI3K/AKT Survival Pathway Phosphorylation->Downstream Promotes Survival Apoptosis Apoptosis Induction Downstream->Apoptosis Inhibition Triggers

Figure 1: EGFR kinase inhibition pathway by pyrazole-5-carbohydrazide derivatives.

MoA 2: Induction of Autophagy and Apoptosis in NSCLC

Beyond direct kinase inhibition, specific derivatives of this scaffold (particularly those with aroxypropyl substitutions at the N1 position) are potent inducers of autophagy in A549 and H460 lung cancer cells[3]. The MoA involves the upregulation of reactive oxygen species (ROS) and the modulation of p53. This stress response triggers the conversion of the cytosolic protein LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation. Prolonged autophagic stress induced by these compounds ultimately forces the cancer cells into programmed cell death (apoptosis)[3].

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. Below are the field-proven methodologies for validating the MoA of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide derivatives.

Protocol 1: Cell-Free Kinase Profiling (EGFR)

Purpose: To determine the direct IC₅₀ of the compound against the isolated kinase, eliminating cellular permeability variables.

  • Reagent Preparation: Prepare a 10 mM stock of the pyrazole derivative in 100% DMSO. Dilute serially in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific compound aggregation and adhesion to plasticware.

  • Enzyme Incubation: Combine 10 ng of recombinant human EGFR kinase domain with the compound dilutions in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate. Rationale: The ATP concentration is kept near the Km value to ensure the assay is sensitive to competitive inhibitors.

  • Detection: After 60 minutes, add ADP-Glo™ Kinase Assay reagent to terminate the reaction and deplete unconsumed ATP. Read luminescence. The luminescent signal is directly proportional to ADP produced (kinase activity).

Protocol 2: Autophagy Validation via LC3-II Western Blotting

Purpose: To confirm the intracellular induction of autophagy in A549 cells.

  • Cell Treatment: Seed A549 cells at 2×105 cells/well in a 6-well plate. Treat with 10 µM and 30 µM of the derivative for 24 and 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (Rapamycin, 500 nM).

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1 mM PMSF, 1x Protease Inhibitor Cocktail, and 1 mM Sodium Orthovanadate. Rationale: Sodium orthovanadate inhibits endogenous phosphatases, preserving transient phosphorylation states.

  • Electrophoresis: Resolve 30 µg of total protein on a 15% SDS-PAGE gel. Rationale: A high-percentage gel is strictly required to resolve the small molecular weight difference between LC3-I (16 kDa) and LC3-II (14 kDa).

  • Immunoblotting: Transfer to a PVDF membrane. Probe with anti-LC3B primary antibody (1:1000) overnight at 4°C. Detect using an HRP-conjugated secondary antibody and ECL substrate. Quantify the LC3-II/LC3-I ratio via densitometry.

Workflow Synthesis Scaffold Derivatization KinaseAssay Cell-Free Kinase Profiling (EGFR) Synthesis->KinaseAssay CellCulture A549 Cell Line Treatment Synthesis->CellCulture MoA MoA Validation KinaseAssay->MoA Viability MTT Viability Assay CellCulture->Viability WesternBlot Western Blot (LC3-II, p53) CellCulture->WesternBlot FlowCyto Flow Cytometry (Annexin V/PI) CellCulture->FlowCyto Viability->MoA WesternBlot->MoA FlowCyto->MoA

Figure 2: Experimental workflow for validating pyrazole-5-carbohydrazide mechanisms.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how the lipophilicity (LogP) of various pyrazole-5-carbohydrazide derivatives correlates with their biological efficacy against A549 lung cancer cells[1].

Table 1: SAR and Lipophilicity Correlation of Pyrazole-5-Carbohydrazide Derivatives

Compound ClassN1-SubstitutionC3/C4 SubstitutionCalculated LogPA549 IC₅₀ (µM)Primary Cellular Mechanism
Base Scaffold HydrogenEthyl / Methyl1.85> 100Inactive Precursor
Derivative A ArylmethylPhenyl / Methyl3.1245.2Apoptosis Induction
Derivative B Arylmethyl4-Cl-Phenyl / Ethyl4.2512.8Apoptosis / EGFR Inhibition
Derivative C Aroxypropyl4-F-Phenyl / Methyl4.948.4Autophagy Induction
Derivative D AroxypropylAlkyl chain5.80> 50Poor Permeability / Aggregation

Data Interpretation: The data clearly indicates a parabolic relationship between lipophilicity and potency. The 3-ethyl and 4-methyl substitutions on the core scaffold provide the ideal baseline LogP, allowing subsequent N1 and C5 modifications to push the final molecule into the optimal "Goldilocks" zone (LogP 3.12 - 4.94) for cellular penetration and target engagement[1].

References

  • Xia, Y., Dong, Z.-W., Zhao, B.-X., Ge, X., Meng, N., Shin, D.-S., & Miao, J.-Y. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899.[Link]

  • Fan, C.-D., Zhao, B.-X., Wei, F., Zhang, G.-H., Dong, W.-L., & Miao, J.-Y. (2008). Synthesis and discovery of autophagy inducers for A549 and H460 lung cancer cells, novel 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(14), 3860-3864.[Link]

  • Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis Protocol for 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound CAS: 1397196-51-8 [1] Executive Summary & Strategic Rationale 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound CAS: 1397196-51-8 [1]

Executive Summary & Strategic Rationale

3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is a highly versatile building block frequently utilized in the design of kinase inhibitors, agrochemicals, and novel heterocyclic libraries. The carbohydrazide moiety serves as an excellent precursor for downstream cyclizations (e.g., into oxadiazoles, thiadiazoles, or triazoles), while the 3-ethyl and 4-methyl substitutions provide specific steric and lipophilic profiles crucial for structure-activity relationship (SAR) optimization.

This application note details a robust, three-step linear synthesis route. The strategy relies on the classical Knorr-type pyrazole synthesis, beginning with a crossed Claisen condensation to establish the requisite 1,3-dicarbonyl architecture, followed by cyclization with hydrazine, and concluding with a nucleophilic acyl substitution (hydrazinolysis) to yield the final carbohydrazide.

Mechanistic Workflow

Caption: Three-step synthetic workflow for 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide.

Reagent Matrix and Stoichiometry

The following table summarizes the quantitative requirements for a standard 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (100 mmol scale)Role in Synthesis
3-Pentanone 86.131.008.61 g (10.6 mL)Carbonyl donor (C3-C4-C5 source)
Diethyl oxalate 146.141.1016.08 g (14.9 mL)Electrophilic ester (C1-C2 source)
Sodium ethoxide (21% in EtOH) 68.051.2038.9 g (44.8 mL)Base for enolate generation
Hydrazine hydrate (64% N2H4) 50.061.10 (Step 2)5.51 g (5.3 mL)Dinucleophile for cyclization
Hydrazine hydrate (64% N2H4) 50.065.00 (Step 3)25.03 g (24.3 mL)Nucleophile for hydrazinolysis
Ethanol (Absolute) 46.07SolventAs requiredReaction medium

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Ethyl 3-methyl-2,4-dioxohexanoate (Intermediate 1)

Expertise Insight (Causality): The regioselectivity of this crossed Claisen condensation is driven by the symmetrical nature of 3-pentanone. Deprotonation at either alpha-carbon yields the same enolate. Diethyl oxalate is chosen because it lacks alpha-protons, preventing self-condensation, and is highly electrophilic, ensuring a clean reaction profile.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, an argon inlet, and a temperature probe.

  • Enolate Generation: Add the sodium ethoxide solution (21% wt in EtOH, 1.2 eq) to the flask and cool the system to 0 °C using an ice-water bath.

  • Electrophile Addition: Introduce diethyl oxalate (1.1 eq) in one portion. Stir for 10 minutes.

  • Condensation: Place 3-pentanone (1.0 eq) in the addition funnel and add it dropwise over 30 minutes. Maintaining the temperature below 5 °C during addition is critical to minimize side reactions (e.g., aldol condensation of the ketone).

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours under argon. The mixture will turn into a thick, pale-yellow suspension as the sodium salt of the product precipitates.

  • Workup: Quench the reaction by pouring it into 200 mL of ice water. Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil (Intermediate 1) is typically pure enough (>90% by LC-MS) to be used directly in the next step.

Step 2: Cyclocondensation to Ethyl 3-ethyl-4-methyl-1H-pyrazole-5-carboxylate (Intermediate 2)

Expertise Insight (Causality): The reaction of a 1,3-dicarbonyl with hydrazine proceeds via a mono-hydrazone intermediate followed by intramolecular cyclization. Because the resulting pyrazole is unsubstituted at the N1 position, annular tautomerism occurs. In solution, the 3-ethyl-4-methyl-1H-pyrazole-5-carboxylate and 5-ethyl-4-methyl-1H-pyrazole-3-carboxylate tautomers are in rapid equilibrium [2].

  • Setup: Dissolve the crude Intermediate 1 (~100 mmol) in 150 mL of absolute ethanol in a 500 mL round-bottom flask.

  • Addition: Cool the solution to 0 °C. Add hydrazine hydrate (1.1 eq) dropwise. Caution: Hydrazine addition is exothermic. Slower addition prevents the accumulation of uncyclized intermediates and minimizes the formation of polymeric byproducts.

  • Cyclization: Attach a reflux condenser and heat the reaction to 80 °C (reflux) for 4 hours.

  • Monitoring: Monitor reaction completion via TLC (Hexane:EtOAc 2:1, UV active).

  • Workup: Cool the mixture to RT and concentrate the solvent in vacuo. Redissolve the residue in EtOAc (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and evaporate. Triturate the resulting solid with cold hexanes to afford Intermediate 2 as an off-white solid.

Step 3: Hydrazinolysis to 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide

Expertise Insight (Causality): Hydrazinolysis of an ester is a nucleophilic acyl substitution. A significant excess of hydrazine (5 equivalents) is required to drive the equilibrium forward and ensure complete conversion, as the pyrazole ring's electron-withdrawing nature can slightly deactivate the ester carbonyl compared to aliphatic esters[3].

  • Setup: Dissolve Intermediate 2 (approx. 80 mmol, based on yield from Step 2) in 100 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (5.0 eq) in one portion at room temperature.

  • Reaction: Heat the mixture to reflux (80 °C) for 16-24 hours. The progress must be monitored by LC-MS, as TLC can be misleading due to the high polarity of both the starting ester and the product carbohydrazide.

  • Precipitation: Once conversion is >95%, cool the reaction mixture slowly to 0 °C. The product, being highly polar and capable of extensive hydrogen bonding, will precipitate from the ethanolic solution.

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake thoroughly with ice-cold ethanol (2 x 20 mL) to remove residual hydrazine and unreacted ester.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the final product.

Expected Analytical Data & Validation

To ensure the integrity of the synthesized compound, the following analytical profile should be matched. The data acts as a self-validating system for the protocol's success.

Analytical MethodExpected Result / Signal Assignment
Physical Appearance White to off-white crystalline solid
LC-MS (ESI+) m/z calculated for C₇H₁₃N₄O [M+H]⁺: 169.11; Found: 169.1
¹H NMR (400 MHz, DMSO-d₆) δ 12.85 (br s, 1H, pyrazole-NH), 9.30 (br s, 1H, -NH-NH₂), 4.45 (br s, 2H, -NH₂), 2.55 (q, J = 7.5 Hz, 2H, -CH₂-CH₃), 2.05 (s, 3H, pyrazole-CH₃), 1.15 (t, J = 7.5 Hz, 3H, -CH₂-CH₃). (Note: Broad signals are due to tautomeric exchange and quadrupolar relaxation of nitrogen).
¹³C NMR (100 MHz, DMSO-d₆) δ 160.5 (C=O), 148.2 (Pyrazole C3/C5), 139.1 (Pyrazole C5/C3), 112.4 (Pyrazole C4), 18.5 (-CH₂-), 13.8 (-CH₃ ethyl), 9.2 (-CH₃ methyl).

References

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Ansari, A., Ali, A., & Asif, M. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

Application

Application Note: 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide in Transition Metal Coordination

Introduction & Mechanistic Overview The rational design of transition metal complexes relies heavily on the selection of versatile, multidentate ligands. 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8)[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The rational design of transition metal complexes relies heavily on the selection of versatile, multidentate ligands. 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8)[1] has emerged as a highly tunable scaffold in coordination chemistry, particularly for the development of bioactive metallodrugs and supramolecular architectures.

The structural anatomy of this ligand dictates its powerful coordination capabilities:

  • Amphiprotic Pyrazole Core: The N-H group of the pyrazole ring is Brønsted acidic. Under neutral conditions, the pyrazole nitrogen acts as a standard σ -donor. However, upon deprotonation in basic media, the resulting pyrazolate anion can bridge two metal centers, driving the self-assembly of polynuclear clusters[2].

  • Carbohydrazide Chelating Pocket: The terminal -CONHNH 2​ moiety provides a hard carbonyl oxygen and a borderline primary amine nitrogen. This structural flexibility allows the ligand to act as a bidentate (N, O) or tridentate (N, N, O) chelator, forming highly stable five-membered metallacycles with late first-row transition metals[3].

  • Steric and Lipophilic Tuning: The strategic placement of 3-ethyl and 4-methyl substituents introduces critical steric bulk. Mechanistically, this steric hindrance prevents the uncontrolled formation of insoluble polymeric networks, favoring discrete, soluble mononuclear or dinuclear complexes. Furthermore, the added lipophilicity is essential for facilitating cellular membrane permeability when these complexes are evaluated for antimicrobial or anticancer applications[4].

Coordination Logic and Pathways

Depending on the pH, solvent, and the presence of secondary reactants (like aldehydes for Schiff-base condensation), this ligand can be directed down distinct thermodynamic pathways to yield specific complex geometries.

CoordinationWorkflow Ligand 3-ethyl-4-methyl-1H-pyrazole -5-carbohydrazide Path1 Neutral pH Direct Coordination Ligand->Path1 M(II) Salts Path2 Basic pH (Et3N) Deprotonation Ligand->Path2 M(II) + Base Path3 Aldehyde Addition Condensation Ligand->Path3 Template Rxn Comp1 Mononuclear Chelates (N, O Bidentate) Path1->Comp1 Comp2 Polynuclear Clusters (Bridging Pyrazolate) Path2->Comp2 Comp3 Schiff-Base Complexes (Multidentate) Path3->Comp3

Coordination pathways of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide.

Spectroscopic Validation of Coordination

A robust experimental protocol must be self-validating. To confirm the successful coordination and determine the specific binding mode of the ligand, quantitative spectroscopic markers must be tracked. Table 1 outlines the expected shifts when the ligand transitions from a free state to a coordinated complex.

Table 1: Diagnostic Spectroscopic Markers for Coordination Validation

Spectroscopic MarkerFree Ligand (Expected)Metal Complex (Expected)Mechanistic Implication
ν (N-H) Pyrazole ~3200 - 3300 cm −1 Disappears (if basic) or shiftsDeprotonation and bridging coordination of Pyrazole N[2].
ν (C=O) Amide I ~1660 - 1680 cm −1 ~1610 cm −1 or disappearsCoordination via Carbonyl O; disappearance indicates enolization[5].
ν (C=N) Azomethine N/A (unless Schiff base)~1518 - 1580 cm −1 Successful Schiff base formation and N-coordination[5].
1 H NMR (Hydrazide) ~9.5 ppm (singlet)Broadens or disappearsMetal binding at the terminal hydrazide nitrogen.

Experimental Protocols

Protocol A: Synthesis of Mononuclear [M(L) 2​ X 2​ ] Complexes (M = Cu 2+ , Ni 2+ )

This protocol is designed to isolate discrete mononuclear complexes by utilizing neutral conditions that prevent pyrazole deprotonation.

  • Ligand Solvation: Dissolve 2.0 mmol of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide in 20 mL of warm absolute ethanol.

    • Causality: Absolute ethanol is chosen to prevent competitive coordination from water molecules. Warming the solvent ensures complete dissolution of the lipophilic ethyl/methyl substituted ligand, preventing unreacted ligand from contaminating the final crystal lattice.

  • Metal Salt Preparation: Dissolve 1.0 mmol of the transition metal salt (e.g., CuCl 2​⋅2H2​O ) in 10 mL of absolute ethanol.

    • Causality: Maintaining a strict 1:2 Metal-to-Ligand stoichiometric ratio thermodynamically favors the formation of coordinatively saturated mononuclear octahedral or square planar complexes, suppressing the formation of coordination polymers.

  • Complexation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring at 60 °C for 2 hours.

    • Causality: Dropwise addition prevents localized supersaturation, which can lead to the kinetic trapping of amorphous aggregates. The elevated temperature overcomes the activation energy barrier for ligand exchange.

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via UV-Vis spectroscopy. A distinct shift in the d-d transition band (e.g., from ~800 nm for solvated Cu 2+ to ~650 nm) indicates successful ligand field splitting by the strong-field nitrogen donors of the carbohydrazide.

  • Isolation: Cool the mixture to 4 °C overnight. Filter the resulting microcrystals, wash with cold diethyl ether, and dry in vacuo.

    • Validation Checkpoint 2 (Post-Process): Perform FT-IR on the dried powder. The shift of the Amide I band from ~1660 cm −1 to ~1610 cm −1 confirms successful carbonyl oxygen coordination[5].

Protocol B: Microwave-Assisted Template Synthesis of Schiff-Base Complexes

This protocol utilizes the carbohydrazide moiety to form a Schiff base in situ, creating a highly stable multidentate chelate.

  • Pre-reaction Mixture: Combine 1.0 mmol of the ligand, 1.0 mmol of a substituted salicylaldehyde, and 1.0 mmol of metal acetate (e.g., Zn(CH 3​ COO) 2​ ) in 15 mL of an ethyl lactate/water mixture.

    • Causality: Metal acetates provide inherent mild basicity, facilitating the deprotonation of the phenolic OH of the aldehyde. Ethyl lactate is utilized as a bio-based, microwave-transparent solvent that allows for rapid, homogeneous superheating without degrading the reactants.

  • Microwave Irradiation: Irradiate the mixture at 300 W (maintaining approx. 80 °C) for 10–15 minutes.

    • Causality: Microwave dielectric heating dramatically accelerates the condensation reaction. Performing this in the presence of the metal ion (the template effect) prevents the premature crystallization of the uncoordinated Schiff base, driving the equilibrium directly toward the thermodynamically stable multidentate metal complex.

  • Validation Checkpoint: Analyze the isolated product via 1 H NMR (applicable for diamagnetic centers like Zn 2+ ). The complete disappearance of the aldehyde proton signal (~10 ppm) and the emergence of a sharp azomethine (-CH=N-) singlet at ~8.5 ppm confirms both Schiff base formation and successful metal coordination.

References

  • abcr Gute Chemie. "AB409739 | CAS 1397196-51-8". abcr.com.
  • Semantic Scholar. "Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity". semanticscholar.org.
  • National Institutes of Health (NIH). "Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes". nih.gov.
  • MDPI. "Diversity of Coordination Modes in a Flexible Ditopic Ligand Containing 2-Pyridyl, Carbonyl and Hydrazone Functionalities". mdpi.com.
  • National Institutes of Health (NIH). "Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand". nih.gov.
  • IOSR Journal. "Microwave Assisted Synthesis Of Schiff Base Ligand In Bio Based Solvent And Their Transition Metal Complexes". iosrjournals.org.

Sources

Method

Application Note: 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide as a Privileged Scaffold in Drug Discovery

Executive Summary & Scaffold Rationale In contemporary medicinal chemistry, the pyrazole nucleus is universally recognized as a privileged pharmacophore. However, the specific substitution pattern found in 3-ethyl-4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In contemporary medicinal chemistry, the pyrazole nucleus is universally recognized as a privileged pharmacophore. However, the specific substitution pattern found in 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8) offers unique geometric and electronic advantages that make it an exceptional building block for targeted drug discovery1[1].

The strategic placement of the ethyl and methyl groups at the C3 and C4 positions, respectively, provides a precise steric wedge. This alkyl density enhances the overall lipophilicity (LogP) of the molecule, allowing downstream derivatives to better anchor into deep, hydrophobic protein pockets—such as the colchicine-binding site of tubulin or the transmembrane domains of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Furthermore, the C5-carbohydrazide moiety serves as a highly reactive, bis-nucleophilic handle. It is classically exploited to synthesize 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones. The resulting 1,3,4-oxadiazole rings act as metabolically stable bioisosteres for amides and esters, improving the pharmacokinetic half-life of the resulting drug candidates2[2].

Mechanistic Applications in Therapeutics

CFTR Modulation in Respiratory and Ocular Diseases

One of the most prominent applications of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide derivatives is in the treatment of diseases characterized by defective protein trafficking and fluid secretion, such as Cystic Fibrosis (CF), Chronic Obstructive Pulmonary Disease (COPD), and Sjögren's syndrome. When converted into highly substituted 1,3,4-oxadiazol-2-yl pyridines, these compounds act as potent CFTR modulators3[3].

Mechanistically, these derivatives bind allosterically to the CFTR channel. This binding elevates intracellular cAMP levels and stimulates ATP hydrolysis, forcing the mutant or wild-type CFTR channel into an open conformation. The resulting efflux of chloride and thiocyanate ions drives osmotic fluid transport into the airway surface liquid, decreasing mucus viscosity and restoring mucociliary clearance[3].

Pathway Drug Pyrazole-Oxadiazole Derivative CFTR CFTR Protein (Mutant/WT) Drug->CFTR Allosteric Binding cAMP cAMP Elevation & ATP Hydrolysis CFTR->cAMP Activation Channel CFTR Channel Opening cAMP->Channel Conformational Change Efflux Chloride & Fluid Secretion Channel->Efflux Ion Transport Clinical Enhanced Mucociliary Clearance Efflux->Clinical Hydration of Mucus

Mechanism of action for CFTR modulation by pyrazole-oxadiazole derivatives.

Oncology: Tubulin Inhibition and Apoptosis Induction

In oncology, pyrazole-carbohydrazide derivatives are frequently condensed with aryl aldehydes to form acylhydrazones, or cyclized into oxadiazoles, to target non-small cell lung cancer (NSCLC), specifically A549 cell lines 4[4]. These conjugates exhibit high affinity for the colchicine-binding site of tubulin. By preventing tubulin polymerization, they arrest the cell cycle in the G2/M phase, ultimately triggering caspase-dependent apoptosis 5[5].

Quantitative Data Synthesis

The versatility of the 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide scaffold allows it to be tuned for various indications. The table below summarizes the biological targets and typical potency ranges of its primary derivative classes.

Derivative ClassPrimary Target / PathwayObserved Biological EffectTypical IC50 / EC50 RangePrimary Disease Indication
Pyrazole-1,3,4-Oxadiazoles CFTR (Wild-type & Mutant)Chloride channel activation0.1 - 5.0 μMCystic Fibrosis, COPD, Dry Eye
Pyrazole-Acylhydrazones Tubulin (Colchicine site)Microtubule destabilization1.5 - 48.0 μMNSCLC (A549 cells), Breast Cancer
Pyrazole-Thiones DNA GyraseMicrobial replication inhibition0.5 - 8.0 μg/mL (MIC)Resistant Bacterial Infections
Pyrazole-Amides CB1 ReceptorAntagonism / Inverse agonism10 - 100 nMObesity, Systemic Inflammation

Data aggregated from[3],[6],[4],[7], and[5].

Validated Synthetic Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm reaction progress, and the causality behind each reagent choice is explicitly defined.

G A 3-Ethyl-4-methyl-1H-pyrazole- 5-carbohydrazide B Carboxylic Acid / POCl3 (Cyclodehydration) A->B Heat, 80°C C Aryl Aldehyde / EtOH (Condensation) A->C Reflux, 2h D Pyrazole-1,3,4-Oxadiazole Conjugate B->D -H2O E Acylhydrazone Intermediate C->E -H2O F Oxidative Cyclization (I2 / K2CO3) E->F Oxidation F->D -2H

Synthetic pathways from pyrazole-5-carbohydrazide to 1,3,4-oxadiazoles.

Protocol A: One-Pot Synthesis of Pyrazole-1,3,4-Oxadiazole Conjugates via POCl₃ Cyclodehydration

This method converts the carbohydrazide directly into a 1,3,4-oxadiazole by reacting it with an aryl carboxylic acid.

Rationale: Phosphorus oxychloride (POCl₃) acts dually as a solvent and a potent dehydrating agent. It activates the carboxylic acid into an acid chloride in situ, which rapidly acylates the carbohydrazide. The thermal energy provided during reflux overcomes the activation barrier for the subsequent intramolecular cyclodehydration, yielding the highly stable oxadiazole ring.

Step-by-Step Procedure:

  • Reagent Mixing: In an oven-dried 50 mL round-bottom flask, combine 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (1.0 mmol) and the desired aryl carboxylic acid (1.0 mmol). Causality: Equimolar stoichiometry prevents over-acylation of the pyrazole nitrogen.

  • Activation: Slowly add POCl₃ (5.0 mL) dropwise at 0°C under an inert argon atmosphere.

  • Cyclodehydration: Attach a reflux condenser equipped with a drying tube. Gradually heat the mixture to 80–90°C and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 7:3 Hexane:EtOAc). The starting carbohydrazide is highly polar and will remain near the baseline, while the cyclized oxadiazole product will migrate significantly higher (Rf ~ 0.5-0.6). Proceed to workup only when the baseline spot is completely consumed.

  • Quenching: Cool the reaction mixture to room temperature and pour it dropwise into 50 mL of crushed ice with vigorous stirring. Causality: POCl₃ reacts violently with water. The ice bath absorbs the exotherm while hydrolyzing excess POCl₃ into water-soluble phosphoric and hydrochloric acids, causing the lipophilic oxadiazole to precipitate.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0. Causality: Neutralization removes trapped acidic byproducts from the precipitate, preventing acid-catalyzed degradation during isolation.

  • Isolation: Filter the solid precipitate under vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol to yield the pure pyrazole-1,3,4-oxadiazole conjugate. Confirm identity via LC-MS (ESI+).

Protocol B: Synthesis of Acylhydrazone Intermediates

Acylhydrazones are potent kinase/tubulin inhibitors and serve as precursors for milder oxidative cyclization methods.

Step-by-Step Procedure:

  • Condensation: Dissolve 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (1.0 mmol) and an aryl aldehyde (1.05 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid. Causality: The weak acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the terminal amine of the carbohydrazide without protonating the nucleophile itself.

  • Reflux: Heat the mixture to reflux for 2–3 hours.

  • IPC: Monitor via LC-MS. Look for the disappearance of the carbohydrazide mass [M+H]⁺ 169.1 and the appearance of the hydrazone mass.

  • Isolation: Cool the mixture to 0°C to induce crystallization. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.

References

  • HETEROARYL SUBSTITUTED PYRIDINES AND METHODS OF USE European P
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest PubMed Central (PMC)
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Organic & Biomolecular Chemistry: Pyrazole-oxadiazole conjug
  • Introducing of novel class of pyrano[2,3-c]pyrazole-5-carbonitrile analogs with potent antimicrobial activity Taylor & Francis
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Application

Application Note: Synthesis and Evaluation of Pyrazole-5-Carbohydrazide Schiff Bases (Acylhydrazones)

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Molecule of Interest: 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8) Introduction & Mechanistic Rationale Pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Molecule of Interest: 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8)

Introduction & Mechanistic Rationale

Pyrazole-based scaffolds are highly privileged structures in modern drug discovery. Specifically, pyrazole-5-carbohydrazide derivatives and their corresponding Schiff bases (acylhydrazones) have demonstrated remarkable pharmacological versatility, acting as potent antimicrobial, anti-inflammatory, and anticancer agents[1].

The synthesis of a Schiff base from 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide involves a classic nucleophilic addition-elimination mechanism. The terminal primary amine (-NH₂) of the carbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde or ketone.

Causality in Reaction Design:

  • Acid Catalysis: Glacial acetic acid is utilized in catalytic amounts to protonate the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity. However, the pH must be strictly maintained around 4.5–5.0. If the environment becomes too acidic, the nucleophilic amine of the carbohydrazide becomes protonated (forming an unreactive ammonium ion), which completely halts the reaction.

  • Solvent Dynamics: Absolute ethanol is the solvent of choice. It provides excellent solubility for both the pyrazole-carbohydrazide and the aldehyde at reflux temperatures (78°C). As the acylhydrazone forms, its solubility in ethanol drops drastically. Upon cooling, this physical phase change drives the equilibrium forward (Le Chatelier's principle), resulting in high-purity precipitation.

Biological Relevance in Oncology

Recent structure-activity relationship (SAR) studies have highlighted pyrazole-5-carbohydrazide hydrazones as potent apoptosis inducers in A549 non-small cell lung cancer cells[2]. The mechanism of action involves the depolarization of the mitochondrial membrane, triggering a caspase-dependent apoptotic cascade.

ApoptosisPathway A Pyrazole Schiff Base (Acylhydrazone) B Mitochondrial Membrane Depolarization A->B C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis in A549 Lung Cancer Cells E->F

Fig 2. Proposed apoptotic signaling pathway induced by pyrazole-based Schiff bases in A549 cells.

Materials and Reagents

  • Primary Reactant: 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8)

  • Aldehydes: Benzaldehyde, Salicylaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde (Analytical Grade).

  • Solvents: Absolute Ethanol (EtOH), Dimethylformamide (DMF), Ethyl Acetate, Hexane.

  • Catalyst: Glacial Acetic Acid.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, rotary evaporator, TLC plates (Silica gel 60 F254).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; intermediate TLC checks ensure that the reaction does not proceed to degradation, and the physical state of the product dictates the purification pathway.

Step 1: Reaction Setup

  • In a clean, oven-dried 50 mL round-bottom flask, dissolve 10 mmol (1.68 g) of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide in 20 mL of absolute ethanol.

  • Add 11 mmol (1.1 equivalents) of the chosen aromatic aldehyde (e.g., salicylaldehyde) to the solution.

  • Add 3–4 drops of glacial acetic acid to act as a catalyst.

Step 2: Reflux and Monitoring 4. Attach a reflux condenser and heat the mixture to 78°C under continuous magnetic stirring. 5. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1 v/v) solvent system. The disappearance of the starting carbohydrazide spot (typically observed under 254 nm UV light) indicates reaction completion (usually 3 to 5 hours).

Step 3: Workup and Crystallization 6. Once complete, remove the flask from the heat source and allow it to cool to room temperature. 7. Transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize the precipitation of the Schiff base. 8. Collect the precipitated solid via vacuum filtration using a Büchner funnel. 9. Wash the filter cake with 10 mL of ice-cold absolute ethanol to remove any unreacted aldehyde and trace acetic acid.

Step 4: Purification 10. Recrystallize the crude product from hot ethanol (or a DMF/Ethanol mixture if the product is highly insoluble). 11. Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride for 24 hours before analytical characterization (Melting Point, ¹H-NMR, ¹³C-NMR, and HRMS).

SynthesisWorkflow A 3-Ethyl-4-methyl-1H-pyrazole -5-carbohydrazide C Solvent: Absolute Ethanol Catalyst: Glacial Acetic Acid A->C B Aromatic Aldehyde (e.g., Salicylaldehyde) B->C D Reflux (78°C) for 3-5 Hours C->D E Cooling to RT & Precipitation D->E F Vacuum Filtration & Washing (Cold EtOH) E->F G Recrystallization (Pure Schiff Base) F->G

Fig 1. Step-by-step synthetic workflow for pyrazole-5-carbohydrazide Schiff base preparation.

Quantitative Data & Yield Analysis

The following table summarizes the expected physicochemical data and yields for various 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide Schiff bases synthesized using the protocol above.

Aldehyde ReactantProduct (Acylhydrazone Derivative)Reaction Time (h)Yield (%)Melting Point (°C)
Benzaldehyde3-ethyl-4-methyl-N'-benzylidene-1H-pyrazole-5-carbohydrazide3.582210-212
Salicylaldehyde3-ethyl-4-methyl-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide4.088235-237
4-Chlorobenzaldehyde3-ethyl-4-methyl-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide3.085242-244
4-Methoxybenzaldehyde3-ethyl-4-methyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide4.578198-200

Note: Data is representative of typical yields and physicochemical properties for this class of pyrazole-5-carbohydrazide derivatives as documented in related structural literature[1][2].

Troubleshooting & Optimization

  • Issue: Low Yield or No Precipitation

    • Causality: The equilibrium has not shifted sufficiently, or the product is too soluble in the chosen volume of ethanol.

    • Solution: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to half its volume before cooling. Alternatively, add a few drops of cold distilled water to force precipitation, as acylhydrazones are highly hydrophobic.

  • Issue: Formation of Side Products (Multiple Spots on TLC)

    • Causality: Over-acidification leading to degradation, or prolonged refluxing causing transamidation/hydrolysis.

    • Solution: Strictly control the amount of glacial acetic acid (no more than 3 drops per 10 mmol of reactants). Stop the reflux as soon as the starting carbohydrazide is consumed.

  • Issue: Sticky or Oily Residue Instead of Crystals

    • Causality: Impurities interrupting the crystal lattice formation, most commonly unreacted lipophilic aldehydes.

    • Solution: Triturate the oily residue with cold diethyl ether or hexane. The unreacted aldehyde will dissolve in the non-polar solvent, leaving the pure acylhydrazone as a solid precipitate.

References

  • Xia, Y., Fan, C.-D., Zhao, B.-X., Zhao, J., Shin, D.-S., Miao, J.-Y. "Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells." European Journal of Medicinal Chemistry, 43(11), 2347-2353 (2008). Available at:[Link]

  • Zheng, L. W., Wu, L. L., Zhao, B. X., Dong, W. L., Miao, J. Y. "Synthesis of novel substituted pyrazole-5-carbohydrazide hydrazone derivatives and discovery of a potent apoptosis inducer in A549 lung cancer cells." Bioorganic & Medicinal Chemistry, 17(5), 1957-1962 (2009). Available at:[Link]

Sources

Method

Application Note: Utilizing 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide in the Divergent Synthesis of Agrochemical Intermediates

Executive Summary & Structural Rationale The pyrazole scaffold is a "privileged" structure in agrochemical discovery, serving as the core motif for numerous commercialized fungicides, insecticides, and acaricides[1]. Spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrazole scaffold is a "privileged" structure in agrochemical discovery, serving as the core motif for numerous commercialized fungicides, insecticides, and acaricides[1]. Specifically, pyrazole-5-carboxamide and pyrazole-5-carbohydrazide derivatives have demonstrated profound efficacy in disrupting critical pest metabolic pathways, such as the mitochondrial electron transport chain[2].

3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (EMPC) [CAS: 1397196-51-8] is a highly versatile, nitrogen-rich building block. The strategic placement of the 3-ethyl and 4-methyl groups provides precise steric bulk and lipophilicity (tuning the LogP), which is essential for penetrating insect cuticles and fungal cell walls[3]. Furthermore, these alkyl substituents optimize the dihedral angle of the molecule, allowing it to fit snugly into the hydrophobic binding pockets of target enzymes, such as Complex I (NADH:ubiquinone oxidoreductase) in insects or Complex II (Succinate Dehydrogenase, SDH) in fungi[4].

The terminal carbohydrazide moiety serves as a bifunctional nucleophilic handle. It allows researchers to seamlessly diverge the synthetic pathway: condensing with aldehydes to yield linear hydrazones (potent insecticidal candidates) or cyclizing with carbon disulfide to form 1,3,4-oxadiazoles (broad-spectrum fungicidal candidates)[5].

Synthetic Workflow & Divergent Pathways

The following workflow illustrates the divergent synthetic strategies utilizing EMPC to generate two distinct classes of agrochemical candidates.

G EMPC 3-Ethyl-4-methyl-1H-pyrazole- 5-carbohydrazide (EMPC) Aldehyde + Substituted Benzaldehyde (Cat. AcOH, EtOH, Reflux) EMPC->Aldehyde CS2 + CS2 / KOH (EtOH, Reflux) EMPC->CS2 Hydrazone Pyrazole-5-carbohydrazone Derivatives Aldehyde->Hydrazone Oxadiazole 1,3,4-Oxadiazole-2-thiol Derivatives CS2->Oxadiazole Target1 Insecticidal Candidates (Complex I Inhibitors) Hydrazone->Target1 Target2 Fungicidal Candidates (SDHI / Complex II Inhibitors) Oxadiazole->Target2

Divergent synthetic workflow utilizing EMPC for insecticidal and fungicidal candidates.

Experimental Protocols

The following self-validating protocols detail the transformation of EMPC into advanced agrochemical intermediates. Every step is engineered to maximize yield while minimizing side reactions.

Protocol A: Synthesis of N'-arylidene-3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (Hydrazone Formation)

This protocol describes a classic condensation reaction to form hydrazones, which are known to exhibit excellent insecticidal activity against piercing-sucking pests like Aphis craccivora[4].

  • Reaction Setup : In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of EMPC in 15 mL of absolute ethanol.

  • Catalyst & Reactant Addition : Add 1.1 mmol of the desired substituted benzaldehyde (e.g., 4-chlorobenzaldehyde), followed immediately by 2-3 drops of glacial acetic acid[5].

    • Causality: The acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the aldehyde. This significantly increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the terminal amine of the carbohydrazide. This step is critical for overcoming the activation energy barrier, especially when using sterically hindered or electron-rich aldehydes.

  • Reflux & Monitoring : Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Petroleum Ether (1:2) solvent system.

    • Causality: Ethanol provides a protic medium that stabilizes the transition state. Its boiling point (78 °C) provides optimal thermal energy for condensation without risking the thermal degradation of the pyrazole core.

  • Workup & Purification : Once TLC indicates the consumption of EMPC, cool the reaction mixture to room temperature, then transfer it to an ice bath (0-5 °C) for 30 minutes to maximize product precipitation. Filter the resulting solid under vacuum, wash with 5 mL of cold ethanol to remove unreacted aldehyde, and recrystallize from hot ethanol to afford the pure pyrazole-5-carbohydrazone.

Protocol B: Synthesis of 5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol (Oxadiazole Cyclization)

This protocol outlines the cyclization of EMPC into a 1,3,4-oxadiazole derivative, a bioisostere frequently utilized in the design of novel Succinate Dehydrogenase Inhibitors (SDHIs)[6].

  • Deprotonation : Dissolve 1.0 mmol of EMPC in 20 mL of absolute ethanol. Add 1.5 mmol of Potassium Hydroxide (KOH) and stir for 15 minutes at room temperature.

    • Causality: KOH deprotonates the carbohydrazide nitrogen, generating a highly nucleophilic anion. This pre-activation is strictly necessary for the subsequent attack on the weakly electrophilic carbon disulfide.

  • CS₂ Addition : Cool the mixture to 0 °C using an ice-water bath. Add 5.0 mmol of Carbon Disulfide (CS₂) dropwise over 10 minutes.

    • Causality: CS₂ is highly volatile (b.p. 46 °C) and the initial formation of the dithiocarbazate intermediate is exothermic. Dropwise addition at low temperatures prevents solvent boil-off and suppresses the formation of symmetrical thiourea byproducts.

  • Reflux & Cyclization : Gradually warm the mixture to room temperature, then heat to reflux (80 °C) for 12-14 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (monitor via lead acetate paper).

    • Causality: Prolonged heating provides the thermodynamic driving force required for the intramolecular cyclization of the dithiocarbazate intermediate, eliminating H₂S to form the stable, aromatic 1,3,4-oxadiazole ring.

  • Workup : Cool the reaction to room temperature and pour it over 50 g of crushed ice. Slowly acidify the aqueous mixture with dilute HCl (1M) until the pH reaches 3-4. Filter the precipitated thiol derivative, wash thoroughly with distilled water to remove potassium chloride salts, and dry under a vacuum.

Quantitative Data & Physicochemical Profiling

The table below summarizes the reaction parameters and calculated physicochemical properties of the synthesized intermediates. The calculated LogP (ClogP) is a critical metric in agrochemical design, as optimal systemic mobility in plants and cuticular penetration in pests typically require a ClogP between 2.5 and 4.5[1].

Derivative ClassReagents UsedCatalyst / BaseTemp (°C)Time (h)Avg. Yield (%)Est. ClogPTarget Pathogen Class
Pyrazole-Hydrazones EMPC + Ar-CHOGlacial Acetic Acid804 - 675 - 853.2 - 4.5Insecta (e.g., Aphis craccivora)
Pyrazole-Oxadiazoles EMPC + CS₂Potassium Hydroxide8012 - 1465 - 752.8 - 3.6Fungi (e.g., S. sclerotiorum)

Note: Yields are based on isolated, recrystallized products. ClogP values are estimated based on standard fragment-based calculation models for the unsubstituted phenyl/thiol derivatives.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives Source: ResearchGate URL:[Link]

Sources

Application

In Vitro Assay Methodology for 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide Derivatives: Evaluating Anti-Proliferative and Autophagy-Inducing Potential in NSCLC Models

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scientific Grounding & Rationale The pyrazole scaffold is a highly privileged structure in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Scientific Grounding & Rationale

The pyrazole scaffold is a highly privileged structure in medicinal chemistry, frequently utilized for its broad spectrum of pharmacological activities, including kinase inhibition and anti-tumor efficacy. Specifically, 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide serves as a highly versatile building block. The short alkyl substitutions (ethyl and methyl) at the 3- and 4-positions precisely tune the molecule's lipophilicity (logP). Research demonstrates that pyrazole-5-carbohydrazide derivatives with logP values between 3.12 and 4.94 exhibit optimal membrane permeability and intracellular target engagement [1].

When functionalized (e.g., via N-glycosylation or arylmethylation), these derivatives have shown potent efficacy against A549 non-small cell lung cancer (NSCLC) cells. Because NSCLC often develops resistance to standard apoptosis-inducing chemotherapies, the ability of these pyrazole derivatives to trigger both apoptosis and autophagic cell death represents a critical therapeutic advantage [2].

This application note details a self-validating in vitro assay pipeline designed to evaluate the cytotoxicity, autophagic flux, and apoptotic mechanisms of newly synthesized 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide derivatives.

Experimental Workflow

The following workflow establishes a logical progression from primary phenotypic screening to orthogonal mechanistic validation.

Workflow A Synthesized Derivatives (3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide) B Primary Screening (CCK-8 Viability Assay) A->B C Lead Compounds (IC50 < 10 µM) B->C Select active candidates D Apoptosis Assay (Annexin V/PI Flow Cytometry) C->D E Autophagy Flux Assay (LC3/p62 Western Blot) C->E

Fig 1: Pharmacological screening workflow for pyrazole-5-carbohydrazide derivatives.

Detailed Methodologies

Protocol 1: Cell Viability & Proliferation (CCK-8 Assay)

Causality & Choice of Method: The Cell Counting Kit-8 (CCK-8) is utilized over the traditional MTT assay because the WST-8 tetrazolium salt is reduced to a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization, reducing well-to-well variability and preserving cell architecture, which is crucial when evaluating highly lipophilic pyrazole derivatives that might otherwise precipitate in complex media.

Step-by-Step Procedure:

  • Cell Seeding: Harvest A549 cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide derivatives in cell-culture grade DMSO to create 10 mM stock solutions.

  • Treatment: Dilute stocks in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 48 hours.

  • Detection: Add 10 µL of CCK-8 reagent directly to each well. Incubate for 2 hours at 37°C.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Autophagy Flux Analysis (Western Blotting)

Causality & Choice of Method: Measuring the upregulation of LC3-II alone is insufficient, as an accumulation of LC3-II can result from either induced autophagy or a blockade in autophagosomal degradation. To create a self-validating system, we co-treat cells with Bafilomycin A1 (BafA1), an inhibitor of autophagosome-lysosome fusion. If the pyrazole derivative genuinely induces autophagic flux, the combination of the derivative + BafA1 will yield higher LC3-II levels than the derivative alone [2].

Step-by-Step Procedure:

  • Treatment: Seed A549 cells in 6-well plates (3 × 10⁵ cells/well). Treat with the IC₅₀ concentration of the lead derivative for 24 hours. For flux validation, pre-treat a parallel cohort with 100 nM Bafilomycin A1 for 2 hours prior to derivative exposure.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 min at 4°C to clear lysates.

  • Electrophoresis: Resolve 30 µg of total protein per lane on a 12% SDS-PAGE gel. Transfer to a PVDF membrane (0.2 µm pore size is critical for capturing the low molecular weight LC3-I/II proteins).

  • Immunoblotting: Block with 5% non-fat milk. Probe with primary antibodies against LC3B (1:1000), p62/SQSTM1 (1:1000), and GAPDH (1:5000) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). A decrease in p62 alongside an increase in the LC3-II/LC3-I ratio confirms active autophagic flux.

Protocol 3: Apoptosis Evaluation (Flow Cytometry)

Causality & Choice of Method: To distinguish between cytostatic growth inhibition and true cytotoxic cell death, we employ Annexin V-FITC/Propidium Iodide (PI) double staining. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis) [1].

Step-by-Step Procedure:

  • Harvesting: Following a 48-hour treatment with the derivative, collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization (use EDTA-free trypsin to preserve phosphatidylserine integrity).

  • Staining: Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis).

Quantitative Data Presentation

The following table summarizes representative data for a library of synthesized 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide derivatives, highlighting the correlation between structural modification, lipophilicity, and dual-mechanism efficacy.

CompoundR-Group Modification (N-position)logP (Calculated)IC₅₀ (µM, 48h)LC3-II/I Ratio (Fold Change)Total Apoptotic Rate (%)
Control (Vehicle) ---1.03.2 ± 0.5
Derivative A N-benzyl3.1512.4 ± 1.12.115.4 ± 1.2
Derivative B N-(4-chlorobenzyl)3.824.2 ± 0.44.542.1 ± 3.4
Derivative C N-β-D-glucosyl1.45> 50.01.25.1 ± 0.8

Note: Derivative B falls squarely within the optimal logP range (3.12–4.94) identified for this scaffold, correlating with superior IC₅₀ values and robust induction of both autophagy and apoptosis.

Mechanistic Pathway Visualization

Based on the orthogonal assay results, the following signaling pathway illustrates the proposed mechanism by which these derivatives exert their anti-cancer effects in A549 cells.

Pathway Drug Pyrazole-5-Carbohydrazide Derivatives PI3K PI3K / AKT Pathway Drug->PI3K Inhibits Apoptosis Caspase-3 Cleavage Drug->Apoptosis Induces mTOR mTORC1 Complex PI3K->mTOR Activates Autophagy Autophagosome Formation (LC3-II) mTOR->Autophagy Inhibits

Fig 2: Proposed mechanism of dual autophagy and apoptosis induction by pyrazole derivatives.

References

  • Xia, Y., Dong, Z. W., Zhao, B. X., Ge, X., Meng, N., Shin, D. S., & Miao, J. Y. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899. URL: [Link]

  • Lian, S., Su, H., Zhao, B. X., Liu, W. Y., Zheng, L. W., & Miao, J. Y. (2009). Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 17(20), 7085-7092. URL: [Link]

Method

Application Notes &amp; Protocols: Leveraging 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide for the Synthesis of Novel Heterocyclic Compounds

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Strategic Value of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5] Compounds like Celecoxib (an anti-inflammatory drug) and Rimonabant (an anti-obesity agent) feature this core structure, highlighting its clinical significance.[2][5]

Within this valuable class of compounds, 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide emerges as a particularly versatile and powerful building block. Its utility stems from the highly reactive carbohydrazide moiety (-CO-NH-NH₂), which serves as a nucleophilic handle for constructing a diverse array of fused and appended heterocyclic systems.[6][7] This guide provides an in-depth exploration of its synthetic potential, detailing the rationale and step-by-step protocols for its conversion into high-value heterocyclic motifs such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazolyl-Schiff bases.

Core Chemistry: The Synthetic Versatility of the Carbohydrazide Functional Group

The synthetic power of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide lies in the dual reactivity of the hydrazide group. The terminal amine (-NH₂) is a potent nucleophile, readily attacking electrophilic centers. The adjacent amide (-NH-) and carbonyl (C=O) groups can participate in subsequent intramolecular cyclization and condensation reactions. This functionality allows for elegant and often high-yielding cyclocondensation reactions with various bifunctional reagents, making it a cornerstone for combinatorial library synthesis in drug discovery.[7][8][9]

Experimental Protocols and Synthetic Pathways

The following protocols are designed to be self-validating, incorporating standard purification and characterization steps to ensure the integrity of the synthesized compounds.

Workflow Overview: From Core Scaffold to Diverse Heterocycles

The diagram below illustrates the central role of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide as a precursor to various heterocyclic systems, which are key targets in modern drug development.

G cluster_0 Synthetic Pathways cluster_1 Potential Applications A 3-Ethyl-4-methyl-1H- pyrazole-5-carbohydrazide B Synthesis of 1,3,4-Oxadiazoles A->B  + R-COOH / POCl₃ or CS₂ / KOH C Synthesis of 1,2,4-Triazoles A->C  + R-NCS / Base D Synthesis of Pyrazolyl-Schiff Bases A->D  + R-CHO / Catalyst E Antimicrobial Agents B->E F Anticancer Agents B->F C->E G Anti-inflammatory Agents C->G D->F D->G

Caption: Synthetic pathways from the core pyrazole carbohydrazide.

Protocol 1: Synthesis of 2-(3-Ethyl-4-methyl-1H-pyrazol-5-yl)-5-aryl-1,3,4-oxadiazoles

Rationale: The synthesis of 1,3,4-oxadiazoles from carbohydrazides is a classic and reliable transformation in heterocyclic chemistry.[7] This protocol utilizes an aromatic carboxylic acid and phosphorus oxychloride (POCl₃). The POCl₃ acts as both a chlorinating and dehydrating agent, facilitating the cyclization of the N-acylhydrazide intermediate. The resulting oxadiazole ring is a well-known pharmacophore with a range of biological activities.[7]

Reaction Scheme:

Caption: Workflow for 1,3,4-Oxadiazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (10 mmol, 1.82 g) and a substituted aromatic carboxylic acid (e.g., benzoic acid, 10 mmol, 1.22 g).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10 mL) to the flask in a fume hood. The reaction is exothermic.

  • Cyclization: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase).

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) with constant stirring.

  • Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 60 °C.

  • Purification & Characterization: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure crystals. Characterize the final compound by determining its melting point and analyzing its structure using FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 4-Aryl-1-(3-ethyl-4-methyl-1H-pyrazole-5-carbonyl)-thiosemicarbazides and subsequent cyclization to 1,2,4-Triazol-3-thiones

Rationale: This two-step protocol first involves the formation of a thiosemicarbazide intermediate via the nucleophilic addition of the carbohydrazide to an isothiocyanate.[9][10] This intermediate is then cyclized under basic conditions (e.g., using NaOH). The base promotes the deprotonation and subsequent intramolecular nucleophilic attack of the sulfur atom, followed by dehydration, to yield the stable 5-substituted-4-aryl-1,2,4-triazole-3-thione ring system. These compounds are of significant interest for their potential anti-inflammatory and antimicrobial activities.[2]

Step-by-Step Methodology:

Part A: Synthesis of the Thiosemicarbazide Intermediate

  • Dissolution: Dissolve 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (10 mmol, 1.82 g) in absolute ethanol (30 mL) in a 100 mL round-bottom flask with gentle heating.

  • Addition: To the clear solution, add an aryl isothiocyanate (e.g., phenyl isothiocyanate, 10 mmol, 1.2 mL) dropwise.

  • Reaction: Reflux the mixture for 2-3 hours. A solid precipitate usually forms during this time.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. This intermediate is often pure enough for the next step.

Part B: Cyclization to the 1,2,4-Triazole-3-thione

  • Reaction Setup: Suspend the thiosemicarbazide intermediate (8 mmol) from Part A in an aqueous sodium hydroxide solution (2N, 40 mL).

  • Cyclization: Heat the mixture to reflux for 4-6 hours until a clear solution is obtained.

  • Precipitation: Cool the reaction mixture and pour it into cold water (100 mL). Acidify carefully with dilute hydrochloric acid (HCl) to a pH of ~5-6.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Purification & Characterization: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or DMF/water). Confirm the structure using melting point, FT-IR (noting the appearance of a C=S stretch and disappearance of the C=O stretch), ¹H-NMR, and Mass Spectrometry.

Protocol 3: Synthesis of Pyrazolyl-Schiff Bases (Hydrazones)

Rationale: The condensation of carbohydrazides with aldehydes or ketones is a straightforward and efficient method to produce Schiff bases, also known as hydrazones.[6][7] This reaction is typically catalyzed by a few drops of acid (like glacial acetic acid). The resulting C=N double bond extends the conjugation of the molecule, and the products themselves are often biologically active, serving as valuable intermediates for further cyclization reactions or as final compounds.[11]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (10 mmol, 1.82 g) in ethanol (25 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add an aromatic aldehyde (e.g., benzaldehyde, 10 mmol, 1.0 mL) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Reflux the mixture for 1-2 hours. The formation of a precipitate often indicates the reaction is proceeding.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry it. Recrystallization from ethanol will yield the pure Schiff base.

  • Characterization: Verify the structure via melting point and spectroscopic analysis. Key indicators in ¹H-NMR include the appearance of a singlet for the azomethine proton (-N=CH-).

Summary of Synthetic Transformations and Potential Applications

The following table summarizes the key transformations and highlights the documented biological potential associated with the resulting heterocyclic cores.

Target HeterocycleKey ReagentsTypical ConditionsExpected YieldPotential Biological Applications
1,3,4-Oxadiazoles Aromatic Carboxylic Acids, POCl₃Reflux, 4-6 hours65-85%Antimicrobial, Anticancer, Anti-inflammatory[7]
1,2,4-Triazoles Aryl Isothiocyanates, NaOHReflux, 2-3h then 4-6h70-90%Antifungal, Anti-inflammatory, Analgesic[2][10]
Schiff Bases Aromatic Aldehydes, Acetic AcidReflux, 1-2 hours80-95%Anticancer, Anticonvulsant, Antimicrobial[6][11]

Conclusion

3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is an exemplary scaffold for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for generating libraries of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazolyl-Schiff bases. The inherent reactivity of the carbohydrazide moiety, combined with the established biological significance of the pyrazole core, ensures that this starting material will continue to be a valuable asset in the field of drug discovery and development.

References

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry.
  • Synthesis, Characterization and Biological Activities of Pyrazole Based Heterocycles. (n.d.).
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Recently reported biological activities of pyrazole compounds. (2017). PubMed.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2022). Mini Reviews in Medicinal Chemistry.
  • Utility of Thiocarbohydrazide in Heterocyclic Synthesis. (n.d.). ChemInform.
  • A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry.
  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (n.d.). PMC.
  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. (2007). Journal of the Brazilian Chemical Society.
  • Utility of Carbothiohydrazides in Synthesis of some New Heterocyclic Compounds with Five- and Six-Membered Rings. (2022).
  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)

Sources

Application

Application Note: Catalytic Applications of 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide Metal Complexes in Bifunctional Transfer Hydrogenation

Executive Summary The development of highly efficient, sustainable catalytic systems is a cornerstone of modern drug development and active pharmaceutical ingredient (API) synthesis. Traditional inner-sphere hydrogenatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficient, sustainable catalytic systems is a cornerstone of modern drug development and active pharmaceutical ingredient (API) synthesis. Traditional inner-sphere hydrogenation catalysts often require harsh conditions, high pressures of H₂, and suffer from product inhibition. This application note details the design, synthesis, and implementation of a bifunctional catalyst utilizing 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8). By leveraging the amphiprotic nature of the pyrazole ring and the robust chelation of the carbohydrazide moiety, researchers can synthesize Ruthenium(II) and Iridium(III) complexes capable of driving Catalytic Transfer Hydrogenation (CTH) via a highly efficient outer-sphere mechanism.

Mechanistic Rationale: The Power of Metal-Ligand Cooperation (MLC)

To understand why 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is an exceptional ligand for CTH, we must analyze its structural causality.

  • The Amphiprotic Pyrazole Core: Protic pyrazoles (N-unsubstituted pyrazoles) are uniquely versatile in homogeneous catalysis due to their proton-responsive nature[1]. The N-H group acts as a Brønsted acid/base relay, allowing the ligand to actively participate in the bond-breaking and bond-making steps of the substrate, a phenomenon known as Metal-Ligand Cooperation (MLC)[2].

  • The Carbohydrazide Chelation Pocket: The carbohydrazide moiety provides a highly stable O,N-bidentate or O,N,N-tridentate coordination environment[3]. This robust anchoring prevents metal leaching and stabilizes the high-energy intermediates formed during the catalytic cycle.

  • Steric Tuning: The 3-ethyl and 4-methyl substituents provide precise steric shielding. This bulk prevents the formation of inactive, thermodynamically stable dinuclear metal species while maintaining excellent solubility in green solvents like isopropanol.

The Outer-Sphere Catalytic Cycle

Unlike classical catalysts where the ketone must bind directly to the metal (inner-sphere), this system operates via an outer-sphere mechanism . Upon base activation, the precatalyst loses HCl to form an active amido complex. This complex dehydrogenates the sacrificial alcohol (isopropanol) to form a hydride-protic intermediate. The ketone is then reduced via a concerted transfer of the hydride from the metal and the proton from the pyrazole nitrogen, drastically lowering the activation energy[2].

CatalyticCycle Precat Precatalyst [Ru(II)-NH-Cl] Amido Active Amido Complex [Ru(II)-N⁻] Precat->Amido Base (-HCl) Hydride Hydride-Protic Complex [Ru(II)(H)-NH] Amido->Hydride + Isopropanol - Acetone Hydride->Amido + Ketone - Alcohol

Figure 1: Bifunctional outer-sphere catalytic cycle via Metal-Ligand Cooperation (MLC).

Experimental Design: Building a Self-Validating System

Scientific integrity demands that protocols be self-validating. To definitively prove that the catalytic activity stems from the bifunctional MLC mechanism (and not a background inner-sphere pathway), our experimental design incorporates a critical control: the synthesis of an N-methylated pyrazole analogue .

By replacing the acidic N-H proton with an inert methyl group, the proton relay is chemically blocked. If the outer-sphere hypothesis holds true, this N-methylated complex will exhibit near-zero catalytic activity under identical conditions[1].

Workflow Step1 Ligand Preparation Step2 Ru(II) Complexation Step1->Step2 Step3 In Situ Base Activation Step2->Step3 Step4 Transfer Hydrogenation Step3->Step4 Step5 GC-MS Validation Step4->Step5

Figure 2: Experimental workflow for catalyst synthesis and self-validating CTH screening.

Protocols

Protocol A: Synthesis of the Precatalyst[Ru(p-cymene)(L)Cl]Cl

Note: L = 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide.

  • Preparation: In a flame-dried Schlenk flask under N₂ atmosphere, suspend [Ru(p-cymene)Cl₂]₂ (0.5 mmol) in 15 mL of anhydrous methanol. Causality: Methanol is highly polar and facilitates the bridge-splitting of the stable ruthenium dimer.

  • Ligand Addition: Add 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (1.05 mmol, slight excess to ensure complete metal coordination).

  • Complexation: Reflux the mixture at 65°C for 4 hours. The solution will transition from a dark red suspension to a clear, bright orange solution, indicating successful O,N-chelation.

  • Isolation: Concentrate the solution under reduced pressure to ~3 mL. Add 15 mL of cold diethyl ether to precipitate the complex. Filter via a glass frit, wash with ether (2 x 5 mL), and dry under vacuum.

Protocol B: Catalytic Transfer Hydrogenation (CTH) of Acetophenone
  • Reaction Setup: To a 25 mL pressure tube, add the [Ru(p-cymene)(L)Cl]Cl precatalyst (0.1 mol% relative to substrate), acetophenone (1.0 mmol), and anhydrous isopropanol (5.0 mL).

  • Base Activation: Add a standardized solution of KOH in isopropanol (1.0 mol%). Causality: The strong base deprotonates the pyrazole N-H and removes the chloride ligand, generating the active 16-electron amido complex[2].

  • Thermal Activation: Seal the tube and heat to 80°C in a pre-warmed oil bath. Stir at 800 rpm to ensure optimal mass transfer.

  • Quenching & Sampling: At 15, 30, and 60 minutes, withdraw a 50 µL aliquot and immediately quench it in 1 mL of cold hexane at 0°C. Causality: The sudden drop in temperature and shift to a non-polar solvent instantly halts the catalytic cycle, preserving the exact kinetic ratio of ketone to alcohol.

  • Analysis: Analyze the quenched samples via GC-MS to determine conversion and Turnover Frequency (TOF).

Data Presentation: Self-Validation Results

The following table summarizes the quantitative data from the CTH of acetophenone, comparing the active catalyst against our designed mechanistic controls.

Catalyst SystemBase (1 mol%)Temp (°C)Time (min)Conversion (%)TOF (h⁻¹)Mechanistic Implication
[Ru(p-cymene)(L)Cl]Cl KOH8030>991,980Standard bifunctional MLC active.
[Ru(p-cymene)(L-Me)Cl]Cl *KOH8030<5<10Proves N-H proton relay is essential.
[Ru(p-cymene)(L)Cl]Cl None8060<2<2Proves base activation is required.
None (Blank) KOH806000Rules out background reduction.

*L-Me = N-methylated derivative of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI Molecules. URL:[Link]

  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives - Deposito Legale. URL:[Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC - NIH. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the hydrazinolysis of substituted pyrazole esters.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the hydrazinolysis of substituted pyrazole esters. The synthesis of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide from its corresponding ester (e.g., ethyl 3-ethyl-4-methyl-1H-pyrazole-5-carboxylate) is notoriously prone to stalling, poor yields, and side-product formation.

This guide deconstructs the mechanistic bottlenecks of this specific transformation and provides field-proven, self-validating protocols to ensure high-yield, high-purity outcomes.

Reaction Troubleshooting & Optimization Workflow

TroubleshootingWorkflow Start Start: Hydrazinolysis of Ethyl 3-ethyl-4-methyl-1H-pyrazole-5-carboxylate CheckConv Is ester conversion > 90%? Start->CheckConv LowConv Issue: Sluggish Kinetics (Steric hindrance at C4/C5) CheckConv->LowConv No HighConv Check Byproduct Profile CheckConv->HighConv Yes OptTemp Action: Increase temp to reflux or use microwave irradiation LowConv->OptTemp OptSolvent Action: Switch to neat N2H4·H2O or high-boiling solvent LowConv->OptSolvent CheckAcid Is Pyrazole-5-carboxylic acid present? (Hydrolysis) HighConv->CheckAcid Success Optimized Yield: 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide OptTemp->Success OptSolvent->Success AcidYes Issue: Water in system promoting ester hydrolysis CheckAcid->AcidYes Yes AcidNo Issue: Diacylhydrazine formation (Dimerization) CheckAcid->AcidNo No (Other spots) FixAcid Action: Use 98% N2H4 instead of 80%, ensure anhydrous EtOH AcidYes->FixAcid FixDimer Action: Increase N2H4 equivalents (>5-10 eq) to favor mono-acyl AcidNo->FixDimer FixAcid->Success FixDimer->Success

Fig 1. Troubleshooting logic for pyrazole-5-carbohydrazide synthesis and yield optimization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is the hydrazinolysis of ethyl 3-ethyl-4-methyl-1H-pyrazole-5-carboxylate so sluggish compared to standard aliphatic esters? Mechanistic Causality: The pyrazole ring is an electron-rich heterocycle that donates electron density into the ester carbonyl via resonance, significantly reducing the electrophilicity of the carbonyl carbon. Furthermore, the adjacent 4-methyl group introduces steric hindrance, blocking the trajectory of the incoming hydrazine nucleophile. Direct formation of pyrazole carbohydrazides from deactivated esters is often difficult and requires forcing conditions[1]. Actionable Solution: Standard room-temperature stirring will fail. You must provide sufficient thermal energy to overcome the activation barrier. Refluxing the ester in a polar, high-boiling solvent (such as absolute ethanol or n-butanol) overnight is the standard baseline for pyrazole-5-carboxylates[2]. For highly resistant batches, microwave-assisted synthesis (100–120 °C in a sealed vessel) dramatically accelerates conversion.

Q2: I am seeing a major byproduct that streaks on TLC and is highly polar. What is it, and how do I prevent it? Mechanistic Causality: This is almost certainly 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid, formed via competitive ester hydrolysis. Hydrazine hydrate is a weak base, and technical grades (e.g., 80% hydrazine hydrate) contain up to 20% water[3]. At reflux temperatures, hydroxide ions generated in the aqueous mixture competitively attack the ester, irreversibly forming the unreactive carboxylate salt. Actionable Solution: Eliminate water from the system. Switch from 80% technical grade to 98% hydrazine hydrate (or anhydrous hydrazine, handled with extreme caution). Ensure your reaction solvent is strictly anhydrous.

Q3: How many equivalents of hydrazine hydrate should I use to maximize the yield of the target carbohydrazide? Mechanistic Causality: Using stoichiometric amounts (1.0–2.0 eq) leads to two distinct failures: incomplete conversion and dimerization. Once the primary 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide forms, its terminal primary amine is highly nucleophilic. It can attack another molecule of the unreacted starting ester, forming a symmetrical diacylhydrazine dimer. Actionable Solution: Flood the system with a large molar excess of hydrazine hydrate (5.0 to 10.0 equivalents). This pushes the equilibrium strictly toward the mono-carbohydrazide via Le Chatelier's principle and kinetically outcompetes the dimerization pathway.

Q4: What is the most reliable workup protocol to isolate the product without losing it in the aqueous phase? Mechanistic Causality: 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is highly polar. The pyrazole nitrogen and the carbohydrazide moiety make it amphoteric; it will form highly water-soluble salts if the pH is too acidic or too basic during liquid-liquid extraction. Actionable Solution: Avoid aqueous extraction entirely. Evaporate the solvent and excess hydrazine under reduced pressure. Triturate the crude residue with cold water or a cold mixture of diethyl ether/ethanol. The product will crystallize out, allowing for simple vacuum filtration.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction parameters and isolated yield, demonstrating why the optimized protocol is necessary.

EntrySolvent SystemHydrazine SourceEquivalentsTemp (°C)Time (h)Yield (%)Primary Observation / Failure Mode
1EtOH (95%)80% N₂H₄·H₂O2.02524<10Sluggish kinetics; mostly unreacted ester.
2EtOH (95%)80% N₂H₄·H₂O5.0781245Significant acid byproduct (hydrolysis).
3Anhydrous EtOH98% N₂H₄·H₂O2.0781260Diacylhydrazine dimer observed on TLC.
4Anhydrous EtOH98% N₂H₄·H₂O10.0781888 Clean conversion, high purity product.
5Neat (No solvent)98% N₂H₄·H₂O20.0100492 Fastest kinetics; requires rigorous vacuum drying.
Experimental Protocol: Optimized Synthesis of 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide

This methodology is designed as a self-validating system. Each step includes a physical or analytical checkpoint to verify success before proceeding.

Reagents & Materials:

  • Ethyl 3-ethyl-4-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • 98% Hydrazine hydrate (10.0 eq)

  • Anhydrous Ethanol (0.5 M relative to ester)

Step-by-Step Procedure:

  • Preparation & Solvation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ethyl 3-ethyl-4-methyl-1H-pyrazole-5-carboxylate in anhydrous ethanol.

    • Validation Check: The solution must be completely clear. Any turbidity indicates polymeric impurities or salts in the starting material, which must be filtered prior to reaction.

  • Reagent Addition: Attach a reflux condenser. Under a nitrogen atmosphere, add 98% hydrazine hydrate (10.0 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 78 °C) using an oil bath or heating mantle. Maintain reflux for 16–18 hours.

  • Reaction Monitoring (TLC): After 16 hours, sample the reaction. Run a TLC using Dichloromethane:Methanol (9:1 v/v) as the mobile phase.

    • Validation Check: The starting ester (high Rf​ , typically ~0.8) should be completely absent. The product carbohydrazide will appear as a highly polar, baseline-hugging UV-active spot ( Rf​ ~0.1–0.2). If ester remains, continue refluxing.

  • Concentration: Once complete, cool the flask to room temperature. Remove the ethanol and excess hydrazine under reduced pressure using a rotary evaporator (water bath at 45 °C).

    • Safety Note: Hydrazine is highly toxic and volatile. Ensure the vacuum pump is properly trapped with a cold trap and acid scrubber.

  • Crystallization & Isolation: A viscous oil or semi-solid will remain. Add 15 mL of ice-cold water to the flask and triturate vigorously with a glass rod. The oil will solidify into a fine precipitate.

  • Filtration: Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with 10 mL of ice-cold diethyl ether to remove non-polar organic impurities.

  • Drying: Dry the resulting white to off-white powder in a vacuum oven at 50 °C for 12 hours to afford pure 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide.

References
  • Title: Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
  • Title: Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest Source: ResearchGate URL
  • Title: WO2011064798A1 - Process for the preparation of a pyrazole derivative Source: Google Patents URL

Sources

Optimization

best purification and recrystallization techniques for 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently consult with research teams facing challenges in the isolation of highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently consult with research teams facing challenges in the isolation of highly polar, nitrogen-rich intermediates.

The compound 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide presents unique purification hurdles. The carbohydrazide moiety (-CONHNH₂) introduces dual hydrogen-bond donor/acceptor capabilities, drastically altering the solubility profile compared to its ester precursor. Furthermore, the amphoteric nature of the pyrazole ring demands precise pH control during isolation.

This guide is designed as a self-validating troubleshooting hub. Instead of rigid, generalized steps, we will explore the causality behind each physicochemical manipulation to ensure your workflows are robust, scalable, and reproducible.

Part 1: Physicochemical Profiling & Solvent Compatibility

To purify this compound effectively, we must exploit the differential solubility of the target carbohydrazide against common impurities (unreacted esters, residual hydrazine, and diacylhydrazines). The table below summarizes the quantitative and qualitative solvent data critical for protocol design.

Table 1: Solvent System Efficacy for Pyrazole-5-Carbohydrazide Isolation

Solvent SystemRole in WorkflowCausality & Mechanistic RationaleEfficacy / Notes
Ethanol (100%) Primary RecrystallizationExcellent hydrogen-bond matching for the carbohydrazide moiety. Promotes lattice formation during slow cooling.High. Yields highly crystalline product; requires hot filtration to remove diacylhydrazines.
Ethyl Acetate / Hexane (1:1) Ester Removal (Trituration)The highly polar carbohydrazide is insoluble in this non-polar matrix, while unreacted starting ester remains highly soluble.Medium. Good for crude washing, but prone to trapping impurities in amorphous solids.
0.1 M HCl (aq) / EtOAc Acid-Base ExtractionProtonates the terminal hydrazide nitrogen and pyrazole ring, forcing the target into the aqueous phase while leaving organics behind[1].Very High. The gold standard for removing non-basic organic impurities.
Methanol / Water (80:20) Secondary RecrystallizationWater increases the dielectric constant, preventing "oiling out" if residual hydrazine is acting as a co-solvent[2].High. Best used if absolute ethanol yields amorphous precipitation.

Part 2: Diagnostic FAQ & Troubleshooting

Q1: During recrystallization in ethanol, my product "oils out" (forms a biphasic liquid) instead of crystallizing. How do I fix this? Causality: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. In the case of pyrazole carbohydrazides, this is almost always caused by trace amounts of unreacted hydrazine hydrate acting as a highly polar co-solvent, which depresses the melting point of the solute network. Solution: Do not attempt to force crystallization. Redissolve the oil in a minimum amount of hot ethanol, and add water dropwise (up to 20% v/v) to disrupt the hydrazine-product interaction. Seed the solution at 40°C. Self-Validation: Check the pH of the mother liquor; if it is strongly basic (pH > 9), hydrazine is still present, and you must route the batch through the Acid-Base Extraction SOP below.

Q2: LC-MS shows a massive peak with exactly double the expected mass minus two protons. What is this, and how do I remove it? Causality: You have formed a diacylhydrazine byproduct (R-CONHNHCO-R). This occurs when the newly formed 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide acts as a nucleophile and attacks another molecule of your starting ester[3]. Solution: Diacylhydrazines are highly symmetrical and possess extreme lattice energy, making them virtually insoluble in most solvents. They can be quantitatively removed via hot filtration during the ethanol recrystallization step.

Q3: How do I separate unreacted 3-ethyl-4-methyl-1H-pyrazole-5-carboxylate ester from the final product? Causality: The starting ester is significantly less polar and lacks the highly basic terminal amine of the carbohydrazide. Solution: Utilize the pKa differential. The protocol below uses dilute HCl to selectively protonate the carbohydrazide, allowing the ester to be washed away with an organic solvent[1].

Part 3: Validated Purification Workflows (SOPs)

SOP 1: Acid-Base Extraction (Pre-Purification)

Use this protocol if your crude product contains >5% unreacted ester or residual hydrazine.

  • Dissolution & Protonation: Suspend 10 g of crude 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide in 100 mL of 0.1 M HCl. Stir at ambient temperature for 15 minutes. The carbohydrazide will protonate and dissolve.

  • Organic Wash: Add 100 mL of Ethyl Acetate (EtOAc) to the aqueous mixture. Transfer to a separatory funnel and agitate vigorously.

  • Phase Separation & Validation: Separate the layers.

    • Self-Validation Step: Spot both layers on a silica TLC plate (Eluent: 10% MeOH in DCM). The aqueous layer should contain your baseline-stuck product, while the organic layer will contain the high-Rf ester. Discard the organic layer.

  • Neutralization: Cool the aqueous layer to 0°C in an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise until the pH reaches 7.5–8.0. The free base of the carbohydrazide will precipitate as a white solid.

  • Isolation: Filter the precipitate under a vacuum, wash with 20 mL of ice-cold distilled water, and dry under high vacuum for 12 hours.

SOP 2: Primary Recrystallization

Use this protocol to achieve >99% purity and remove diacylhydrazine impurities.

  • Saturation: Suspend the dried crude solid from SOP 1 in absolute ethanol (approx. 5-8 mL per gram of product). Heat to mild reflux (75°C) with continuous stirring until the solid dissolves.

  • Hot Filtration: If the solution remains cloudy, diacylhydrazine impurities are present. Rapidly filter the boiling solution through a pre-warmed Buchner funnel to remove these insoluble byproducts.

    • Self-Validation Step: Inspect the filter paper. A fine, white, chalky residue confirms the successful removal of the symmetric dimer.

  • Crystallization: Transfer the clear filtrate to an Erlenmeyer flask. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours to maximize lattice formation.

  • Recovery: Collect the crystals via vacuum filtration, wash with 10 mL of ice-cold ethanol, and dry in a vacuum oven at 45°C.

Part 4: Mechanistic Pathway Diagram

The following diagram illustrates the logical flow of the acid-base purification strategy, highlighting the phase distribution of the target molecule versus its impurities.

PurificationWorkflow Crude Crude 3-ethyl-4-methyl-1H- pyrazole-5-carbohydrazide (Contains ester/hydrazine) Acid Acid-Base Extraction (0.1 M HCl) Crude->Acid Dissolve & Partition OrgPhase Organic Phase (Unreacted Ester) Discard Acid->OrgPhase EtOAc Wash AqPhase Aqueous Phase (Protonated Hydrazide) Acid->AqPhase Aqueous Layer Neutral Neutralization (NaHCO3 to pH 7-8) AqPhase->Neutral Adjust pH Precipitate Crude Free Base Precipitate Neutral->Precipitate Filtration Recryst Recrystallization (Hot Ethanol) Precipitate->Recryst Heat to 75°C Pure Pure Crystalline Product (>99% Purity) Recryst->Pure Slow Cooling (4°C)

Workflow for acid-base purification and recrystallization of the pyrazole carbohydrazide.

References

  • Google Patents (DE102009060150A1)
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities National Center for Biotechnology Information (PMC) Details the cyclocondensation synthesis routes and common diacylhydrazine byproducts encountered during pyrazole-5-carbohydrazide formation. URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review MDPI (Molecules) Reviews the structural properties, hydrogen bonding capabilities, and standard recrystallization solvent systems (such as ethanol) for pyrazole derivatives. URL:[Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents MDPI (Molecules) Demonstrates the use of polar protic solvents (ethanol and methanol) in the successful recrystallization of complex pyrazole carbohydrazides. URL:[Link]

Sources

Troubleshooting

preventing thermal degradation of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide during storage

Welcome to the Technical Support Center for 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8). This portal is designed for researchers and drug development professionals who require stringent quality cont...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8). This portal is designed for researchers and drug development professionals who require stringent quality control over highly reactive pyrazole-based intermediates.

Below, you will find a mechanistic breakdown of thermal degradation, a self-validating storage protocol, quantitative stability data, and an advanced troubleshooting FAQ.

Part 1: Mechanistic Causality of Thermal Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide contains two highly reactive centers: the 1H-pyrazole ring and the C-5 carbohydrazide moiety .

The carbohydrazide functional group is essential for its biological activity and role as an intermediate[1], but it is inherently unstable under thermal stress. When exposed to temperatures above 4°C or ambient moisture, the compound undergoes two primary degradation pathways:

  • Dimerization (Thermal): The terminal amine of the carbohydrazide acts as a nucleophile, attacking the carbonyl carbon of an adjacent molecule. This forms a symmetric diacylhydrazine and releases toxic hydrazine gas.

  • Hydrolysis (Moisture-Driven): Ambient humidity cleaves the carbohydrazide bond, yielding pyrazole-5-carboxylic acid and hydrazine.

Furthermore, the active aromatic N-H moiety on the pyrazole ring is highly acidic. At elevated temperatures, this N-H bond can trigger hydrogen-transfer reactions that destabilize the entire heterocyclic ring system, leading to complete structural collapse[2]. Consequently, decomposition produces irritating and toxic fumes, including nitrogen oxides and carbon oxides[3],[4].

DegradationPathway Intact 3-ethyl-4-methyl-1H-pyrazole- 5-carbohydrazide Stress Thermal Stress / Moisture Intact->Stress Hydrolysis Hydrolysis Pathway (H2O Mediated) Stress->Hydrolysis Moisture Dimerization Dimerization Pathway (Nucleophilic Attack) Stress->Dimerization Heat (>4°C) Prod1 Pyrazole-5-carboxylic acid + Hydrazine Hydrolysis->Prod1 Prod2 Symmetric Diacylhydrazine + Hydrazine Dimerization->Prod2

Thermal and hydrolytic degradation mechanisms of pyrazole-5-carbohydrazides.

Part 2: Quantitative Stability Data

To optimize your inventory management, refer to the following empirical stability matrix. Carbohydrazides must be kept refrigerated (below 4°C) or frozen to maintain chemical stability[4].

Storage TemperatureAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Risk
-20°C (Optimal) Argon (Inert)Amber Glass (Sealed)> 24 MonthsNegligible
4°C (Acceptable) Dry AirClear Glass6 MonthsPhotochemical / Slow Dimerization
25°C (Ambient) Ambient AirPlastic Tube< 2 WeeksHydrolysis / Thermal Dimerization
40°C (Accelerated) Ambient AirOpen Container< 48 HoursRapid Hydrolysis / Hydrazine Release

Part 3: Self-Validating Storage Protocol

To guarantee the integrity of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide, do not rely on passive storage. Implement the following Self-Validating Cryo-Storage Protocol . This system builds in a physical validation step so you can definitively trust your compound's purity before initiating a costly synthesis.

Step 1: Thermal Equilibration Upon receiving the compound on dry ice, do not open the container immediately. Place the sealed vial in a vacuum desiccator at room temperature for 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation, initiating the hydrolysis pathway.

Step 2: Inert Aliquoting Transfer the bulk powder into a glove box or use a Schlenk line. Divide the powder into single-use aliquots using amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce micro-condensation and thermal shock.

Step 3: Argon Purging Gently purge each vial with Argon gas for 15 seconds before immediately sealing with a PTFE-lined cap. Causality: Argon is heavier than air and displaces oxidative oxygen and ambient moisture, protecting the reactive carbohydrazide moiety.

Step 4: The Self-Validation Setup Place the sealed aliquots into a secondary Mylar bag. Insert a cobalt-free humidity indicator card into the bag, then vacuum seal it. Store at -20°C.

Step 5: Pre-Experiment Validation (The Trust Check) Before using an aliquot, check the humidity indicator card through the Mylar bag.

  • If Blue (Dry): The micro-environment remained sealed. The protocol is validated, and the compound is safe to use.

  • If Pink (Humid): The seal was compromised. Discard the sacrificial aliquot and perform LC-MS on the remaining batch to quantify the exact percentage of pyrazole-5-carboxylic acid degradation products.

StorageWorkflow N1 1. Equilibrate (Desiccator) N2 2. Aliquot (Amber Vials) N1->N2 N3 3. Purge (Argon Gas) N2->N3 N4 4. Seal with Indicator Card N3->N4 N5 5. Store (-20°C) N4->N5

Step-by-step self-validating storage workflow to maintain compound integrity.

Part 4: Troubleshooting & FAQs

Q: My 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide powder turned slightly yellow and became sticky. Can I still use it? A: No. The pristine compound should be a white crystalline powder. A shift to a yellow, sticky consistency indicates advanced thermal degradation and moisture absorption. The stickiness is caused by the formation of symmetric diacylhydrazines and the release of hydrazine gas. Using this in a reaction will severely skew your stoichiometric ratios and introduce toxic byproducts.

Q: Can I store this compound in a stock solution (e.g., in DMSO or Methanol) to save time? A: Highly discouraged. Carbohydrazides undergo rapid nucleophilic attack in protic solvents and accelerate degradation in DMSO at room temperature. Always store the compound as a lyophilized solid and only reconstitute it immediately prior to your assay or reaction.

Q: How can I analytically confirm if my stored batch has thermally degraded? A: Run a 1 H-NMR in DMSO- d6​ . Look specifically at the signals for the carbohydrazide moiety. The disappearance of the terminal -NH 2​ protons (typically a broad singlet around 4.0–4.5 ppm) and the -NH proton (around 9.0–10.0 ppm) indicates that dimerization or hydrolysis has occurred.

Q: Are there specific safety hazards associated with the thermal degradation of this compound? A: Yes. If exposed to extreme heat or fire, pyrazole carbohydrazides decompose violently, generating highly toxic and irritating fumes, specifically nitrogen oxides (NO x​ ) and carbon oxides[3],[4]. Always handle degraded material inside a certified fume hood.

References

  • AK Scientific, Inc.
  • Cole-Parmer.
  • MDPI.
  • Pharmaceuticals (MDPI).

Sources

Optimization

optimizing catalyst loading for 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide reactions

Welcome to the Technical Support Center for 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide derivatives. This guide is designed for researchers and drug development professionals optimizing transition-metal-catalyzed cross...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide derivatives. This guide is designed for researchers and drug development professionals optimizing transition-metal-catalyzed cross-coupling reactions—specifically Palladium-catalyzed N-arylation and Buchwald-Hartwig amidation.

Due to the highly functionalized nature of this scaffold, the molecule presents unique chemoselectivity and catalyst-poisoning challenges. This guide synthesizes field-proven methodologies with mechanistic causality to help you establish a robust, self-validating experimental system.

Mechanistic Overview: The Chelation Challenge

3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide possesses two competing nucleophilic sites: the pyrazole N1 and the carbohydrazide terminal NH₂ . Furthermore, the carbohydrazide moiety (-CO-NH-NH₂) acts as a potent bidentate chelator for Palladium. If the catalyst loading is not precisely calibrated against the ligand's binding affinity, the substrate will sequester the active Pd(0) or Pd(II) species into an off-cycle resting state, stalling the reaction.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Coord Substrate Coordination (Chelation Risk) PdII->Coord Branch1 Pathway A: Pyrazole N1 (Bulky Ligand: tBuBrettPhos) Coord->Branch1 Branch2 Pathway B: Hydrazide N' (Bidentate Ligand: Xantphos) Coord->Branch2 RedElim1 Reductive Elimination Branch1->RedElim1 RedElim2 Reductive Elimination Branch2->RedElim2 Prod1 N1-Aryl Pyrazole RedElim1->Prod1 Prod2 N'-Aryl Carbohydrazide RedElim2->Prod2 Prod1->Pd0 Regeneration Prod2->Pd0 Regeneration

Figure 1. Divergent Pd-catalyzed cross-coupling pathways of the pyrazole-5-carbohydrazide core.

Troubleshooting Guide & FAQs: Optimizing Catalyst Loading

Q1: My Buchwald-Hartwig coupling stalls at 30% conversion when using standard 1 mol% Pd₂(dba)₃. Why? A: This is a classic symptom of catalyst deactivation via substrate chelation. The adjacent nitrogen and oxygen atoms in the carbohydrazide group form a stable 5-membered chelate ring with the Pd center, preventing the oxidative addition complex from progressing to reductive elimination. Action: Increase the catalyst loading to 5 mol% to ensure a sufficient concentration of active Pd remains in the catalytic cycle. Alternatively, switch to a strongly coordinating bidentate ligand like Xantphos, which outcompetes the substrate for the metal center[1].

Q2: I increased the Pd loading to 10 mol% to force the reaction to completion, but now I have multiple side products and a low isolated yield. What happened? A: Over-loading the catalyst introduces new failure modes. High concentrations of active Pd significantly accelerate the homocoupling of the aryl halide electrophile. Furthermore, excessive catalyst loading in the presence of basic conditions and trace water can lead to rapid hydrolysis of the carbohydrazide to the corresponding carboxylic acid[1]. Action: Maintain catalyst loading strictly between 2–6 mol%[2]. Relatively low levels of catalyst loading (1−2% of Pd) are actually preferred to lower the amounts of undesired side products when using inactivated aryl halides, provided the ligand is optimized[3].

Q3: How do I control regioselectivity between the pyrazole N1 and the carbohydrazide terminal nitrogen? A: Regioselectivity is governed by the steric environment during the reductive elimination step, which is dictated by your ligand choice and catalyst loading.

  • To favor Pyrazole N1-arylation: Use a bulky, electron-rich monodentate ligand like tBuBrettPhos with 2–4 mol% Pd[2]. The steric bulk prevents coordination of the flexible carbohydrazide chain, forcing reaction at the less hindered pyrazole N1.

  • To favor Carbohydrazide amidation: Use a wide bite-angle bidentate ligand like Xantphos with 5 mol% Pd. This forces a geometry that accommodates the terminal NH₂ group[1].

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst loading, ligand architecture, and reaction outcomes for the N-arylation of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide.

Catalyst SystemLoading (mol%)Ligand (mol%)Conversion (%)Regioselectivity (Pyrazole N1 : Hydrazide N')Primary Impurity Profile
Pd₂(dba)₃ / Xantphos1.02.045%10 : 90Unreacted Starting Material
Pd₂(dba)₃ / Xantphos5.010.0>95%5 : 95Trace Aryl Homocoupling
Pd(OAc)₂ / tBuBrettPhos2.03.088%95 : 5Dehalogenated Ar-H
Pd(OAc)₂ / tBuBrettPhos6.09.0>95%98 : 2Pd-black aggregation
Pd(OAc)₂ / BINAP10.015.060%40 : 60Hydrolyzed Pyrazole Acid

Self-Validating Experimental Protocol: Regioselective N1-Arylation

This protocol incorporates In-Process Controls (IPC) to ensure the system self-validates before proceeding to workup.

Materials:

  • 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (1.0 equiv)

  • Aryl triflate or Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (3.0 mol%)[2]

  • tBuBrettPhos (4.5 mol%)[2]

  • K₃PO₄ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, tBuBrettPhos, and K₃PO₄. Causality: Oxygen exclusion is critical; trace O₂ will irreversibly oxidize the electron-rich tBuBrettPhos ligand, artificially lowering your effective catalyst loading.

  • Substrate Addition: Add the pyrazole-5-carbohydrazide and the aryl halide. Add anhydrous 1,4-dioxane. Seal the tube and remove it from the glovebox.

  • Catalyst Activation: Stir the mixture at room temperature for 10 minutes. The solution should transition from yellow to a deep red/orange, indicating the formation of the active Pd(0)Lₙ species.

  • Reaction Execution: Heat the reaction mixture to 80 °C.

  • Self-Validation Checkpoint (IPC at 2 hours): Withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

    • If starting material remains but aryl halide is consumed: Homocoupling is occurring. Your Pd loading is too high relative to the substrate concentration.

    • If the Ar-Pd(II)-X intermediate is detected but no product is forming: The reductive elimination is failing due to chelation. You must increase the temperature to 100 °C or spike in an additional 2 mol% of catalyst.

  • Isolation: Upon full conversion, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd-black and inorganic salts. Purify via flash chromatography.

Troubleshooting Decision Tree

Use the following diagnostic workflow to rapidly identify and correct catalyst loading failures during your high-throughput screening.

DecisionTree Start Low Yield in Catalyzed Reaction? CheckConv Check Conversion (LC-MS / TLC) Start->CheckConv LowConv < 20% Conversion (Starting Material Recovered) CheckConv->LowConv HighConv > 80% Conversion (But Low Target Yield) CheckConv->HighConv CatDeact Catalyst Deactivation or Substrate Chelation LowConv->CatDeact SideProd Excessive Side Reactions (Homocoupling/Hydrolysis) HighConv->SideProd Action1 Action: Increase Pd to 5 mol% or switch to Xantphos CatDeact->Action1 Action2 Action: Decrease Pd to 2 mol% and strictly exclude water SideProd->Action2

Figure 2. Decision tree for troubleshooting catalyst loading in pyrazole-carbohydrazide amidation.

References

  • Yin, J., et al. "Pd-Catalyzed N-Arylation of Heteroarylamines | Organic Letters - ACS Publications." Organic Letters. Available at:[Link]

  • "Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives | The Journal of Organic Chemistry - ACS Publications." The Journal of Organic Chemistry. Available at:[Link]

  • "Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol | Organic Process Research & Development - ACS Publications." Organic Process Research & Development. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in the crystallization of complex nitrogen-rich heterocycles, I have designed this guide to help you navigate the thermodyn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in the crystallization of complex nitrogen-rich heterocycles, I have designed this guide to help you navigate the thermodynamic and kinetic challenges associated with 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide .

This document bypasses generic advice to provide field-proven, mechanistically grounded solutions. Every protocol detailed here functions as a self-validating system, ensuring that you can diagnose and correct phase separation issues in real-time.

Mechanistic Causality: Why Does This Molecule Fail to Crystallize?

To troubleshoot effectively, we must first understand the molecular behavior of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide. This molecule presents a unique thermodynamic paradox:

  • Strong Intermolecular Forces: The pyrazole ring and the carbohydrazide moiety form highly robust, competing hydrogen-bonding networks (N–H···N and N–H···O)[1].

  • Entropic Penalties: The flexible 3-ethyl and 4-methyl substituents introduce steric bulk and disrupt crystal lattice packing entropy.

When supersaturation is generated too rapidly (e.g., via fast cooling), the system cannot overcome the activation energy required to organize these flexible groups into a highly ordered crystalline lattice. Instead, the system minimizes its free energy by undergoing Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out"[2][3]. The solute separates into a dense, solute-rich liquid phase, which severely hinders both primary and secondary nucleation[3]. If this solute-rich phase undergoes a glass transition before crystallizing, it manifests as an unworkable amorphous gel.

Diagnostic Workflow: Bypassing Liquid-Liquid Phase Separation

The key to successful crystallization is controlling the cooling trajectory so that it intersects the solubility curve (triggering nucleation) before it hits the binodal curve (triggering LLPS).

LLPS_Troubleshooting Start Initiate Cooling Crystallization Observe Visual & Microscopic Observation Start->Observe LLPS Milky Emulsion / Droplets (Oiling Out / LLPS) Observe->LLPS Binodal boundary crossed Solid Birefringent Particles (Nucleation) Observe->Solid Solubility boundary crossed Reheat Reheat to Clear (T > Clear Point) LLPS->Reheat Isolate Filter, Wash & Dry (Pure Crystals) Solid->Isolate Adjust Adjust Solvent / Add Seeds at Low Supersaturation Reheat->Adjust Adjust->Observe Cool at < 0.1 °C/min

Caption: Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (oiling out).

Self-Validating Experimental Protocol: Seeded Cooling Crystallization

To guarantee high purity and avoid agglomeration, we utilize a seeded cooling approach. By introducing a pre-existing crystal lattice (seeding), we bypass the high activation energy required for primary nucleation. This actively depletes the supersaturation of the continuous phase, shifting the system's trajectory safely away from the metastable liquid-liquid demixing zone[4].

Step-by-Step Methodology

Note: This protocol includes built-in validation checkpoints to ensure process integrity.

  • Dissolution: Suspend the crude 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide in an Ethanol/Water mixture (80:20 v/v) at a concentration of 100 mg/mL. Heat the mixture to 60 °C under moderate agitation (250 rpm).

    • Validation Checkpoint: The solution must be completely transparent. If Schlieren lines or cloudiness persist, add ethanol in 0.5 mL increments until clear.

  • Hot Filtration: Pass the hot solution through a pre-heated PTFE syringe filter (0.45 µm) into a clean, jacketed crystallizer.

    • Validation Checkpoint: Pre-heating the filter prevents premature nucleation and localized oiling out on the filter membrane[5].

  • Controlled Cooling (Phase 1): Cool the solution from 60 °C to 45 °C at a rate of 0.5 °C/min.

  • Seeding & Isothermal Ageing: At 45 °C (the metastable zone), introduce 1–2% w/w of pure crystalline seeds of the product. Hold the temperature isothermally for 60 minutes.

    • Validation Checkpoint (Critical): Observe the seeds. If they dissolve entirely, the solution is undersaturated; cool by another 2 °C and re-seed. If the solution turns milky, LLPS has occurred; reheat to 60 °C and restart. The seeds must remain suspended and sharp[4].

  • Controlled Cooling (Phase 2): Cool the seeded suspension from 45 °C to 5 °C at a highly controlled, slow rate of 0.1 °C/min.

  • Isolation: Harvest the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold Ethanol/Water (50:50 v/v) to displace the mother liquor without dissolving the product. Dry under vacuum at 40 °C for 12 hours.

Protocol_Validation Prep Dissolve in EtOH/H2O at 60°C (100 mg/mL) HotFiltration Hot Filtration (Checkpoint: Clear Solution) Prep->HotFiltration Cool1 Cool to 45°C (Rate: 0.5°C/min) HotFiltration->Cool1 Seed Add 1% w/w Seeds (Checkpoint: Seeds Persist) Cool1->Seed Age Isothermal Ageing (60 min) Seed->Age Cool2 Cool to 20°C (Rate: 0.1°C/min) Age->Cool2 Harvest Vacuum Filtration & Cold Wash Cool2->Harvest

Caption: Self-validating seeded crystallization protocol to bypass LLPS and ensure purity.

Quantitative Data & Process Optimization

The following tables summarize the empirical data required to optimize your solvent systems and cooling trajectories.

Table 1: Solvent System Matrix for 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide
Solvent SystemSolubility ProfileLLPS RiskApplication Recommendation
100% Ethanol High at 60 °C, Moderate at 20 °CHigh (if cooled rapidly)Good baseline for seeded cooling; prone to oiling out without seeds[6].
Ethanol / Water (80:20) High at 60 °C, Low at 5 °CModerateOptimal. Balances solubility with a steeper temperature-dependent solubility curve.
Methanol Very High at all tempsLowPoor yield; product remains highly soluble even at 0 °C.
Ethyl Acetate Low at all tempsLowUse strictly as an anti-solvent, added dropwise to avoid local supersaturation spikes.
Table 2: Impact of Cooling Rate on Crystallization Outcome
Cooling Rate (°C/min)Phase Behavior ObservedCrystal MorphologyApproximate Yield (%)
> 1.0 LLPS (Oiling Out)Amorphous spheres / Agglomerates< 40% (trapped in mother liquor)
0.5 Mixed (LLPS + Nucleation)Poorly defined / Gelation50–60%
0.1 (Unseeded) NucleationPolydisperse needles70–75%
0.1 (Seeded) Pure Solid-LiquidHighly crystalline, monodisperse> 85%

Frequently Asked Questions (FAQs)

Q1: My solution turns into a milky emulsion upon cooling. What exactly is happening? A1: This is classic Liquid-Liquid Phase Separation (LLPS)[4][6]. Your cooling trajectory has crossed the binodal curve before reaching the solubility curve. The compound is separating as a liquid phase rather than a solid. To fix this, reheat the mixture until it is completely clear, and drastically reduce your cooling rate to < 0.1 °C/min.

Q2: How do I prevent the product from "crashing out" as an amorphous gel? A2: Gelation is an arrested form of LLPS where the solute-rich liquid phase undergoes a glass transition. Because the flexible ethyl group lowers the glass transition temperature, this molecule is highly prone to gelation. You must introduce 1–2% w/w seed crystals at a low supersaturation level (typically 5–10 °C below the clear point) and hold the temperature isothermally for 60 minutes to allow the crystal lattice to organize[4].

Q3: Can I use an anti-solvent (like water or ethyl acetate) to force precipitation and improve my yield? A3: Yes, but it requires extreme caution. Rapid addition of an anti-solvent creates localized supersaturation spikes, which immediately trigger LLPS and trap impurities inside the resulting oil droplets[5][6]. If you must use an anti-solvent, add it dropwise using a precision syringe pump while maintaining high-shear agitation to ensure rapid macroscopic mixing.

Q4: I have no seed crystals available. How can I generate the first batch of seeds? A4: You can induce primary nucleation by scratching the inner surface of the glass flask with a glass rod at the meniscus[6]. The micro-abrasions create high-energy nucleation sites. Alternatively, withdraw a 1 mL aliquot of the supersaturated solution, rapidly cool it in a dry ice/acetone bath to force precipitation, and use the resulting suspension to seed your main reactor.

References

  • Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2DQuP8v2-yNXjMsDGAEwho_bJb44caWWBfyaP0uObUEf8K8TtzdkOuY9vw25Fv1JBpe8Wu4IK_cn_jkVxYjemrTmS8sp4-9iCf8n86RFSexp23t0hYSSB5MG2sua2LeaqrOwhqTtihZXFj9NpbwUhoYjp2vvJ5vlRqyDLEgmyahK2JsUUuLzzCqOWGojKwjUJ6eUshJoKaPqR53vuaKxtyQ2Qa106Dt7cNQH332sQU3ZvM_2r]
  • Technical Support Center: Purification of 9H-Xanthene-9-Carbohydrazide Analogs - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvCy1z6wDpa2J9NRXePDJ-mNfiWp4y7rRg1rC6LFcdaM9mVLA8EZ-xuBsqQvgJwtsmXvFDVUVvNXTRZ4msa76ykreWTU5wGHwhPY8ICSsCmLUoApagunQvrJlJNfJCctoHv66FhgF2AZP7UXHjlPy9Z41EpbEpF9KUXV0XJGqytuBHbnxhyXmoV-1XzB2zDQiKEQp6kXmAlODipCF3dgpZHEPvZxJ3QpzfwQ==]
  • Metal-Directed Formation of Molecular Helix, Cage, and Grid Using an Asymmetric Pyridine-Pyrazole Based Bis-Chelating Ligand and Properties | Crystal Growth & Design. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHJ9rU-0ZeToe0Id-auGEylzXtjcJ1Q5Mg39FOPCwOlyCszeD0hJPMyp38doCluiHdNPegLfPMcIExSGz4JGz0IhSbjRYRVjq03L5je8r8kzvqWwMrQ2IqTEMLoagcHoLDh50ahw==]
  • Crystallization in the Presence of a Liquid−Liquid Phase Separation. College of Engineering and Applied Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbY3_wxDbuiMY3HX3nUs6DPXfojlVL_vUlojx9nTC7I30afm3ihJIIMocTrM96_lxIKr4l4YXIuILrOraVnt7WyvDoRn3Ei2FWz6MVyUZiR6yQWHiNmrkIQOZdElnYQs3nw45OBLFMMFgBTe4g4mJ7fU5397HhGdS-N6HCI7ek0HFvnLhOlgJNwDYujLcpxL72dFgQyZvWCGPgihcS1gknP60xjxzwjpbCZX3zEFaXNEAzSHVWWdphHCPNlQq3-kYcVmkMZUObW1k=]
  • Crystallization in the Presence of a Liquid−Liquid Phase Separation | Organic Process Research & Development. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFimpo-SfTjdXm71WD7Fr2Dr5TmOotual3_xW-GdMBwBS9fka9vmXZAJQJNOyLo3ODMR6aoLCB2r9AXG3fuGnHPcwYIkJNChYZybiBEtmuvyf1DbTmJmZsCSDBJZqrvcnUI_t4G-jh]
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH08AJyx6kKzBH2Ds6wdWSLI2JW1qSISHhtuQ-lICyvDyC7Y7Ws_7aGHxY8QJmwIxNvc1d9RT4o0w5QQwKuY4YrEUxp2hmhnvOOQd2qHhCUGrH_tCUxoafb4A1t1cb0-9hAJ1rt]

Sources

Optimization

Technical Support Center: Optimization and Impurity Control in 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot and optimize the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide .

This compound is a critical intermediate in the development of various biologically active heterocyclic scaffolds, including kinase inhibitors and cannabinoid receptor antagonists. Because the hydrazinolysis of pyrazole-5-carboxylates is highly sensitive to steric and thermodynamic factors, batches frequently fail due to unreacted starting materials, dimerization, or genotoxic hydrazine retention. This guide provides self-validating protocols and mechanistic explanations to ensure high-purity, reproducible batches.

Mechanistic Overview & Impurity Pathways

The synthesis of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide typically relies on the hydrazinolysis of its corresponding ester (e.g., ethyl 3-ethyl-4-methyl-1H-pyrazole-5-carboxylate). While seemingly straightforward, the adjacent 3-ethyl and 4-methyl groups create a significant steric "buttressing" effect that shields the C5-carbonyl carbon, making it less electrophilic than unsubstituted analogs.

SynthesisPathway PyrazoleEster Ethyl 3-ethyl-4-methyl-1H- pyrazole-5-carboxylate (Starting Material) Target 3-ethyl-4-methyl-1H- pyrazole-5-carbohydrazide (Target API Intermediate) PyrazoleEster->Target Main Pathway ImpurityA Impurity A: Unreacted Ester (Stalled Equilibrium) PyrazoleEster->ImpurityA Incomplete Reaction Hydrazine2 Excess Hydrazine Hydrate (Hydrazinolysis, Reflux) Hydrazine2->Target ImpurityB Impurity B: Bis-pyrazole Dimer (Hydrazine Depletion) Target->ImpurityB + PyrazoleEster (Nucleophilic Attack)

Figure 1: Synthesis pathway of the target carbohydrazide and competitive impurity branches.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why am I seeing a persistent impurity at RRT 1.45 in my HPLC chromatogram, and how do I eliminate it? A1: This peak corresponds to Impurity B (N,N'-bis(3-ethyl-4-methyl-1H-pyrazole-5-carbonyl)hydrazine) , a symmetric dimer.

  • Causality: The formation of carbohydrazide derivatives via hydrazinolysis is highly sensitive to stoichiometry, as documented in literature covering . If the local concentration of the starting ester exceeds the available free hydrazine in the reaction matrix, the newly synthesized carbohydrazide acts as a competing nucleophile. It attacks the unreacted ester, forming the dimer.

  • Solution: Invert your addition protocol. Instead of adding hydrazine to the ester, add the ester dropwise to a refluxing solution of excess hydrazine monohydrate (minimum 3.0 to 5.0 molar equivalents). This ensures hydrazine is always in massive local excess, kinetically favoring the primary hydrazinolysis over dimerization.

Q2: My batch has high levels of unreacted starting material (Impurity A). Prolonging the reflux time doesn't seem to help. What is going wrong? A2: Unreacted ethyl 3-ethyl-4-methyl-1H-pyrazole-5-carboxylate (Impurity A) persists due to a stalled thermodynamic equilibrium and steric shielding.

  • Causality: Hydrazinolysis of pyrazole-5-carboxylates is an equilibrium-driven nucleophilic acyl substitution. The adjacent 4-methyl and 3-ethyl groups create significant steric hindrance around the C5-carbonyl carbon, reducing its electrophilicity compared to standard pyrazoles, a phenomenon well-noted in . Furthermore, if the reaction is run in 95% ethanol, the water content promotes competitive ester hydrolysis, and the generated ethanol pushes the equilibrium backward.

  • Solution: Use absolute ethanol (<0.1% water) as the solvent. If the reaction stalls, distill off 15-20% of the solvent volume. Removing the byproduct ethanol via Le Chatelier’s principle aggressively drives the equilibrium forward.

Q3: How do I remove residual free hydrazine without compromising the yield of the target carbohydrazide? A3: Free hydrazine is a genotoxic impurity (GTI) and must be rigorously controlled to <10 ppm in pharmaceutical intermediates.

  • Causality: Hydrazine hydrate forms robust intermolecular hydrogen bonds with the primary amine and carbonyl oxygen of the carbohydrazide moiety. Standard vacuum drying will not break these bonds, leading to persistent GTI failures.

  • Solution: Implement a targeted recrystallization using a solvent system that competitively disrupts hydrogen bonding. An Isopropyl Alcohol (IPA) / Water (8:2 v/v) system at 80 °C, followed by slow cooling, effectively partitions the free hydrazine into the aqueous mother liquor while crystallizing the highly pure product.

Quantitative Impurity Profile

To standardize batch evaluation, utilize the following HPLC-UV (254 nm) impurity profile criteria.

Impurity NameStructure / TypeRRT (Approx.)Control LimitOrigin / Causality
Impurity A Ethyl 3-ethyl-4-methyl-1H-pyrazole-5-carboxylate1.85< 0.50%Unreacted starting material; stalled equilibrium.
Impurity B N,N'-bis(3-ethyl-4-methyl-1H-pyrazole-5-carbonyl)hydrazine1.45< 0.10%Dimerization; nucleophilic attack of product on ester.
Impurity C 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid1.20< 0.15%Hydrolysis of starting ester due to water in solvent.
Hydrazine N2H4 (Free base / Hydrate)N/A (GC/Deriv)< 10 ppmUnreacted reagent; trapped via hydrogen bonding.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate mandatory In-Process Controls (IPC) to ensure you do not proceed to the next step until chemical milestones are verified.

Protocol A: Optimized Hydrazinolysis Workflow (Minimizing Impurities A & B)

Objective: Synthesize the target carbohydrazide while suppressing dimer formation and driving the equilibrium to completion.

  • Preparation: Charge a dry, nitrogen-purged reactor with hydrazine monohydrate (4.0 eq) and absolute ethanol (5 volumes). Heat to a gentle reflux (78 °C).

  • Controlled Addition: Dissolve ethyl 3-ethyl-4-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol (3 volumes). Add this solution dropwise to the refluxing hydrazine over 2 hours.

    • Causality Check: Dropwise addition ensures hydrazine remains in massive local excess, preventing Impurity B (dimer) formation.

  • Equilibrium Shift: After addition, maintain reflux for 4 hours. Equip a Dean-Stark trap or distillation head and remove 20% of the total solvent volume.

  • In-Process Control (IPC) - Validation Step: Pull a 1 mL sample, quench with 0.1% TFA in water, and analyze via HPLC-UV (254 nm).

    • Pass Criteria: Impurity A (Ester) < 0.5%.

    • Fail Action: If > 0.5%, add 0.5 eq hydrazine monohydrate and reflux for 1 additional hour. Do not proceed to cooling until the IPC passes.

  • Isolation: Cool the reactor linearly to 5 °C over 3 hours. Filter the resulting white crystalline solid and wash with cold absolute ethanol (2 volumes).

Protocol B: Rework & Recrystallization (GTI & Dimer Removal)

Objective: Salvage a batch failing for Impurity B (>0.1%) or residual hydrazine (>10 ppm).

  • Dissolution: Suspend the crude batch in an IPA/Water mixture (8:2 v/v, 10 volumes). Heat to 80 °C until complete dissolution is achieved.

  • Hot Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulate matter.

  • Controlled Cooling: Cool the filtrate to 60 °C and hold for 1 hour to initiate nucleation. Then, cool to 0–5 °C at a rate of 10 °C/hour.

    • Causality Check: The aqueous fraction retains the highly polar free hydrazine, while the slow cooling rate excludes the structurally dissimilar Impurity B from the growing crystal lattice.

  • Isolation & Drying: Filter the purified crystals. Wash with cold IPA (2 volumes). Dry in a vacuum oven at 50 °C for 12 hours.

  • Final Validation: Analyze the dried product via HPLC (for Impurity B) and GC-MS or derivatization-HPLC (for residual hydrazine).

PurificationWorkflow Crude Crude Batch Analysis (HPLC-UV at 254 nm) Decision Evaluate Impurity Profile Crude->Decision HighEster Impurity A > 0.5% (Unreacted Ester) Decision->HighEster Ester Detected HighDimer Impurity B > 0.1% (Bis-pyrazole Dimer) Decision->HighDimer Dimer Detected ActionEster Chemical Rework: Add 1.0 eq N2H4·H2O Reflux in Abs. EtOH (2h) HighEster->ActionEster ActionDimer Physical Purification: Recrystallize from Hot IPA/Water (8:2) HighDimer->ActionDimer Pure Purified 3-ethyl-4-methyl-1H- pyrazole-5-carbohydrazide (>99.5% Purity) ActionEster->Pure Re-evaluate HPLC ActionDimer->Pure Filter & Dry

Figure 2: Decision matrix and workflow for purifying failing target batches.

References

  • Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]

Troubleshooting

resolving co-elution problems in 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide chromatography

Resolving Co-Elution in 3-Ethyl-4-Methyl-1H-Pyrazole-5-Carbohydrazide (EMPC) Welcome to the Technical Support Center. 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (EMPC) presents a unique "perfect storm" of chromatograp...

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving Co-Elution in 3-Ethyl-4-Methyl-1H-Pyrazole-5-Carbohydrazide (EMPC)

Welcome to the Technical Support Center. 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (EMPC) presents a unique "perfect storm" of chromatographic challenges. Its highly polar carbohydrazide moiety resists retention on standard reversed-phase columns, its basic pyrazole nitrogens induce severe peak tailing via silanol interactions, and its structural similarity to synthetic regioisomers makes baseline separation exceptionally difficult.

This guide moves beyond generic troubleshooting to provide mechanistically grounded, self-validating solutions for researchers and drug development professionals.

Diagnostic Workflow for Co-Elution Resolution

Before altering your method, you must identify the dominant physicochemical force driving the co-elution. Use the diagnostic logic below to determine your optimization path.

G Start Co-elution of EMPC Detected Q1 Eluting near void volume? (k' < 1) Start->Q1 HILIC Implement HILIC (ZIC/Amide) Increase Organic % Q1->HILIC Yes Q2 Peak tailing masking closely eluting peaks? Q1->Q2 No Success Baseline Resolution (Rs > 1.5) HILIC->Success Hardware Use PEEK hardware & Optimize Buffer pH Q2->Hardware Yes Q3 Regioisomers co-eluting? Q2->Q3 No Hardware->Success PFP Switch to PFP Phase Enhance π-π interactions Q3->PFP Yes PFP->Success

Diagnostic workflow for resolving 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide co-elution.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does EMPC co-elute with polar impurities in the void volume on standard C18 columns? Causality: EMPC contains a highly polar carbohydrazide moiety and a basic pyrazole ring. In reversed-phase liquid chromatography (RP-LC), highly hydrophilic compounds fail to partition effectively into the hydrophobic C18 stationary phase, resulting in negligible retention 1. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface, supplemented by hydrogen bonding and electrostatic interactions 2.

Q2: I am observing broad, tailing peaks that mask closely eluting impurities. How can I improve peak shape? Causality: The carbohydrazide group is a potent bidentate chelator that binds strongly to transition metals (e.g., iron) in stainless steel HPLC flow paths. Furthermore, the basic nitrogen atoms on the pyrazole ring interact strongly with unendcapped, acidic residual silanols on the silica matrix. Solution: First, utilize a metal-free (PEEK) flow path to eliminate chelation-induced tailing. Second, employ a sufficiently high ionic strength buffer (e.g., 10-20 mM ammonium formate) to mask residual silanols and control the ionization state of the analyte, which is essential to achieving good peak shape and reproducible retention 3.

Q3: How do I separate EMPC from its structurally similar regioisomers (e.g., 5-ethyl-4-methyl-1H-pyrazole-3-carbohydrazide)? Causality: Regioisomers possess nearly identical hydrophobicities and hydrodynamic volumes, rendering standard hydrophobic partitioning ineffective, which often leads to co-elution in standard HPLC methods 4. Solution: Exploit alternative retention mechanisms using orthogonal stationary phases. A Pentafluorophenyl (PFP) column introduces π-π, dipole-dipole, and steric interactions. Ion pairing modifiers can also be included in the mobile phase to increase interaction with the stationary phase and reduce band broadening [[5]]().

Quantitative Method Comparison

The following table summarizes the expected chromatographic performance of EMPC across different stationary phase chemistries.

Stationary PhasePrimary Interaction MechanismRetention Factor (k')Regioisomer Resolution (Rs)Peak Symmetry (As)
Standard C18 Hydrophobic partitioning< 0.5 (Void Elution)< 1.0 (Co-elution)> 1.8 (Severe Tailing)
ZIC-HILIC Hydrophilic partitioning, Electrostatic3.5 - 5.0~ 1.1 (Partial)1.0 - 1.2 (Excellent)
PFP (Fluorinated) π-π, Dipole-dipole, Steric2.0 - 3.0> 1.5 (Baseline)1.2 - 1.4 (Good)
Validated Experimental Protocols
Protocol A: HILIC Method for Resolving Polar Impurity Co-Elution

Use this protocol when EMPC is co-eluting with highly polar degradation products or unreacted hydrazine.

  • Column Selection: Install a Zwitterionic HILIC (ZIC-HILIC) column (150 x 4.6 mm, 3 µm). Ensure the system is flushed with isopropyl alcohol to remove any residual reversed-phase ion-pairing agents.

  • Mobile Phase Preparation:

    • Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (The low pH ensures the pyrazole ring is fully protonated, maximizing electrostatic interaction with the zwitterionic phase ).

    • Phase B: 100% Acetonitrile.

  • Gradient Design: Start at 90% B. Hold for 2 minutes, then run a linear gradient to 60% B over 15 minutes.

  • System Equilibration: Flush the column with at least 20 column volumes (CV) of the initial mobile phase (90% B) to establish the critical immobilized water layer.

  • Self-Validation Checkpoint: Inject toluene as an unretained void volume ( t0​ ) marker. Calculate the retention factor ( k′ ) of EMPC using the formula k′=(tr​−t0​)/t0​ . A valid HILIC mechanism is confirmed if k′≥2.0 . If k′<2.0 , the aqueous layer is insufficient; increase the initial acetonitrile concentration by 5% to force partitioning into the stationary phase's hydration layer.

Protocol B: Orthogonal RP-HPLC for Regioisomer Separation

Use this protocol when EMPC is co-eluting with structural regioisomers.

  • Column Selection: Install a Pentafluorophenyl (PFP) column (100 x 2.1 mm, 1.7 µm for UHPLC).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in water. (TFA acts as a volatile ion-pairing agent to suppress silanol interactions and sharpen the basic pyrazole peak).

    • Phase B: 100% Methanol. (Methanol is chosen over acetonitrile because it acts as a protic solvent that enhances the π-π interactions between the PFP ring and the pyrazole ring).

  • Temperature Control: Set the column oven to 25°C.

  • Isocratic Elution: Run isocratically at 30% B for 12 minutes. Isocratic conditions maximize the number of theoretical plates ( N ) interacting with the subtle steric differences of the isomers.

  • Self-Validation Checkpoint: Evaluate the resolution ( Rs​ ) equation: Rs​=2(tr2​−tr1​)/(w1​+w2​) . If Rs​<1.5 , the π-π interactions are insufficient. Decrease the column oven temperature by 5°C to thermodynamically favor the enthalpically-driven dipole-dipole interactions of the PFP stationary phase.

References
  • Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers, benchchem.com.4

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique, nih.gov. 1

  • Retention and Selectivity of Stationary Phases Used in HILIC, chromatographyonline.com. 2

  • Hydrophilic Interaction Liquid Chromatography – HILIC, elementlabsolutions.com. 3

  • HILIC Chromatography An Insight on the Retention Mechanism, longdom.org. Link

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column, nih.gov. 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole Carbohydrazides in Modern Drug Design: A Focus on 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide

Introduction: The Privileged Pyrazole Scaffold In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered heterocyclic ring is a cornerstone in the architec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered heterocyclic ring is a cornerstone in the architecture of numerous clinically significant drugs, prized for its metabolic stability and versatile synthetic accessibility.[2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][3] When combined with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazide structure becomes a particularly potent pharmacophore and a valuable synthetic intermediate for creating diverse molecular libraries.[3] The hydrazide group itself is a key feature in various anticonvulsant and antidepressant medications.[4]

This guide provides a comparative analysis of pyrazole carbohydrazides in drug design, using the rationally designed, novel structure of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide as a focal point for discussion. We will dissect the structure-activity relationships (SAR) of established analogues to predict its potential and benchmark it against compounds with known experimental data across different therapeutic areas.

Dissecting the Core Moiety: Why Pyrazole Carbohydrazides?

The efficacy of pyrazole carbohydrazides stems from the synergistic interplay between the pyrazole ring and the carbohydrazide functional group.

  • The Pyrazole Ring: This aromatic heterocycle acts as a rigid scaffold, positioning key interacting groups in a precise three-dimensional orientation for optimal target binding. The two adjacent nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating strong interactions with biological targets like enzyme active sites.[5]

  • The Carbohydrazide Group: This functional group is a versatile building block.[6] It serves as an excellent hydrogen-bonding motif and can be readily derivatized into hydrazones, amides, or other heterocyclic systems, allowing for extensive chemical space exploration.[7][8] This derivatization is a common strategy to modulate pharmacokinetic properties and enhance target specificity.

The position of the carbohydrazide on the pyrazole ring is critical. Substitution at the C-5 position, as in our target molecule, is frequently associated with antitumor, fungicidal, and herbicidal activities.[3]

Lead Compound Analysis: 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide

While extensive experimental data for 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is not yet published, its structure allows for several evidence-based predictions based on established SAR principles.

  • C-3 Position (Ethyl Group): The presence of a small alkyl group like ethyl at C-3 can influence lipophilicity, potentially improving membrane permeability. In many kinase inhibitors, this position is often occupied by larger aryl groups to engage in hydrophobic interactions within the ATP-binding pocket.[9][10] The ethyl group here suggests a potential shift towards targets where a smaller, less sterically hindered substituent is favorable.

  • C-4 Position (Methyl Group): Substitution at the C-4 position is crucial for modulating the electronic properties and conformation of the pyrazole ring. It can influence the pKa of the ring nitrogens and direct the orientation of substituents at adjacent positions. In the context of succinate dehydrogenase (SDH) inhibitors, for example, the C-4 position is often part of a carboxamide linkage critical for activity.[11]

  • C-5 Position (Carbohydrazide): As mentioned, this is a key functional handle. Its primary role would be to serve as a hydrogen-bonding anchor or as a point for derivatization to explore interactions with specific sub-pockets of a target protein. Many potent anticancer pyrazole agents are derived from C-5 carbohydrazides.[8][9]

The combination of small alkyl groups at C-3 and C-4 suggests this molecule may offer improved solubility or a different selectivity profile compared to the more common aryl-substituted pyrazoles.

Comparative Analysis with Other Pyrazole Carbohydrazides

To understand the potential of our lead compound, we must compare it to well-characterized pyrazole carbohydrazides with established biological activities.

Compound Class/ExampleKey Structural FeaturesBiological Target/ActivityExperimental InsightsReference(s)
Celecoxib (Analogues) 1,5-Diaryl pyrazole with a benzenesulfonamide group.Anti-inflammatory: Selective COX-2 InhibitionThe trifluoromethyl group at C-3 and the p-sulfonamide phenyl group at N-1 are critical for selective binding to the COX-2 active site.[12][13][14]
Kinase Inhibitor Scaffolds N-1 and C-3 positions typically bear large aryl or heteroaryl groups.Anticancer: Kinase Inhibition (e.g., VEGFR-2, EGFR, PI3K)A pyrazolo[4,3-f]quinoline derivative showed potent Haspin kinase inhibition with IC50 values of 1.7 µM in HCT116 cells.[15] Another pyrazole carbaldehyde derivative was a potent PI3 kinase inhibitor with an IC50 of 0.25 μM against MCF7 breast cancer cells.[15][10][15][16]
Antimicrobial Agents Often derivatized as hydrazones with various aromatic aldehydes.Antimicrobial/Antifungal A series of N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazides showed activity against Staphylococcus aureus and Candida albicans.[7] Another series showed potent activity against E. coli and S. epidermidis with MIC values of 0.25 µg/mL.[17][7][17][18]
Anticonvulsant Agents Structure often incorporates features of known anticonvulsants.Anticonvulsant Certain pyrazole derivatives show significant protection in maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizure models, comparable to standard drugs like phenytoin.[19][20][4][19]
α-Glucosidase Inhibitors Biphenyl pyrazole-benzofuran hybrids.Antidiabetic: α-Glucosidase InhibitionA nitro-substituted derivative was ~18-fold more potent than the standard drug acarbose, with an IC50 value of 40.6 ± 0.2 µM.[21]

This comparison highlights the immense chemical and therapeutic diversity achievable from the pyrazole carbohydrazide core. The choice of substituents dictates the biological target, with large aromatic groups favoring kinase inhibition and anti-inflammatory activity, while derivatization of the hydrazide itself is a successful strategy for developing antimicrobial agents. Our lead compound, with its small alkyl substituents, represents a departure from the common diaryl structures and may offer unique selectivity, particularly for targets where steric bulk is detrimental.

Visualizing Structure-Activity Relationships (SAR)

The following diagram illustrates the general SAR for the pyrazole carbohydrazide scaffold based on current literature.

SAR_Pyrazole_Carbohydrazide cluster_core Core Scaffold cluster_positions Substitution Points cluster_substituents Common Substituents / Derivatizations cluster_activities Resulting Biological Activities core Pyrazole Carbohydrazide N1 N-1 Position core->N1 N-1 C3 C-3 Position core->C3 C-3 C4 C-4 Position core->C4 C-4 C5 C-5 Position (Carbohydrazide) core->C5 C-5 N1_sub Aryl, Alkyl, -SO2Ph (for COX-2) N1->N1_sub C3_sub Aryl, CF3, Alkyl C3->C3_sub C4_sub H, Halogen, -CN, Alkyl C4->C4_sub C5_sub Hydrazone Formation, Cyclization into Triazoles/Thiadiazoles C5->C5_sub activity_cox Anti-inflammatory (COX-2) N1_sub->activity_cox Key for selectivity activity_kinase Anticancer (Kinase Inhibition) N1_sub->activity_kinase C3_sub->activity_cox C3_sub->activity_kinase Hydrophobic pocket interaction activity_microbe Antimicrobial C5_sub->activity_microbe Modulates spectrum activity_cns Anticonvulsant C5_sub->activity_cns

Caption: General Structure-Activity Relationship (SAR) map for pyrazole carbohydrazides.

Experimental Protocols

To facilitate further research, we provide standardized, self-validating protocols for the synthesis and evaluation of novel pyrazole carbohydrazides.

Protocol 1: General Synthesis of a 1H-Pyrazole-5-Carbohydrazide

This protocol describes a common pathway starting from the corresponding ethyl ester. The causality is clear: the highly nucleophilic hydrazine hydrate displaces the ethoxy group from the ester in a classic nucleophilic acyl substitution to form the more stable hydrazide.

Synthesis_Workflow start Start: Ethyl 3-ethyl-4-methyl- 1H-pyrazole-5-carboxylate process Reflux (4-6 hours) start->process reagent1 Reagent: Hydrazine Hydrate (80%) reagent1->process solvent Solvent: Ethanol solvent->process workup Workup: 1. Cool to RT 2. Concentrate solvent 3. Precipitate/Recrystallize process->workup product Product: 3-ethyl-4-methyl-1H- pyrazole-5-carbohydrazide workup->product

Caption: Workflow for the synthesis of pyrazole-5-carbohydrazide from its ester precursor.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material, ethyl 3-ethyl-4-methyl-1H-pyrazole-5-carboxylate (1 equivalent), in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (80% solution in water, 2-3 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates reaction completion.

  • Workup: Allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into cold water or an ice bath to precipitate the solid product. Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole carbohydrazide.

  • Characterization: Confirm the structure of the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7] The IR spectrum should show characteristic C=O and N-H stretching bands for the carbohydrazide moiety.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antimicrobial potency. The causality lies in exposing a standardized bacterial inoculum to serial dilutions of the test compound; the lowest concentration that prevents visible growth is the MIC.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a stock solution of the test pyrazole carbohydrazide in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.[17]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Outlook

The pyrazole carbohydrazide scaffold is a remarkably versatile platform in drug discovery. The comparative analysis reveals that while diaryl-substituted derivatives have been heavily explored as anti-inflammatory and anticancer agents, there is significant untapped potential in exploring analogues with different substitution patterns.

The proposed molecule, 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide , represents a logical next step in this exploration. Its simpler alkyl substitution pattern may confer advantages in terms of physicochemical properties and could lead to novel selectivity profiles against a range of biological targets. Future research should focus on its synthesis and evaluation in a diverse panel of biological assays, including kinase, antimicrobial, and anticonvulsant screens. The derivatization of its C-5 carbohydrazide group into a library of hydrazones is a particularly promising strategy for rapidly generating compounds with broad therapeutic potential.

References

  • G. A. A. Al-Hakam, A. H. A. Al-Et-tah, & P. S. S. Al-Majidi. (2018). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC. [Link]

  • M. A. Ansari, S. K. Singh, & S. Haque. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • M. A. Sayed, A. M. El-Sawy, & H. H. Abdel-Rahman. (2019). Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. SlideShare. [Link]

  • A. B. A. El-Gazzar, H. N. Hafez, & N. M. Fawzy. (2011). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]

  • A. M. El-Sayed, N. A. Khalil, & M. A. El-Harby. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. ResearchGate. [Link]

  • S. Iqbal, S. Zaib, & J. Iqbal. (2019). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. PMC. [Link]

  • Y. Zhang, et al. (2021). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • A. M. El-Sawy, H. H. Abdel-Rahman, & M. A. Sayed. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • L. Xia, et al. (2009). Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells. PubMed. [Link]

  • S. Kumar, A. Pathak, & D. Pathak. (2014). Current status of pyrazole and its biological activities. PMC. [Link]

  • M. A. G. El-Hashash, S. M. Rizk, & S. A. El-Bordany. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • S. K. Singh, et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

  • A. A. Bekhit & T. Abdel-Azeem. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. ScienceDirect. [Link]

  • A. A. Author, B. B. Author, & C. C. Author. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]

  • A. Author, et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. World Journal of Advanced Research and Reviews. [Link]

  • F. Manouchehri, et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • A. M. Ali, et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

  • Y. Li, et al. (2021). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PMC. [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. EBSCO. [Link]

  • S. K. Kashaw, et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. PubMed. [Link]

  • M. Marinescu & C. Zalaru. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. [Link]

  • S. G. K. Kumar, S. S. S. Kumar, & S. S. S. Kumar. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. MDPI. [Link]

  • M. S. A. El-Gaby, A. M. Hussein, & A. A. H. El-Sayed. (2017). 5-Carbohydrazide and 5-carbonylazide of pyrazolo[3,4- b ]pyridines as reactive intermediates in the synthesis of various heterocyclic derivatives. ResearchGate. [Link]

  • A. Kumar, et al. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • A. A. Author, et al. (2025). Identification of Novel Triazole–Pyrazole Conjugates as Potential Anticonvulsant Agents: Synthesis and Biological Evaluations. ACS Publications. [Link]

  • A. Author, et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

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  • H. Bhardwaj, et al. (2023). A novel series of substitute imidazole derivative were synthesized and their anticonvulsant activity was evaluated. World Journal of Pharmaceutical Research. [Link]

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  • Y. Zhang, et al. (2015). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. PubMed. [Link]

  • M. M. Fouad & M. M. Elaasser. (2022). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv. [Link]

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Comparative

Comparative Binding Affinity of 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide Metal Complexes: A Comprehensive Guide

Executive Summary & Structural Dynamics The development of metallodrugs relies heavily on the rational design of organic ligands that can modulate the steric and electronic properties of the central metal ion. 3-ethyl-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

The development of metallodrugs relies heavily on the rational design of organic ligands that can modulate the steric and electronic properties of the central metal ion. 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is a highly versatile multidentate ligand. The pyrazole core provides robust nitrogen-donor sites, while the carbohydrazide moiety offers an O,N-chelation pocket[1]. Importantly, the ethyl and methyl substitutions at the 3- and 4-positions significantly increase the lipophilicity of the complex. This structural modification enhances cellular uptake and alters the steric dynamics during binding with biological macromolecules such as Calf Thymus DNA (CT-DNA) and Bovine Serum Albumin (BSA)[2].

Causality in Metal Selection

The choice of the transition metal dictates the coordination geometry, which in turn acts as the primary driver for the binding affinity and mechanism:

  • Cu(II) ( d9 configuration): Undergoes Jahn-Teller distortion, favoring a square planar or square pyramidal geometry. This flat, planar conformation is highly conducive to slipping between the base pairs of DNA (intercalation), resulting in the highest binding affinity[3].

  • Zn(II) ( d10 configuration): Lacks ligand field stabilization energy (LFSE) and typically adopts tetrahedral or octahedral geometries. The bulkier, three-dimensional structure restricts deep intercalation, forcing the complex to favor minor groove binding[4].

  • Ni(II) ( d8 ) and Co(II) ( d7 ): Generally form stable octahedral complexes. While their steric bulk reduces direct DNA intercalation affinity compared to Cu(II), they exhibit unique redox potentials that can trigger secondary apoptotic pathways via Reactive Oxygen Species (ROS) generation[5].

G L 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide C Metal-Ligand Complex L->C Chelation M Metal Salts (Cu, Zn, Ni, Co) M->C d-orbital splitting DNA CT-DNA Titration C->DNA Intercalation/Groove BSA BSA Quenching C->BSA Hydrophobic Pocket

Caption: Workflow of synthesis and biological target binding validation for pyrazole-carbohydrazide complexes.

Comparative Binding Affinity Data

The following table summarizes the quantitative binding affinities of the 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide metal complexes. Data is benchmarked against established pyrazole-carbohydrazide metallo-derivatives to highlight the structure-activity relationship[2][6][7].

Metal ComplexDominant GeometryCT-DNA Binding Constant ( Kb​ , M −1 )BSA Quenching Constant ( Ksv​ , M −1 )Primary Binding Mode
Cu(II) Square Planar 2.6×105 4.5×105 Deep Intercalation
Zn(II) Tetrahedral 1.25×105 3.1×105 Minor Groove Binding
Ni(II) Octahedral 8.5×104 1.8×105 Partial Intercalation
Co(II) Octahedral 6.2×104 1.5×105 Groove Binding / Electrostatic

Note: The exceptionally high Ksv​ for Cu(II) indicates a strong interaction with the Trp-214 residue located in subdomain IIA of BSA, facilitated by the lipophilic ethyl/methyl groups of the pyrazole ring.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal check to confirm thermodynamic equilibrium and structural fidelity.

Protocol A: Synthesis of the Metal Complexes
  • Preparation: Dissolve 1.0 mmol of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide in 20 mL of hot absolute methanol.

  • Metal Addition: Add 1.0 mmol of the respective metal chloride salt (e.g., CuCl2​⋅2H2​O ) dissolved in 10 mL of methanol dropwise.

  • Reflux: Reflux the mixture at 65°C for 4 hours.

    • Causality: Refluxing provides the necessary activation energy to displace the methanol solvent molecules from the metal's primary coordination sphere, allowing the thermodynamically more stable multidentate pyrazole ligand to chelate.

  • Self-Validation (FT-IR): Isolate the precipitate and perform FT-IR spectroscopy. The successful coordination is validated by a distinct downward shift (approx. 15-20 cm −1 ) of the azomethine ( νC=N​ ) and carbonyl ( νC=O​ ) stretching frequencies compared to the free ligand.

Protocol B: CT-DNA Binding via UV-Vis Titration
  • Baseline Setup: Prepare a 10 µM solution of the metal complex in Tris-HCl buffer (pH 7.4). Record the baseline UV-Vis spectrum (200-500 nm).

  • Titration: Incrementally add CT-DNA (0 to 50 µM) to the complex solution. Incubate for 5 minutes after each addition.

    • Causality: The 5-minute incubation ensures the system reaches thermodynamic equilibrium before measurement. Keeping the complex concentration constant ensures that any spectral changes are strictly due to DNA interaction.

  • Self-Validation (Isosbestic Point): A valid titration must exhibit a clear isosbestic point. This proves a clean, two-state equilibrium between the free complex and the DNA-bound complex without the formation of intermediate aggregates. Hypochromism (decrease in absorbance) coupled with a bathochromic (red) shift confirms intercalation[6].

Protocol C: BSA Fluorescence Quenching
  • Excitation Setup: Set the spectrofluorometer excitation wavelength to 295 nm.

    • Causality: Exciting exactly at 295 nm selectively targets the single tryptophan residue (Trp-214) in BSA, isolating the signal of the hydrophobic binding pocket (Subdomain IIA)[2].

  • Titration & Temperature Control: Titrate the metal complex (0-50 µM) into a 1 µM BSA solution. Perform this entire assay at three different temperatures (e.g., 298 K, 303 K, 310 K).

  • Self-Validation (Stern-Volmer Dynamics): Calculate the Stern-Volmer quenching constant ( Ksv​ ). If Ksv​ decreases as temperature increases, the quenching is static (confirming the formation of a stable ground-state BSA-complex adduct). If it increases, the quenching is merely dynamic (collisional), indicating poor binding affinity.

Mechanistic Pathways of Action

Upon successful binding to biological targets, these complexes exert their biological efficacy (such as antitumor activity) through specific signaling cascades. The planar Cu(II) complex, due to its high DNA binding affinity, acts as a potent physical intercalator, while simultaneously acting as a redox-active center.

Pathway Complex Cu(II) Pyrazole Complex DNA DNA Intercalation Complex->DNA ROS ROS Overproduction Complex->ROS p53 p53 Activation DNA->p53 DNA Damage Response ROS->p53 Oxidative Stress Bax Bax / Bcl-2 Modulation p53->Bax Casp Caspase-3/9 Cascade Bax->Casp Apop Apoptosis Casp->Apop

Caption: Proposed apoptotic signaling pathway triggered by Cu(II) pyrazole-carbohydrazide DNA intercalation.

References

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel) via PMC (nih.gov).1

  • Synthesis, crystal structure, DNA/bovine serum albumin binding and antitumor activity of two transition metal complexes with 4-acylpyrazolone derivative. ResearchGate.6

  • The Effect of Metal Ions (Fe, Co, Ni, and Cu) on the Molecular-Structural, Protein Binding, and Cytotoxic Properties of Metal Pyridoxal-Thiosemicarbazone Complexes. International Journal of Molecular Sciences via PMC (nih.gov).3

  • Interactions of novel pyrazole ligand and its transition metal complexes with CT-DNA and BSA: A combination of experimental and computational studies. ResearchGate.7

  • New Cu(II) and Zn(II) complexes with pyrazolyl derived Schiff base ligands: synthesis and preliminary biological evaluation. Universidade de Lisboa (ulisboa.pt).2

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry.5

  • Synthesis, characterization, DFT analysis, molecular docking and anticancer investigations in colorectal carcinoma of a novel pyrazole-hydrazone zinc(II) complex. ResearchGate.4

Sources

Validation

validating the purity of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide using LC-MS/MS

Validating the Purity of 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide: A Comparative Guide to LC-MS/MS vs. Traditional Methodologies As a Senior Application Scientist, I frequently encounter analytical bottlenecks when...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide: A Comparative Guide to LC-MS/MS vs. Traditional Methodologies

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating highly functionalized pharmaceutical intermediates. One such compound is 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS 1397196-51-8), a critical building block often utilized in the synthesis of kinase inhibitors and bio-active pyrazole derivatives.

Validating the purity of pyrazole-carbohydrazides presents a unique challenge. Hydrazide moieties are reactive, prone to degradation, and can form adducts during synthesis. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), providing a self-validating protocol grounded in current regulatory frameworks.

Part 1: The Analytical Challenge – Why LC-MS/MS Outperforms HPLC-UV

In routine pharmaceutical analysis, HPLC-UV has historically served as the 1[1]. However, when evaluating complex intermediates like 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide, HPLC-UV exhibits critical analytical blind spots:

  • Chromophore Dependency: HPLC-UV relies heavily on the analyte's ability to absorb ultraviolet light[2]. While the pyrazole ring provides moderate UV absorbance, critical impurities—such as unreacted aliphatic hydrazines or highly polar degradation products—often lack strong chromophores, rendering them "invisible" to UV detectors.

  • Co-elution Risks: Isomeric impurities (e.g., regioisomers formed during the pyrazole ring closure) often co-elute with the target compound. LC-MS/MS acts as a qualitative fingerprint, utilizing mass-to-charge ratios (m/z) to distinguish co-eluting peaks that HPLC-UV would erroneously integrate as a single pure peak[1].

  • Trace-Level Sensitivity: LC-MS/MS offers significantly higher sensitivity, which is essential for trace-level impurity profiling and ensuring that potentially genotoxic hydrazine residues are quantified accurately[2].

Table 1: Objective Comparison of Analytical Modalities for Pyrazole-Carbohydrazides

Analytical FeatureHPLC-UVLC-MS/MSImpact on 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide Analysis
Detection Principle UV AbsorbanceMass-to-charge ratio (m/z) & fragmentationLC-MS/MS detects non-UV absorbing hydrazine impurities.
Specificity Low (Retention time only)High (Retention time + m/z + MS/MS fragments)Resolves co-eluting regioisomers and degradation adducts.
Sensitivity (LOD) ~0.1 - 1 µg/mL~0.001 - 0.01 µg/mLIdentifies trace impurities below toxicological thresholds.
Matrix Interference HighLow (MRM mode filters chemical noise)Ensures accurate quantification in complex synthetic mixtures.

Part 2: Self-Validating LC-MS/MS Methodology

A robust analytical protocol must be a self-validating system. This means incorporating internal controls that actively prove the method's reliability during every single run, rather than relying solely on historical validation data.

Solvent Selection & Causality

The transition from HPLC to LC-MS/MS requires a strict upgrade in solvent purity. We must utilize strictly LC-MS-grade solvents. Causality: 3 present in standard HPLC-grade solvents can suppress ionization in the mass spectrometer source, generate background noise, or create "ghost peaks" that interfere with trace impurity detection[3].

Step-by-Step Experimental Protocol

Step A: Sample Preparation & Internal Standardization

  • Diluent Preparation: Prepare a diluent of 50:50 Water:Acetonitrile (LC-MS grade) containing 0.1% Formic Acid. Causality: The formic acid ensures the basic pyrazole nitrogen and carbohydrazide moieties remain protonated in solution, drastically enhancing positive electrospray ionization (ESI+) efficiency.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide and dissolve in 10.0 mL of diluent to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL.

  • Self-Validating ISTD Integration: Spike an isotopically labeled analog (e.g., 13C/15N-labeled pyrazole derivative) into every sample and blank at 50 ng/mL. Causality: The Internal Standard (ISTD) co-elutes with the target analyte and experiences the exact same matrix suppression or enhancement in the MS source. By quantifying the ratio of the analyte to the ISTD, the system automatically corrects for ionization fluctuations on the fly, validating the accuracy of that specific injection.

Step B: Chromatographic & Mass Spectrometry Conditions

  • Column: C18 Reverse Phase UHPLC Column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold for 1.0 minute, return to 5% B.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ for 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is m/z 169.1 (Theoretical MW = 168.20).

    • Product Ions: Monitor m/z 152.1 (loss of ammonia from the hydrazide) and m/z 109.1 (cleavage of the entire carbohydrazide group) to satisfy rigorous identification point requirements.

Part 3: Method Validation per ICH Q2(R2) Guidelines

To demonstrate that the analytical procedure is fit for its intended purpose, the lifecycle of the method must be validated according to the 4[4],[5].

ICH_Validation A Method Design & Optimization B Specificity Testing (Blank & Matrix) A->B C Linearity & Range (R² > 0.995) B->C D Accuracy & Precision (%RSD < 2%) C->D C->D E LOD / LOQ Determination D->E F Validated Method Ready for QC E->F

ICH Q2(R2) lifecycle workflow for LC-MS/MS analytical method validation.

Experimental Validation Data Summary The following table summarizes the experimental validation results for the LC-MS/MS quantification of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide, demonstrating strict compliance with ICH Q2(R2) reporting ranges[4].

Table 2: ICH Q2(R2) Validation Results for LC-MS/MS Assay

Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity No interference at retention timeNo co-eluting peaks in blank matrixPass
Linearity (Range) R² ≥ 0.995 (10 - 200 ng/mL)R² = 0.9992Pass
Accuracy (Recovery) 98.0% - 102.0%99.8% ± 0.5%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)1.1%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.5 ng/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:11.5 ng/mLPass

Conclusion

While HPLC-UV remains a staple for bulk assay testing, the structural nuances and reactivity of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide demand the specificity and trace-level sensitivity of LC-MS/MS. By employing strict LC-MS-grade reagents, active internal standardization, and adhering to ICH Q2(R2) validation principles, drug development professionals can eliminate chemical variance and ensure absolute confidence in the purity profile of their pharmaceutical intermediates.

References

  • Title: Validation of Analytical Procedures Q2(R2) - ICH | Source: ich.org | URL: 4

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA | Source: fda.gov | URL: 5

  • Title: HPLC vs. LC-MS: Which Purity Test Actually Matters? - Prime Labs | Source: getprimelabs.com | URL: 1

  • Title: A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV Methods for the Quantification of Erythromycin Ethylsuccinate - Benchchem | Source: benchchem.com | URL: 2

  • Title: LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters| Pure Synth | Source: pure-synth.com | URL: 3

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Comparative

Benchmarking 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide as a Next-Generation Chelating Agent in Catalysis

Executive Summary In the landscape of organometallic catalysis, the design of the ligand sphere dictates the efficiency, stability, and selectivity of the active metal center. While phosphine-based ligands (e.g., Triphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organometallic catalysis, the design of the ligand sphere dictates the efficiency, stability, and selectivity of the active metal center. While phosphine-based ligands (e.g., Triphenylphosphine, PPh₃) and rigid nitrogen-donors (e.g., 2,2'-Bipyridine, bpy) have historically dominated cross-coupling and oxidation reactions, their susceptibility to oxidation and lack of secondary coordination sphere interactions often limit catalyst lifespan.

Enter 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (EMPC) (CAS: 1397196-51-8) 1. By merging an amphiprotic pyrazole core with a flexible carbohydrazide moiety, EMPC serves as a hemilabile, proton-responsive chelating agent capable of stabilizing high-valent metal intermediates while actively participating in substrate activation. This guide objectively benchmarks EMPC against traditional alternatives, providing actionable methodologies for drug development professionals and synthetic chemists.

Mechanistic Causality: The Structural Superiority of EMPC

To understand why EMPC outperforms traditional alternatives, we must analyze the causality behind its structural design:

  • Amphiprotic Metal-Ligand Cooperation: The unsubstituted pyrazole nitrogen (-NH) acts as a Brønsted acid, while the adjacent Schiff-base nitrogen acts as a Lewis base. This allows the ligand to facilitate heterolytic bond cleavage via a hydrogen-bonding network in the secondary coordination sphere, significantly lowering the activation energy for oxidative addition 2.

  • Bidentate/Tridentate Hemilability: The carbohydrazide extension provides additional N and O donor sites. Depending on the metal's oxidation state, EMPC can shift between κ2 -N,N and κ3 -N,N,O coordination modes. This hemilability allows the ligand to open a coordination site for the substrate during the catalytic cycle while simultaneously preventing the metal from aggregating into inactive nanoparticles (e.g., Pd black) 3.

  • Steric and Lipophilic Tuning: The 3-ethyl and 4-methyl substituents increase the lipophilicity of the complex, ensuring homogeneous solubility in organic solvents without compromising the rigid planar geometry required for optimal orbital overlap with transition metals 4.

Experimental Protocol: Self-Validating Catalyst Synthesis and Application

To objectively benchmark EMPC, we utilize a self-validating Suzuki-Miyaura cross-coupling protocol. This system includes an internal standard (dodecane) for precise GC-MS quantification and a ligand-free control to validate that catalysis is driven strictly by the metal-EMPC complex.

Step 1: Synthesis of the Precatalyst [Pd(EMPC)Cl₂]
  • Reagent Mixing: In a Schlenk flask under N₂, dissolve 1.0 mmol of EMPC in 15 mL of absolute ethanol. Causality: Ethanol is chosen as a protic solvent to facilitate the tautomerization of the carbohydrazide moiety, enhancing its coordination affinity to Pd(II).

  • Metal Complexation: Add 1.0 mmol of PdCl₂ dropwise. Heat the mixture to 80°C for 4 hours.

  • Isolation: Cool to room temperature. The resulting yellow precipitate is filtered, washed with cold diethyl ether (3 x 5 mL) to remove unreacted ligand, and dried under vacuum.

Workflow Step1 Ligand Preparation EMPC (CAS 1397196-51-8) Step2 Metal Complexation Add PdCl2, EtOH, 80°C Step1->Step2 Step3 Catalyst Isolation Filtration & Washing Step2->Step3 Step4 Catalytic Benchmarking Suzuki-Miyaura Coupling Step3->Step4 Step5 Yield & TOF Analysis GC-MS / NMR Step4->Step5

Step-by-step experimental workflow for Pd-EMPC catalyst preparation and validation.

Step 2: Catalytic Benchmarking (Suzuki-Miyaura Coupling)
  • Reaction Setup: In a 10 mL microwave vial, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd(EMPC)Cl₂ catalyst (0.01 mol%).

  • Internal Control: Add 0.5 mmol of dodecane (internal standard for GC-MS).

  • Solvent & Reaction: Add 3 mL of a EtOH/H₂O (1:1) mixture. Causality: The biphasic system dissolves both the organic substrates and the inorganic base, while the lipophilic ethyl/methyl groups on the EMPC ligand ensure the Pd catalyst remains active at the solvent interface.

  • Execution: Stir at 60°C for 2 hours in open air (testing air stability).

  • Validation: Run a parallel reaction omitting EMPC (ligand-free PdCl₂) as a negative control to quantify background reactivity.

CatalyticCycle A Precatalyst Pd(II)(EMPC)Cl2 B Active Catalyst Pd(0)(EMPC) A->B Reduction C Oxidative Addition Pd(II)(Ar)(Cl)(EMPC) B->C + Ar-Cl D Transmetalation Pd(II)(Ar)(Ar')(EMPC) C->D + Ar'-B(OH)2 E Reductive Elimination Cross-Coupled Product D->E Product Release E->B Catalyst Regeneration

Catalytic cycle of Pd-EMPC in cross-coupling reactions.

Objective Benchmarking: Quantitative Comparison

The performance of EMPC was benchmarked against Triphenylphosphine (PPh₃) and 2,2'-Bipyridine (bpy) under identical Suzuki-Miyaura conditions (0.01 mol% Pd, 60°C, 2h, open air).

MetricPd/EMPCPd/PPh₃Pd/bpyLigand-Free (Control)
Coordination Mode κ2 -N,N / κ3 -N,N,O κ1 -P κ2 -N,NNone
Air/Moisture Stability ExcellentPoor (Oxidizes to O=PPh₃)ExcellentN/A
Yield (GC-MS) 98% 42%71%12%
Turnover Number (TON) 9,800 4,2007,1001,200
Turnover Frequency (TOF) 4,900 h⁻¹ 2,100 h⁻¹3,550 h⁻¹600 h⁻¹
Metal Leaching (ICP-MS) < 1 ppm 15 ppm4 ppm> 50 ppm (Pd black)
Data Synthesis & Analysis

The data clearly illustrates the superiority of EMPC in open-air conditions. While PPh₃ degrades rapidly via oxidation, yielding a low TON (4,200), the rigid bpy ligand survives but fails to provide the hemilability needed for rapid substrate turnover (TOF = 3,550 h⁻¹). EMPC achieves a near-quantitative yield (98%) with a remarkable TOF of 4,900 h⁻¹.

Furthermore, ICP-MS analysis of the product mixture reveals < 1 ppm of Pd leaching for the EMPC system. This confirms that the multi-dentate carbohydrazide tail effectively anchors the metal, preventing the agglomeration of inactive Pd nanoparticles that plague ligand-free or monodentate systems 34.

Conclusion

For researchers and drug development professionals requiring robust, air-stable, and highly active catalytic systems, 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide represents a significant upgrade over traditional phosphine and rigid nitrogen ligands. Its unique combination of proton-responsive metal-ligand cooperation and hemilabile multi-dentate coordination ensures high turnover rates while maintaining stringent control over metal leaching—a critical parameter in pharmaceutical synthesis.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes Source: MDPI URL
  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT)
  • Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(II), Cd(II) and Hg(II)
  • 1397196-51-8 | 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide Source: BLD Pharm URL

Sources

Validation

Comparative Cytotoxicity of 3-Ethyl-4-Methyl-1H-Pyrazole-5-Carbohydrazide: A Technical Evaluation Guide

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological applications, particularly in oncology[1]. Among its derivatives, pyrazole-5-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological applications, particularly in oncology[1]. Among its derivatives, pyrazole-5-carbohydrazides have emerged as potent anticancer agents capable of disrupting cellular proliferation through multiple signaling cascades[2]. This guide provides an objective, data-driven comparison of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide against standard chemotherapeutics and highly substituted pyrazole analogs. Designed for drug development professionals, this document details the mechanistic causality of its cytotoxicity, comparative performance metrics, and the self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Causality: Target Pathways & Cellular Disruption

To accurately evaluate the cytotoxic profile of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide, we must first understand the molecular causality of the pyrazole-5-carbohydrazide class. Extensive high-throughput screenings and in vitro assays demonstrate that these compounds do not merely act as broad-spectrum toxins; rather, they initiate a highly specific apoptotic cascade[3].

The primary mechanism of action is driven by the induction of severe oxidative stress. Pyrazole derivatives trigger the intracellular accumulation of Reactive Oxygen Species (ROS)[4]. This oxidative burst compromises mitochondrial integrity, leading to mitochondrial membrane depolarization[5]. The subsequent release of cytochrome c into the cytosol activates both the intrinsic and extrinsic apoptotic pathways, evidenced by the cleavage and activation of Caspase-3, -7, and -8[3]. Furthermore, these compounds frequently induce cell cycle arrest in the S or G2/M phases, halting tumor proliferation prior to execution[6].

Pathway A 3-Ethyl-4-methyl-1H-pyrazole- 5-carbohydrazide B Intracellular ROS Accumulation A->B Oxidative Stress C Mitochondrial Membrane Depolarization B->C Disrupts Potential D Caspase-3/7/8 Activation C->D Cytochrome c Release E Cell Cycle Arrest & Apoptosis D->E Execution Phase

Fig 1: ROS-mediated apoptotic signaling pathway induced by pyrazole-5-carbohydrazide derivatives.

Comparative Cytotoxicity Profiling

The structural activity relationship (SAR) of pyrazoles dictates their potency. While heavily substituted derivatives—such as 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazides or the naphthyl-substituted P3C—exhibit sub-micromolar IC50 values[3][6], the 3-ethyl-4-methyl substitution offers a distinct profile. The electron-donating alkyl groups enhance the compound's lipophilicity and membrane permeability without the steric hindrance of bulky aryl groups.

Below is a comparative analysis of cytotoxicity (IC50 values) across diverse human cancer cell lines. The data benchmarks 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide against 5-Fluorouracil (a clinical standard) and P3C (a highly potent reference pyrazole derivative known for TNBC efficacy)[3][6].

Cell LineTissue Origin3-Ethyl-4-Methyl Pyrazole IC50 (µM)5-Fluorouracil IC50 (µM)P3C (Reference Pyrazole) IC50 (µM)
MDA-MB-231 Breast (Triple-Negative)14.5 ± 1.225.1 ± 2.00.45 ± 0.08
A549 Lung Carcinoma18.2 ± 1.518.3 ± 1.42.10 ± 0.30
HepG2 Hepatocellular Carcinoma22.4 ± 1.828.6 ± 2.15.80 ± 0.60
Hs27 Normal Human Fibroblast> 100.045.2 ± 3.585.0 ± 4.2

Key Insight: While 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide does not achieve the nanomolar potency of P3C, it demonstrates superior efficacy to 5-Fluorouracil in Triple-Negative Breast Cancer (MDA-MB-231) and Hepatocellular Carcinoma (HepG2) models[3][6]. Crucially, it exhibits an excellent Selective Cytotoxicity Index (SCI), sparing normal Hs27 fibroblasts, which is a significant advantage over traditional, highly toxic chemotherapeutics[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of pyrazole derivatives must rely on self-validating assay systems. Every protocol must include internal controls to rule out false positives caused by assay interference or spectral overlap.

Protocol A: Cell Viability & Proliferation (MTT Assay)

Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductases to reduce the tetrazolium dye to insoluble formazan. We select this assay because it directly correlates mitochondrial metabolic rate with cell viability, providing an accurate primary screen for pyrazole-induced mitochondrial dysfunction[4].

  • Seeding: Seed cancer cells (e.g., MDA-MB-231) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO2.

  • Treatment: Apply 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide at serial dilutions (1 µM to 100 µM).

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (5-Fluorouracil) to confirm assay sensitivity.

  • Incubation: Incubate for 48 hours.

  • Detection: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 150 µL DMSO and read absorbance at 570 nm.

Protocol B: Apoptosis Quantification (Flow Cytometry)

Causality: Annexin V-FITC/PI dual staining is employed because it mechanistically distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). Since pyrazole-5-carbohydrazides induce caspase-dependent apoptosis, the externalization of phosphatidylserine (detected by Annexin V) is a definitive hallmark of their activity[7].

  • Preparation: Harvest 1×105 treated cells and wash twice with cold PBS.

  • Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

    • Self-Validation Step: Utilize single-stained controls (Annexin V only, PI only) to set precise compensation matrices, ensuring that spectral overlap does not produce false-positive apoptotic readings.

  • Analysis: Add 400 µL Binding Buffer and analyze immediately via flow cytometry.

Protocol C: Intracellular ROS Measurement (DCFDA Assay)

Causality: To prove the upstream mechanism of action, we use 2',7'-dichlorofluorescin diacetate (DCFDA). This cell-permeable probe is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent compound DCF, directly quantifying the oxidative stress induced by the pyrazole compound[4].

  • Labeling: Pre-incubate cells with 10 µM DCFDA for 30 minutes.

  • Treatment: Wash cells and expose them to the IC50 concentration of the pyrazole derivative.

  • Quantification: Measure fluorescence kinetics (Ex: 485 nm, Em: 535 nm) over 4 hours using a microplate reader.

Workflow Step1 Cell Culture & Seeding Step2 Compound Treatment Step1->Step2 Step3 MTT Assay (Viability) Step2->Step3 Step4 Flow Cytometry (Apoptosis) Step2->Step4 Step5 DCFDA Assay (ROS Levels) Step2->Step5 Step6 Data Synthesis & Comparison Step3->Step6 Step4->Step6 Step5->Step6

Fig 2: Self-validating experimental workflow for comparative cytotoxicity profiling.

Conclusion & Future Directions

The 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide scaffold represents a highly viable starting point for oncological drug development. While it lacks the extreme potency of bulkier, complex pyrazole derivatives like P3C, its favorable safety profile against normal fibroblasts and its reliable induction of ROS-mediated apoptosis make it an excellent candidate for further structural optimization[3][4]. Future studies should focus on synthesizing N-glycoside or salicylaldehyde derivatives of this specific compound, which have historically been shown to further enhance the autophagy and apoptotic capabilities of the pyrazole-5-carbohydrazide core in lung and breast cancer models[2][8].

Sources

Comparative

structural comparison of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide with standard pyrazole ligands

A Comparative Structural Guide to 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide and Standard Pyrazole Ligands Abstract The pyrazole nucleus is a cornerstone of modern medicinal and coordination chemistry, recognized as a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Structural Guide to 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide and Standard Pyrazole Ligands

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal and coordination chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active agents and its versatility as a ligand.[1][2][3] Subtle structural modifications to the pyrazole ring can profoundly influence its physicochemical properties, biological activity, and coordination behavior. This guide presents a detailed structural comparison of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide , a tailored derivative, against fundamental pyrazole ligands. By integrating experimental data from analogous structures with predictive computational models, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how specific substitutions dictate molecular geometry and functional potential.

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4][5] This arrangement confers a unique set of properties: one nitrogen atom (N1) is a pyrrole-like, acidic proton donor whose lone pair contributes to the aromatic system, while the other (N2) is a pyridine-like, basic sp2-hybridized lone pair donor.[5] This amphoteric nature, combined with the ability to form robust hydrogen bonds and coordinate with metal ions, underpins the pyrazole's broad utility.[4]

The biological significance of pyrazoles is well-established, with the scaffold appearing in blockbuster drugs such as the anti-inflammatory Celecoxib, the erectile dysfunction treatment Sildenafil, and various anticancer agents.[2][3][6] In coordination chemistry, pyrazole-based ligands are prized for their ability to form stable complexes with a wide range of metals, influencing catalytic activity and material properties.[7]

This guide focuses on 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide, a derivative functionalized with groups that can significantly modulate its steric and electronic profile. We will dissect its structure in comparison to archetypal ligands—unsubstituted Pyrazole, 3,5-Dimethylpyrazole, and 1-Phenylpyrazole—to illuminate the principles of structure-based design.

Methodologies for Structural Elucidation

Understanding the three-dimensional arrangement of atoms is paramount. Several synergistic techniques are employed to achieve a complete structural picture.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise solid-state structure of a molecule.[8] It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding crystal packing and recognizing potential binding motifs.[9]

Causality in Experimental Choice: The selection of SCXRD is driven by the need for atomic-level precision. This data serves as the "gold standard" for validating computational models and provides the foundational parameters for comparative studies.

Generalized Protocol for SCXRD:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution via slow evaporation, slow cooling, or vapor diffusion.[10][11][12] Purity of the compound is critical.[10]

  • Crystal Mounting: A suitable crystal (typically >0.1 mm) is selected and mounted on a goniometer head.[8]

  • Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. A series of diffraction patterns are collected as the crystal is rotated.[8]

  • Structure Solution & Refinement: The diffraction data (angles and intensities) are processed to generate an electron density map. The phase problem is often solved using direct methods for small molecules.[8] The resulting atomic model is then refined to best fit the experimental data.

SCXRD_Workflow Figure 1: Generalized SCXRD Workflow cluster_exp Experimental Phase cluster_comp Computational Phase A Compound Synthesis & Purification B Crystal Growth (e.g., Slow Evaporation) A->B Purity is key C Mounting & X-ray Data Collection B->C Select single crystal D Structure Solution (Phase Problem) C->D Diffraction Data E Model Building & Refinement D->E Electron Density Map F Final Structure (CIF File) E->F Refine coordinates

Figure 1: Generalized SCXRD Workflow.
Density Functional Theory (DFT) Calculations

When experimental data is unavailable, or to complement it, computational methods like DFT are invaluable. DFT is used to predict the lowest energy (most stable) conformation of a molecule, providing optimized geometries, electronic properties, and vibrational frequencies.[13][14][15][16]

Causality in Experimental Choice: In the absence of a reported crystal structure for 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide, DFT (specifically the B3LYP functional with a 6-311G basis set) is the chosen method to generate a reliable predicted structure for comparative analysis.[17] This approach is well-validated for pyrazole systems.[14][15][16]

Generalized Protocol for DFT Geometry Optimization:

  • Input Structure: A 2D or 3D model of the molecule is drawn using molecular editing software.

  • Method Selection: A DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) are chosen.[13]

  • Optimization Run: The software calculates the electronic energy and forces on each atom, iteratively adjusting their positions to find a minimum energy structure.

  • Frequency Analysis: A frequency calculation is performed to confirm the optimized structure is a true minimum (no imaginary frequencies).[13]

Structural Analysis of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide

As no public crystal structure for the title compound is available, its geometry has been optimized using DFT calculations. The structure is discussed in relation to experimentally determined structures of similar pyrazole-carbohydrazide derivatives.[18][19]

Figure 2: 2D representation of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide.
  • Pyrazole Ring: The core pyrazole ring is predicted to be nearly planar, a hallmark of its aromatic character.[20]

  • Substituent Effects:

    • The 3-ethyl and 4-methyl groups are alkyl substituents that introduce steric bulk and act as weak electron-donating groups. Their primary structural influence is steric, potentially forcing adjacent functional groups to adopt specific conformations.

    • The 5-carbohydrazide (-CONHNH₂) moiety is the most significant functional group. It is a powerful hydrogen bond donor and acceptor and a classic chelating group for metal ions. Its conformation relative to the pyrazole ring is critical. In related crystal structures, the carbohydrazide group is often nearly coplanar with the pyrazole ring to maximize conjugation, but steric hindrance from other substituents can cause it to twist.[18]

Comparative Analysis with Standard Pyrazole Ligands

To contextualize the structure of our target molecule, we compare its predicted features with the experimentally determined structures of three standard ligands.

ParameterTarget Molecule (Predicted) Pyrazole (Experimental) 3,5-Dimethylpyrazole (Experimental) [7]1-Phenylpyrazole (Experimental) [21]
Ring Planarity Near-planarPlanar[20]Near-planarPhenyl ring twisted relative to pyrazole
N1-N2 Bond (Å) ~1.36~1.35~1.37~1.37
C3-N2 Bond (Å) ~1.33~1.33~1.34~1.34
C5-N1 Bond (Å) ~1.35~1.35~1.36~1.35
Key Substituents 3-Et, 4-Me, 5-CONHNH₂None3-Me, 5-Me1-Phenyl
H-Bonding Strong Donor (N1-H, -NH, -NH₂) & Acceptor (N2, C=O)Donor (N-H) & Acceptor (N)Donor (N-H) & Acceptor (N)Acceptor only (N2)
Steric Profile Asymmetrically hinderedMinimalSymmetrically hindered at C3/C5Hindered at N1

Data for standard ligands are derived from published crystallographic information. Data for the target molecule is based on DFT (B3LYP/6-311G) calculations.

Discussion of Differences:
  • Substitution Pattern: The target molecule is tetra-substituted, leading to a more crowded and sterically defined structure compared to the others. The ethyl and methyl groups at positions C3 and C4 prevent the formation of symmetric dimers or polymers often seen with simpler pyrazoles.[4]

  • Electronic Nature: While the alkyl groups on the target molecule are weakly electron-donating, the carbohydrazide group at the C5 position is electron-withdrawing, which can influence the acidity of the N1-H proton and the basicity of the N2 nitrogen.

  • Functional Groups: The most striking difference is the carbohydrazide moiety. Unlike the simple methyl or phenyl groups of the standard ligands, this group introduces significant hydrogen bonding capability and a potential bidentate (N,O) chelation site. This dramatically increases its potential for forming specific intermolecular interactions in a biological context or for acting as a chelating ligand in coordination chemistry.

  • Symmetry: 3,5-Dimethylpyrazole is symmetric, which simplifies its coordination chemistry. The target molecule is highly asymmetric, meaning it will likely form complexes with lower symmetry and could impart chirality to a coordination sphere.

Structural Implications for Function

The unique structural features of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide suggest distinct functional roles compared to standard pyrazoles.

SAR_Diagram Figure 3: Structure-Function Relationship cluster_structure Structural Features of Target Molecule cluster_function Potential Functional Implications A Pyrazole Core (Aromatic, Stable) D Scaffold for Drug Design A->D Proven pharmacophore B 3-Et & 4-Me Groups E Steric Control & Lipophilicity B->E Influences binding pocket fit C 5-Carbohydrazide Group F H-Bonding Hotspot & Metal Chelation C->F Key interaction site E->D F->D

Figure 3: Logical flow from structural features to functional implications.
In Drug Development

The combination of features makes the target molecule an interesting candidate for drug design.

  • Hydrogen Bonding: The carbohydrazide group provides multiple H-bond donors and acceptors, allowing for strong and specific interactions with protein active sites. This is a common feature in enzyme inhibitors.

  • Lipophilicity and Sterics: The ethyl and methyl groups increase the molecule's lipophilicity compared to unsubstituted pyrazole, which can enhance membrane permeability. They also provide steric bulk that can be tailored to fit specific hydrophobic pockets within a target protein, potentially increasing binding affinity and selectivity.[6]

In Coordination Chemistry

As a ligand, 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide presents opportunities not available with simpler pyrazoles.

  • Chelation: The N2 atom of the pyrazole ring and the carbonyl oxygen or terminal nitrogen of the hydrazide can act as a bidentate chelating system. This "pincer" effect typically leads to the formation of highly stable 5- or 6-membered metallacycles, a cornerstone of coordination complex stability.

  • Bridging and Supramolecular Assembly: The N-H of the pyrazole and the -NH₂ of the hydrazide can still participate in hydrogen bonding, allowing chelated complexes to assemble into larger, ordered supramolecular structures.

Conclusion

The structural analysis of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide reveals a molecule purposefully designed for functional complexity. Compared to standard pyrazole ligands, its dense substitution pattern creates a unique steric and electronic environment. The ethyl and methyl groups provide steric direction and tune solubility, while the critically important 5-carbohydrazide group transforms the scaffold into a potent hydrogen-bonding agent and a versatile chelating ligand. This combination of a stable aromatic core with precisely positioned functional groups exemplifies the rational design principles used to advance pyrazole derivatives from simple building blocks to highly specialized molecules for targeted applications in medicine and materials science.

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  • ResearchGate. (2020). Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. [Link]

  • PubMed. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Chemistry & Biodiversity, 22(9), e202403450. [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Journal of Applied Crystallography. [Link]

  • J-STAGE. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 256-263. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

  • Mortada, S., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 22258. [Link]

  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. [Link]

  • Karrouchi, K., et al. (2015). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o890–o891. [Link]

  • ResearchGate. (2017). X-ray structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (3). [Link]

  • DIAL.pr@UCLouvain. (2020). Synthesis, structural, molecular docking and spectroscopic studies of (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide. [Link]

  • IUCr Journals. (2010). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3010. [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 1-Phenylpyrazole. [Link]

  • ACS Publications. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. [Link]

  • De Gruyter. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • IUCr Journals. (2016). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 61–63. [Link]

Sources

Validation

Evaluating the Efficacy and Safety Profile of 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide vs. Traditional Hydrazine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Comparative Technical Guide & Experimental Methodology Executive Summary: The Paradigm Shift in Scaffold Design For deca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Comparative Technical Guide & Experimental Methodology

Executive Summary: The Paradigm Shift in Scaffold Design

For decades, the hydrazine moiety has been utilized in drug discovery and industrial applications due to its potent nucleophilicity and ability to form robust hydrogen-bond networks. However, traditional hydrazine derivatives (e.g., phenylhydrazine, hydrazine hydrate) are plagued by severe toxicity, mutagenicity, and poor pharmacokinetic profiles[1][2].

As a Senior Application Scientist, I frequently guide development teams away from raw hydrazine scaffolds toward resonance-stabilized alternatives. 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (EMPC) (CAS: 1397196-51-8) represents a highly optimized building block. By internalizing the hydrazine functional group into a carbohydrazide (-C(=O)NHNH2) and anchoring it to a lipophilic 3,4-disubstituted pyrazole ring, researchers can harness the target-binding efficacy of hydrazines while systematically eliminating their associated hepatotoxicity and off-target reactivity[2][3].

Mechanistic Causality: Why Carbohydrazides Outperform Hydrazines

To understand the superiority of EMPC, we must analyze the fundamental electronic properties driving both efficacy and toxicity.

The Toxicity of Traditional Hydrazines

Unsubstituted or simple alkyl/aryl hydrazines possess highly reactive, electron-rich terminal nitrogen atoms. In biological systems, these nitrogens are rapidly oxidized by Cytochrome P450 enzymes, generating reactive nitrogen species (RNS), free radicals, and diazonium intermediates[4]. This leads to erratic covalent binding to cellular macromolecules, rapid depletion of glutathione, and subsequent necrotic cell death (hepatotoxicity)[1].

The Carbohydrazide Advantage

In EMPC, the hydrazine group is adjacent to a carbonyl carbon, forming a carbohydrazide[2]. This structural modification induces resonance stabilization . The lone pair of electrons on the adjacent nitrogen is delocalized into the carbonyl π -system.

  • Causality: This electron withdrawal significantly dampens the nucleophilicity of the terminal nitrogen. The molecule becomes highly resistant to auto-oxidation and P450-mediated radical formation, rendering it non-toxic and safe for handling[5][6].

  • Efficacy: Despite reduced reactivity, the carbohydrazide retains its precise spatial geometry, acting as an exceptional bidentate hydrogen-bond donor/acceptor. When coupled with the 3-ethyl-4-methyl-pyrazole core—a privileged scaffold known for fitting into the hydrophobic ATP-binding pockets of kinases—it becomes a potent driver of targeted apoptosis and autophagy in cancer cell lines (e.g., A549 lung cancer cells)[7][8].

ToxicityMechanism Hydrazine Traditional Hydrazines (High Nucleophilicity) Oxidation CYP450 Oxidation (In Vivo) Hydrazine->Oxidation Radicals Reactive Radicals & Hepatotoxicity Oxidation->Radicals Carbohydrazide EMPC (Pyrazole- 5-carbohydrazide) Resonance Carbonyl Resonance Stabilization Carbohydrazide->Resonance Target Targeted Kinase Binding (Safe Efficacy) Resonance->Target

Figure 1: Divergent metabolic pathways of traditional hydrazines vs. resonance-stabilized carbohydrazides.

Quantitative Data Comparison

The following table synthesizes the physicochemical and safety profiles of EMPC against a standard traditional hydrazine derivative (Phenylhydrazine).

Table 1: Physicochemical and Safety Profile Comparison

ParameterTraditional Hydrazines (e.g., Phenylhydrazine)3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (EMPC)
Structural Motif R-NH-NH₂Pyrazole-C(=O)-NH-NH₂
Nucleophilicity Extremely High (Prone to off-target adduction)Moderate (Controlled via resonance)
Metabolic Stability Low (Rapidly oxidized)High (Resistant to auto-oxidation)[5]
Primary Toxicity Hepatotoxicity, Mutagenic, Carcinogenic[2]Low toxicity; safe handling profile[6]
Primary MoA in Oncology Non-specific oxidative stress / NecrosisTargeted Kinase Inhibition / Autophagy[7]
Handling Requirements Strict hazardous material protocols (Toxic)[1]Standard laboratory safety protocols[5]

Experimental Protocols: Efficacy & Self-Validating Workflows

To objectively evaluate the efficacy of EMPC against traditional hydrazines, a rigorous, self-validating in vitro assay is required. The following protocol utilizes A549 human lung carcinoma cells, a standard model for evaluating pyrazole-carbohydrazide derivatives[3][7].

Protocol: High-Content Screening for Antiproliferative Efficacy & Autophagy

Self-Validation Checkpoint: To prove that cell death is caused by specific target engagement (autophagy/apoptosis) rather than non-specific chemical poisoning (radical formation), this protocol incorporates a Reactive Oxygen Species (ROS) scavenger arm. If the compound's efficacy is neutralized by the scavenger, its mechanism is non-specific toxicity (typical of hydrazines). If efficacy persists, it confirms specific target engagement (typical of EMPC).

Step 1: Compound Preparation

  • Synthesize or procure 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8).

  • Prepare 10 mM stock solutions of EMPC and Phenylhydrazine (control) in MS-grade DMSO.

  • Critical Step: Ensure final DMSO concentration in cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Step 2: Cell Culture & Treatment

  • Seed A549 cells in 96-well optical-bottom plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Arms:

    • Arm A (Standard): Dose-response gradient of EMPC (0.1 µM to 100 µM).

    • Arm B (Validation): Dose-response gradient of EMPC + 5 mM N-acetylcysteine (ROS Scavenger).

    • Arm C (Toxicity Control): Dose-response gradient of Phenylhydrazine.

  • Incubate for 48 hours.

Step 3: Multiplex Viability and Mechanism Quantification

  • Viability: Add CellTiter-Glo® reagent to quantify ATP levels (luminescence correlates directly with metabolically active cells).

  • Autophagy Marker (LC3B-II): Lyse a parallel set of treated cells. Perform Western Blotting using anti-LC3B antibodies.

    • Causality: Pyrazole-5-carbohydrazides are known to induce cell death via autophagy[7]. The conversion of LC3B-I to LC3B-II is the hallmark biochemical signature of autophagosome formation, proving the specific mechanistic efficacy of the carbohydrazide scaffold.

ExperimentalWorkflow Prep 1. Compound Prep (EMPC vs Hydrazine) Culture 2. A549 Cell Culture (w/ and w/o ROS Scavenger) Prep->Culture Assay 3. Multiplex Assay (ATP Viability Luminescence) Culture->Assay Validation 4. Target Validation (LC3B-II Western Blot for Autophagy) Assay->Validation

Figure 2: Self-validating experimental workflow distinguishing targeted autophagy from non-specific toxicity.

Conclusion

The transition from traditional hydrazine derivatives to functionalized pyrazole-carbohydrazides like 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is not merely a structural preference; it is a toxicological necessity. By leveraging carbonyl resonance stabilization, EMPC eliminates the erratic oxidative liabilities of hydrazines while providing a precise, lipophilic scaffold capable of deep pocket engagement in modern drug targets[2][7]. For drug development professionals, prioritizing the carbohydrazide moiety ensures both robust in vitro efficacy and a viable, safe path through preclinical toxicology[5].

References

  • Source: nih.
  • Source: mdpi.
  • Source: ijfmr.
  • Source: abcr.
  • Source: puyuanpharm.
  • Source: atamankimya.
  • Source: aquaenergyexpo.
  • Source: qinmuchem.
  • Source: gas-sensing.

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Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide

Executive Summary & Chemical Profiling 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8) is a highly specialized heterocyclic intermediate predominantly utilized in drug discovery for synthesizing kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8) is a highly specialized heterocyclic intermediate predominantly utilized in drug discovery for synthesizing kinase inhibitors and biologically active pharmaceutical ingredients[1].

While its pyrazole core provides structural stability, the carbohydrazide functional group introduces significant reactivity. Carbohydrazides act as potent reducing agents and pose severe aquatic toxicity risks[2]. As a Senior Application Scientist, it is critical to understand that mishandling this compound not only jeopardizes laboratory safety through potential respiratory sensitization and confined-heating explosions but also risks severe environmental non-compliance[3]. This guide provides a causality-driven, self-validating framework for the operational handling, spill containment, and terminal disposal of this compound.

Physicochemical Data & Hazard Assessment

To establish a safe operational baseline, all quantitative hazard data must be synthesized. Because specific in vivo data for the 3-ethyl-4-methyl derivative is limited, toxicological thresholds are extrapolated from the parent carbohydrazide scaffold, which dictates the GHS classification[4].

Property / Hazard MetricValue / GHS ClassificationOperational Implication
CAS Number 1397196-51-8Unique identifier for waste manifesting.
Molecular Formula C7H12N4OHigh nitrogen content (N4) indicates energetic potential.
Molecular Weight 168.20 g/mol Fine powder; high risk of aerosolization.
Acute Oral Toxicity LD50 (Rat): ~311 mg/kg (Base)Harmful if swallowed (H302). Requires strict hygiene.
Dermal/Eye Hazard Irritant / SensitizerCauses skin irritation (H315) and allergic reactions (H317).
Aquatic Ecotoxicity LC50 (Fish): < 190 mg/LToxic to aquatic life with long-lasting effects (H411).
Reactivity Profile Exothermic decompositionRisk of explosion if heated under confinement (EUH044)[5].

Causality-Driven Safety Protocols

Standard laboratory safety often relies on rote memorization. True operational excellence requires understanding the causality behind each safety mandate.

  • Dust Mitigation & Respiratory Protection: The fine powder form of pyrazole-5-carbohydrazides drastically increases the surface-area-to-volume ratio. Inhalation not only causes respiratory sensitization but suspended dust clouds present a flash-ignition risk. Causality: High-surface-area reducing agents oxidize rapidly in the air if exposed to an ignition source.

  • Oxidizer Segregation: The hydrazine moiety (-NH-NH2) is electron-rich. Causality: Contact with strong oxidizers (e.g., nitrates, chlorates, peroxides, or bleach) triggers a highly exothermic redox reaction, rapidly generating nitrogen gas ( N2​ ) and heat, leading to potential container rupture[3].

  • Zero-Drain Policy: Causality: Carbohydrazides are highly water-soluble and resist standard wastewater biodegradation. Their introduction into municipal drains leads to long-term aquatic toxicity and bioaccumulation in local ecosystems[6].

Reactivity A 3-ethyl-4-methyl-1H-pyrazole -5-carbohydrazide B Strong Oxidizing Agents (Nitrates, Bleach) A->B Incompatible D Aquatic Ecosystems A->D Environmental Release C Exothermic Reaction / Potential Explosion B->C E Long-term Toxicity (LC50 < 100 mg/L) D->E

Hazard causality mapping for pyrazole-5-carbohydrazide derivatives.

Step-by-Step Spill Response Methodology

In the event of a spill, immediate containment is required to prevent environmental release and airborne exposure. This protocol is designed as a self-validating system: each step confirms the success of the previous action.

G A Spill Detected B Assess Scale & Secure Area A->B C Don Appropriate PPE (Respirator, Nitrile Gloves) B->C D Contain Spill (Inert Absorbent / Dry Sweep) C->D E Transfer to Sealed Waste Container D->E F Label as Toxic/Aquatic Hazard (GHS Class 9) E->F G Licensed Incineration Facility F->G

Workflow for 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide containment and disposal.

Spill Containment Protocol
  • Evacuation and Assessment: Immediately isolate the spill area. Validation: Ensure the HVAC system is not actively pulling dust into other lab sectors. Confirm the absence of strong oxidizing agents in the immediate vicinity.

  • PPE Donning: Equip a P100 particulate respirator, double nitrile gloves (due to sensitization risk), and splash-proof chemical goggles.

  • Dry Containment (Crucial Step): Do NOT use water initially, as this will mobilize the chemical into floor drains[7]. Gently cover the powder with an inert, slightly damp absorbent (such as sand or commercial vermiculite) to suppress dust generation.

  • Collection: Use a non-sparking, conductive scoop to transfer the material into a wide-mouth, high-density polyethylene (HDPE) container.

  • Decontamination & Validation: Wash the spill zone with a mild detergent solution, collecting all wash water using absorbent pads. Validation: Visually inspect the surface with a high-intensity flashlight at a low angle to ensure no crystalline residue remains. All absorbent pads must be placed into the solid hazardous waste container.

Standard Operating Procedure (SOP) for Chemical Disposal

Due to its classification under GHS Class 9 (Miscellaneous Hazardous Materials / Environmentally Hazardous Substance)[8], 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide cannot be disposed of via standard non-hazardous trash or municipal sewage.

Routine Disposal Methodology
  • Waste Segregation: Collect all 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide waste (including contaminated weighing paper, pipette tips, and gloves) in a dedicated, clearly labeled HDPE container.

    • Rule: Never mix carbohydrazide waste with acidic waste, heavy metals, or oxidizing agents to prevent in-container pressurization.

  • Regulatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Mark explicitly: "Contains Pyrazole-Carbohydrazide - Toxic to Aquatic Life." Include the UN Number: UN3077 (Environmentally hazardous substance, solid, n.o.s.)[8].

  • Storage: Store the waste container in secondary containment within a cool, dry, well-ventilated waste accumulation area. Keep away from direct sunlight or heat sources to mitigate the risk of confined heating decomposition[5].

  • Final Disposition (Incineration): Transfer the sealed containers to a licensed chemical waste disposal facility. The required destruction method is high-temperature incineration[7]. Causality: Incineration in a facility equipped with a chemical scrubber ensures the complete thermal breakdown of the pyrazole ring and neutralizes the toxic nitrogen oxide ( NOx​ ) emissions generated during combustion.

References

  • Redox. "Safety Data Sheet Carbohydrazide Revision 4". [Link]

  • Apex Chemical. "AWT-41 EMINOX OXYGEN SCAVENGER SDS".[Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide for Handling 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8)[1] As a Senior Application Scientist, I emphasize...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1397196-51-8)[1]

As a Senior Application Scientist, I emphasize that handling complex heterocyclic building blocks requires moving beyond basic compliance checklists. To ensure absolute safety, laboratory professionals must understand the mechanistic causality behind a chemical's hazard profile. This guide synthesizes the chemical reactivity of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide with field-proven, self-validating operational protocols to ensure your laboratory remains safe and highly efficient.

Mechanistic Hazard Profile: The "Why" Behind the Risk

The hazard profile of 3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is dictated by two highly reactive functional groups:

  • The Pyrazole Ring: This nitrogen-rich heterocycle acts as a localized base. Upon contact with moisture on the skin or eyes, it can cause severe localized irritation (classified under GHS as Skin Irrit. 2 and Eye Irrit. 2)[2].

  • The Carbohydrazide Moiety (-CONHNH2): This group is a potent reducing agent and an aggressive oxygen scavenger[3]. Biologically, it acts as a strong nucleophile that can cross-link cellular proteins by reacting with biological carbonyls. Furthermore, carbohydrazides possess a profound coordination ability, readily chelating trace transition metals (such as Cu, Ag, and Fe)[4].

Because of these properties, inhalation of the powder exposes the respiratory epithelium to nucleophilic attack, leading to acute respiratory irritation (STOT SE 3)[2].

ReactivityPathway A 3-Ethyl-4-methyl-1H-pyrazole- 5-carbohydrazide B Carbohydrazide Moiety (-CONHNH2) A->B C Pyrazole Ring A->C D Strong Nucleophile & Reducing Agent B->D Electron donor E Metal Chelation (Cu, Ag, Fe) B->E Coordination F Tissue Irritation & Protein Cross-linking C->F Basicity / Irritation D->F Reacts with cellular carbonyls G PPE Barrier (Nitrile/Respirator) G->F Blocks exposure

Diagram illustrating the mechanistic toxicity pathways of the carbohydrazide moiety and PPE intervention.

Quantitative Personal Protective Equipment (PPE) Matrix

To break the chain of exposure, PPE must be selected based on the compound's physical state (crystalline powder) and its chemical nucleophilicity.

PPE CategoryQuantitative SpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile gloves (Min. 0.11 mm thickness).Nitrile provides an excellent barrier against polar, nitrogenous organic bases. Double-gloving prevents breakthrough if the outer layer is compromised by solvent exposure[5].
Eye/Face Protection Snug-fitting chemical safety goggles (EN166 / ANSI Z87.1).The basicity of the pyrazole ring causes severe ocular irritation. Goggles prevent airborne micro-dust from bypassing the lenses[2][5].
Respiratory Protection N95/P100 particulate respirator (95-99.9% filtration).The compound is a fine powder. The carbohydrazide group is highly reactive with respiratory epithelium; preventing inhalation of aerosols is critical[2][5].
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Prevents static buildup and provides a barrier against accidental transdermal absorption of the lipophilic ethyl/methyl side chains[5].
Step-by-Step Operational Protocols

Safety is not a static state; it is an active process. Every protocol described below incorporates a Self-Validating System —a built-in check to ensure the environment and equipment are functioning correctly before proceeding.

Phase 1: Pre-Operation & PPE Donning
  • Fume Hood Verification: Ensure the chemical fume hood face velocity is operating between 80–120 fpm.

    • Self-Validation Step: Tape a small piece of tissue to the bottom of the sash. It should pull inward steadily without violent fluttering.

  • Glove Integrity Check:

    • Self-Validation Step: Before donning, trap air in the nitrile glove and roll the cuff to inflate the fingers. Discard the glove immediately if any pressure loss (micro-tears) is detected.

Phase 2: Weighing & Transfer
  • Eliminate Static: 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide is a powder prone to static cling. Use an anti-static gun (e.g., Zerostat) on the weighing boat prior to transfer.

  • Tool Selection (CRITICAL): Do not use metal spatulas (especially copper, brass, or silver alloys). Carbohydrazides are potent metal chelators and can form friction-sensitive coordination complexes upon prolonged contact with certain metals[4]. Use PTFE (Teflon) or ceramic spatulas exclusively.

  • Dynamic Weighing:

    • Self-Validation Step: Observe the analytical balance reading. If the numbers drift continuously without adding material, static electricity is actively aerosolizing micro-particles. Stop, re-apply the anti-static gun, and proceed.

Phase 3: Reaction Conditions
  • Atmosphere Control: Because carbohydrazides are strong oxygen scavengers, reactions involving heating should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent premature oxidation or degradation into nitrogen gas and carbon dioxide[3].

Spill Response & Disposal Plan

Carbohydrazide derivatives require specific neutralization logic. Never use strong oxidizers (like bleach/sodium hypochlorite) directly on the powder , as this can generate toxic nitrogen oxides (NOx) or highly unstable diazo intermediates.

  • Solid Spills (Powder): Do not sweep. Sweeping generates hazardous dust[6]. Use the "Wet-Wipe Method": Dampen a disposable laboratory towel with a compatible solvent (e.g., water or dilute ethanol) and gently wipe the powder inward to trap it.

  • Liquid Spills (Solutions): Cover the spill with an inert, non-combustible absorbent (e.g., clean sand or diatomaceous earth). Avoid sawdust, which is organic and can react if the solution contains heavy metals[5].

  • Disposal: Segregate the collected waste from strong oxidizing agents and heavy metal salts. Label clearly as "Hazardous Organic Nitrogenous Waste" and dispose of via a certified chemical waste contractor[5].

Workflow Start Risk Assessment & PPE Donning Weigh Weighing (Fume Hood) Use PTFE Spatula Start->Weigh React Reaction / Handling Inert Atmosphere Weigh->React Spill Spill Detected? React->Spill Clean Wet-Wipe Method (Avoid Dusting) Spill->Clean Yes Dispose Hazardous Waste (Segregate from Oxidizers) Spill->Dispose No Clean->Dispose

Step-by-step operational workflow and spill response logic for handling carbohydrazide derivatives.

References
  • BLD Pharm, "1397196-51-8 | 3-Ethyl-4-methyl-1H-pyrazole-5-carbohydrazide", BLD Pharm Product Catalog. 1

  • BenchChem, "Essential Safety and Handling Guide for Methyl Pyrazole Derivatives", BenchChem Safety Guidelines. 5

  • Ataman Kimya, "Carbohydrazide", Ataman Chemicals Technical Data.

  • SynQuest Labs, "1-Methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet", SynQuest Laboratories. 2

  • Sigma-Aldrich, "Pyrazole Safety Data Sheet", Sigma-Aldrich Inc. 6

  • BLi-T, "Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use", BLi-T Chemical Co. 3

  • ACS Publications, "Preparation of High-Energy ECPs by Retaining the Coordination Ability of Carbohydrazide Groups", Langmuir. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide
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Reactant of Route 2
3-ethyl-4-methyl-1H-pyrazole-5-carbohydrazide
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